ethyl 2-amino-3-mercaptopropanoate hydrochloride
Description
The exact mass of the compound Ethyl cysteine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519837. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-amino-3-sulfanylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJWWJOCJHMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93964-73-9, 868-59-7 | |
| Record name | Cysteine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl DL-cysteinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethitanin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethitanin | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl DL-cysteinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.704 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride: Core Properties and Applications
In the landscape of pharmaceutical sciences and biochemical research, the manipulation of amino acid structures to enhance therapeutic efficacy and bioavailability is a cornerstone of modern drug development. Among these modified amino acids, ethyl 2-amino-3-mercaptopropanoate hydrochloride, the ethyl ester of L-cysteine, presents itself as a molecule of significant interest. Its unique chemical architecture, combining a reactive thiol group, a primary amine, and an ester moiety, bestows upon it a versatile character, rendering it a valuable building block in peptide synthesis, a prodrug candidate, and a potent antioxidant and mucolytic agent. This technical guide provides a comprehensive exploration of the fundamental properties of this compound, offering insights into its synthesis, reactivity, analytical characterization, and its multifaceted applications in the pharmaceutical and research arenas.
Physicochemical and Spectroscopic Profile
This compound is a white crystalline powder with a molecular formula of C5H12ClNO2S and a molecular weight of 185.67 g/mol .[1] A thorough understanding of its physical and spectral properties is paramount for its effective utilization and characterization.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [1] |
| Melting Point | 123-125 °C (lit.) | [1] |
| Boiling Point | 205.9 °C at 760 mmHg | [1] |
| Solubility | Soluble in water | [2] |
| Optical Rotation | [α]20/D −7.9°, c = 1 in 1 M HCl | [3] |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a multiplet for the alpha-proton, and signals for the methylene protons adjacent to the thiol group, as well as a broad signal for the amine and thiol protons. The exact chemical shifts will be dependent on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the methylene carbon of the ethyl group, the methyl carbon of the ethyl group, and the methylene carbon attached to the sulfur atom. A representative, though not identical, ¹³C NMR spectrum of a related compound, crude Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride, is available for comparison.[5]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the ester, S-H stretching of the thiol, and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C5H11NO2S) and fragmentation patterns characteristic of the loss of the ethyl group, the carboxyl group, and other fragments.
Synthesis and Chemical Reactivity
The synthesis and reactivity of this compound are central to its utility as a chemical intermediate and therapeutic agent.
Synthesis
A common and efficient method for the synthesis of this compound is the Fischer esterification of L-cysteine using ethanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂).[6][7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cysteine (0.20 mol, 24.20 g) in 300 mL of absolute ethanol.[6]
-
Addition of Thionyl Chloride: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (0.30 mol, 22 mL) dropwise to the stirred suspension.[6] Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.[6] Subsequently, heat the mixture to reflux and maintain reflux for 12 hours.[6]
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting white solid is the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Causality Behind Experimental Choices:
-
Thionyl Chloride as Catalyst: Thionyl chloride reacts with ethanol to form sulfurous acid chloride ethyl ester and HCl in situ. The generated HCl protonates the carboxylic acid of L-cysteine, activating it towards nucleophilic attack by ethanol.
-
Ice-Water Bath: The initial reaction between thionyl chloride and ethanol is exothermic. Cooling the reaction mixture prevents a rapid increase in temperature, which could lead to side reactions and degradation of the product.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the esterification proceeds to completion within a reasonable timeframe.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three primary functional groups: the primary amine, the thiol, and the ethyl ester.
-
Thiol Group (Sulfhydryl Group): The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form.[8] It readily reacts with electrophiles, such as alkyl halides and Michael acceptors.[9] This reactivity is fundamental to its antioxidant properties, where it can scavenge reactive oxygen species.
-
Amine Group: The primary amine is also nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones. In peptide synthesis, this group, after deprotection, acts as the nucleophile to attack the activated carboxyl group of the incoming amino acid.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding L-cysteine. This hydrolysis is a key step in its function as a prodrug, releasing the active L-cysteine molecule intracellularly.
Incompatible Materials: Due to its reactivity, this compound is incompatible with strong oxidizing agents and strong bases.[10]
Applications in Drug Development and Research
The unique structural features of this compound make it a versatile tool in pharmaceutical development and biochemical research.
Prodrug Moiety
The esterification of L-cysteine to its ethyl ester is a classic prodrug strategy.[11] The increased lipophilicity of the ester facilitates its passage across cell membranes, enhancing bioavailability compared to L-cysteine itself.[12] Once inside the cell, esterases hydrolyze the ethyl ester, releasing L-cysteine, which can then exert its biological effects.[11] This approach is particularly valuable for increasing intracellular cysteine levels to boost the synthesis of the master antioxidant, glutathione.[13]
Diagram of Prodrug Activation:
Caption: Cellular uptake and activation of the this compound prodrug.
Antioxidant and Detoxification Agent
The primary antioxidant function of this compound is as a precursor to glutathione (GSH).[13] By supplying L-cysteine, the rate-limiting substrate for GSH synthesis, it enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful electrophiles.[13][14] This makes it a compound of interest for conditions associated with oxidative stress. Studies on cysteine derivatives have shown that they can exhibit potent antioxidant activities.[15][16]
Mucolytic Agent
Like its parent compound N-acetylcysteine (NAC), cysteine esters are investigated for their mucolytic properties.[12][17] The free thiol group can cleave disulfide bonds in mucoproteins, reducing the viscosity of mucus and facilitating its clearance from the respiratory tract.[18][19] This makes it a potential therapeutic agent for respiratory conditions characterized by thick, viscous mucus.
Peptide Synthesis
This compound is a valuable building block in peptide synthesis. The ester group protects the C-terminus of the cysteine residue, while the amine group can be temporarily protected (e.g., with Fmoc or Boc) and then deprotected for coupling with the next amino acid in the sequence.[3]
Safety and Handling
While detailed toxicological data for this compound is limited, information from safety data sheets for related compounds provides guidance on its handling.
-
Hazards: May cause skin, eye, and respiratory irritation.[10]
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability.[1]
Conclusion
This compound is a chemically versatile and biologically significant molecule. Its fundamental properties, including its nucleophilic thiol and amine groups and its ability to act as a prodrug, underpin its diverse applications in drug development and research. As a precursor to the vital antioxidant glutathione, a potential mucolytic agent, and a key component in peptide synthesis, this compound continues to be a subject of interest for scientists seeking to address a range of therapeutic challenges. A thorough understanding of its synthesis, reactivity, and biological functions is crucial for harnessing its full potential in the advancement of pharmaceutical and biomedical sciences.
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Miura, Y., Honda, S., Masuda, A., & Masuda, T. (2014). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Bioscience, Biotechnology, and Biochemistry, 78(8), 1452-1455. [Link]
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Beyond NAC: Exploring the Advantages of N-Acetyl-L-Cysteine Ethyl Ester for Respiratory and Detoxification Support - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Miura, Y., Honda, S., Masuda, A., & Masuda, T. (2014). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Taylor & Francis Online. [Link]
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Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. (2024). MDPI. [Link]
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Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]
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Unlock Cellular Antioxidant Potential: N-Acetyl-L-Cysteine Ethyl Ester (NACET) for Enhanced Health and Bioavailability - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Respiratory Health Support: The Role of N-Acetylcysteine Ethyl Ester in Mucus Reduction. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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(R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7 - iChemical. (n.d.). Retrieved from [Link]
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Di Stefano, A., et al. (2006). New Factors Enhancing the Reactivity of Cysteines in Molten Globule-Like Structures. International Journal of Molecular Sciences, 21(18), 6869. [Link]
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Schöneich, C. (2009). Transduction of Redox Signaling by Electrophile-Protein Reactions. Free Radical Biology and Medicine, 47(8), 1077-1087. [Link]
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LoPachin, R. M., & Gavin, T. (2014). Synaptic Cysteine Sulfhydryl Groups as Targets of Electrophilic Neurotoxicants. Toxicological Sciences, 140(2), 269-286. [Link]
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L-Cysteine. (n.d.). Human Metabolome Database. Retrieved from [Link]
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Vankawala, P. J., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(4), 1475-1481. [Link]
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Ward, C. C., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society, 142(12), 5846-5854. [Link]
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L-Cysteine. (n.d.). Human Metabolome Database. Retrieved from [Link]
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100 MHz 13C NMR of crude Ethyl (R)-2-amino-3-(trifluoromethylthio)propanoate hydrochloride. (n.d.). Retrieved from [Link]
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Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. (n.d.). LSU Scholarly Repository. Retrieved from [Link]
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Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. (2012). Molecules, 17(12), 14755-14766. [Link]
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Synthesis of L-cysteine ethyl ester hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]
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Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(9), 2251. [Link]
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Ethyl 2-mercaptopropionate. (n.d.). PubChem. Retrieved from [Link]
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Mishra, A., et al. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 58(1), 89-100. [Link]
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Ethyl 2-amino-3-hydroxy-2-methylpropanoate. (n.d.). PubChem. Retrieved from [Link]
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G. F. Asaro, et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. [Link]
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L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride. (1986). PubMed. [Link]
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Prodrugs for Amines. (2010). Molecules, 15(3), 1751-1783. [Link]
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Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2012). Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 268-281. [Link]
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Mucolytic: Agents, Uses, Types, Purpose & Results. (n.d.). Cleveland Clinic. Retrieved from [Link]
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The Synthesis of L-Cysteine Ethyl Ester Hydrochloride: A Technical Guide for the Modern Laboratory
Abstract
This technical guide provides an in-depth exploration of the synthesis of L-cysteine ethyl ester hydrochloride, a critical reagent and intermediate in pharmaceutical and biochemical research. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the chemical principles, practical considerations, and critical control points inherent in the synthesis. We will delve into the prevalent methodologies, with a primary focus on the robust and widely employed Fischer esterification, while also exploring alternative strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to not only execute this synthesis but to master it, ensuring high yield, purity, and reproducibility.
Introduction: The Significance of L-Cysteine Ethyl Ester Hydrochloride
L-cysteine, a semi-essential amino acid, is a cornerstone of protein structure and function, primarily due to its unique thiol (-SH) group. This functional group is a locus of diverse chemical reactivity, participating in disulfide bond formation, metal chelation, and nucleophilic reactions. The esterification of L-cysteine to its ethyl ester form, and its subsequent isolation as a stable hydrochloride salt, enhances its utility in various applications. The ethyl ester modification increases the lipophilicity of the molecule, facilitating its passage across cellular membranes, a crucial attribute for intracellular studies.[1] Furthermore, L-cysteine ethyl ester hydrochloride serves as a key building block in peptide synthesis and as a precursor for the synthesis of various pharmacologically active compounds.[2]
Core Synthesis Methodology: The Fischer-Speier Esterification
The most common and direct route to L-cysteine ethyl ester hydrochloride is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of L-cysteine with an excess of ethanol, which acts as both the solvent and the reactant. The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product, typically by using a large excess of the alcohol and/or by removing the water byproduct.[3][4][5]
The Role of the Acid Catalyst: Thionyl Chloride as the Reagent of Choice
While various strong acids can catalyze the Fischer esterification, thionyl chloride (SOCl₂) offers a distinct advantage in this specific synthesis. When thionyl chloride reacts with ethanol, it generates anhydrous hydrogen chloride (HCl) in situ, which then acts as the catalyst for the esterification.[6] This in situ generation of HCl is highly efficient and avoids the introduction of water, which would unfavorably shift the reaction equilibrium.
The reaction of thionyl chloride with ethanol proceeds as follows:
SOCl₂ + 2 CH₃CH₂OH → 2 HCl + SO₂ + CH₃CH₂OCH₂CH₃
The generated HCl then protonates the carbonyl oxygen of the L-cysteine carboxylic acid group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Reaction Mechanism: A Step-by-Step Elucidation
The acid-catalyzed esterification of L-cysteine with ethanol follows a well-established nucleophilic acyl substitution mechanism.[7]
// Nodes Cysteine [label="L-Cysteine"]; Protonated_Cysteine [label="Protonated Carboxylic Acid"]; Tetrahedral_Intermediate_1 [label="Tetrahedral Intermediate"]; Proton_Transfer [label="Proton Transfer"]; Tetrahedral_Intermediate_2 [label="Protonated Intermediate"]; Water_Elimination [label="Water Elimination"]; Protonated_Ester [label="Protonated Ester"]; Ester [label="L-Cysteine Ethyl Ester"];
// Edges Cysteine -> Protonated_Cysteine [label="+ H⁺ (from HCl)"]; Protonated_Cysteine -> Tetrahedral_Intermediate_1 [label="+ CH₃CH₂OH"]; Tetrahedral_Intermediate_1 -> Proton_Transfer [label=""]; Proton_Transfer -> Tetrahedral_Intermediate_2 [label=""]; Tetrahedral_Intermediate_2 -> Water_Elimination [label="- H₂O"]; Water_Elimination -> Protonated_Ester [label=""]; Protonated_Ester -> Ester [label="- H⁺"]; }
Figure 1: Simplified mechanism of the Fischer esterification of L-cysteine.
-
Protonation of the Carbonyl Oxygen: The reaction commences with the protonation of the carbonyl oxygen of the L-cysteine carboxylic acid by the in situ generated HCl. This step increases the electrophilicity of the carbonyl carbon.[5][8]
-
Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[8]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[8]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final L-cysteine ethyl ester.
Detailed Experimental Protocol
The following protocol is a synthesis of established methods and best practices for the preparation of L-cysteine ethyl ester hydrochloride using thionyl chloride.
// Nodes Start [label="Start: L-Cysteine & Ethanol"]; Reaction_Setup [label="Reaction Setup\n(Ice-water bath)"]; SOCl2_Addition [label="Slow, Dropwise Addition of Thionyl Chloride"]; Room_Temp_Stir [label="Stir at Room Temperature"]; Reflux [label="Heat to Reflux"]; Cooling [label="Cool to Room Temperature"]; Solvent_Evaporation [label="Solvent Evaporation\n(Rotary Evaporator)"]; Crude_Product [label="Crude White Powder"]; Purification [label="Purification\n(Recrystallization)"]; Final_Product [label="Pure L-Cysteine Ethyl Ester Hydrochloride"]; Characterization [label="Analytical Characterization\n(NMR, IR, MP)"];
// Edges Start -> Reaction_Setup; Reaction_Setup -> SOCl2_Addition; SOCl2_Addition -> Room_Temp_Stir; Room_Temp_Stir -> Reflux; Reflux -> Cooling; Cooling -> Solvent_Evaporation; Solvent_Evaporation -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; Final_Product -> Characterization; }
Figure 2: General workflow for the synthesis of L-cysteine ethyl ester hydrochloride.
Materials:
-
L-Cysteine: 24.20 g (0.20 mol)
-
Absolute Ethanol: 300 mL
-
Thionyl Chloride: 22 mL (0.30 mol)
-
Ice-water bath
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend L-cysteine (24.20 g) in absolute ethanol (300 mL). Cool the suspension in an ice-water bath with continuous stirring.[9]
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (22 mL) dropwise to the cooled suspension over a period of 30-45 minutes. Caution: This addition is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood. Maintain the temperature of the reaction mixture below 10°C during the addition.[9]
-
Reaction at Room Temperature: After the complete addition of thionyl chloride, remove the ice-water bath and allow the reaction mixture to stir at room temperature for 3 hours.[9]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 12 hours. The suspension should gradually become a clear solution as the reaction progresses.[9]
-
Work-up: After the reflux period, cool the reaction mixture to room temperature. Remove the solvent by rotary evaporation under reduced pressure. This will yield a white to off-white solid crude product.[9]
-
Purification (Recrystallization): The crude L-cysteine ethyl ester hydrochloride can be purified by recrystallization. Dissolve the crude product in a minimal amount of warm absolute ethanol. Slowly add anhydrous diethyl ether with cooling until turbidity is observed. Allow the product to crystallize in a cold environment (e.g., refrigerator or ice bath). Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[10]
Expected Yield: Approximately 36.42 g (98.1% based on L-cysteine).[9]
Alternative Synthesis Strategies
While the Fischer esterification with thionyl chloride is a highly effective method, other approaches can be employed, particularly to address specific challenges such as the handling of thionyl chloride or the potential for side reactions.
Esterification of L-Cystine Followed by Reduction
A notable alternative strategy involves the esterification of L-cystine, the disulfide-linked dimer of L-cysteine, followed by a reduction step to yield the desired L-cysteine ethyl ester.[6]
Rationale: L-cystine is often more stable and less prone to aerial oxidation than L-cysteine. By esterifying the dimer first, the sensitive thiol group is protected in its disulfide form.
General Procedure:
-
Esterification of L-Cystine: L-cystine is subjected to Fischer esterification conditions similar to those described for L-cysteine (e.g., ethanol and an acid catalyst like HCl or H₂SO₄). This yields L-cystine diethyl ester dihydrochloride.
-
Reduction: The resulting L-cystine diethyl ester is then reduced to L-cysteine ethyl ester. Common reducing agents for this step include sodium borohydride (NaBH₄) or dithiothreitol (DTT).[6]
Advantages:
-
Avoids potential side reactions at the thiol group during esterification.
-
L-cystine can be more readily available and easier to handle than L-cysteine.
Disadvantages:
-
Requires an additional reduction step, which adds to the overall synthesis time and complexity.
-
The reduction step requires careful control to avoid over-reduction or side reactions.
Comparative Analysis of Synthesis Methods
| Method | Acid Catalyst | Key Advantages | Key Disadvantages | Typical Yield |
| Fischer Esterification | Thionyl Chloride/Ethanol | High yield, in situ generation of anhydrous HCl, drives equilibrium forward.[6][9] | Requires careful handling of corrosive and toxic thionyl chloride. | >95%[9] |
| Fischer Esterification | p-Toluenesulfonic Acid (PTSA) | Solid, less hazardous acid catalyst.[6] | May require azeotropic removal of water (e.g., with toluene and a Dean-Stark trap), potential for incomplete reaction due to lower acidity. | Variable, often lower than with thionyl chloride. |
| Esterification of L-Cystine and Reduction | Various (e.g., HCl, H₂SO₄) | Protects the thiol group during esterification.[6] | Two-step process, requires a subsequent reduction step. | Good to high, depending on the efficiency of both steps. |
Analytical Characterization of L-Cysteine Ethyl Ester Hydrochloride
Thorough characterization of the final product is essential to confirm its identity, purity, and suitability for downstream applications.
| Property | Typical Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 123-125 °C | [2] |
| Molecular Formula | C₅H₁₂ClNO₂S | [9] |
| Molecular Weight | 185.67 g/mol | [9] |
| Specific Rotation [α]²⁰/D | -11.0° to -12.0° (c=8, 1 mol/L HCl) | |
| ¹H NMR | Spectra available for comparison | [11] |
| IR Spectrum | Spectra available for comparison | [12] |
Safety and Handling Precautions
The synthesis of L-cysteine ethyl ester hydrochloride involves the use of hazardous chemicals that require strict adherence to safety protocols.
-
L-Cysteine: Harmful if swallowed.[13][14][15] Avoid dust formation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride: Highly corrosive and toxic.[16][17][18] Causes severe skin burns and eye damage, and is harmful if inhaled. Reacts violently with water.[19][20] All manipulations must be performed in a certified fume hood. Wear chemical-resistant gloves, a face shield, and a lab coat.
-
Ethanol: Highly flammable liquid and vapor.[21][22][23][24] Keep away from heat, sparks, and open flames. Store in a well-ventilated area.
Always consult the most current Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of L-cysteine ethyl ester hydrochloride, primarily through the Fischer esterification with thionyl chloride and ethanol, is a well-established and efficient process. By understanding the underlying reaction mechanism, optimizing reaction conditions, and adhering to stringent safety protocols, researchers can reliably produce high-purity material for their scientific endeavors. The alternative approach of esterifying L-cystine followed by reduction offers a viable option, particularly when thiol-related side reactions are a concern. This guide provides the necessary technical foundation for the successful and safe synthesis of this important amino acid derivative.
References
- 1. Preparation and properties of S-nitroso-L-cysteine ethyl ester, an intracellular nitrosating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. byjus.com [byjus.com]
- 9. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. L-Cysteine ethyl ester hydrochloride(868-59-7) 1H NMR [m.chemicalbook.com]
- 12. L(+)-cysteine ethyl ester hydrochloride [webbook.nist.gov]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. carlroth.com [carlroth.com]
- 15. shop.neofroxx.com [shop.neofroxx.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. bionium.miami.edu [bionium.miami.edu]
- 20. isg.ku.edu.tr [isg.ku.edu.tr]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. chemos.de [chemos.de]
- 23. guttmanenergy.com [guttmanenergy.com]
- 24. safetymanagementkey.com [safetymanagementkey.com]
An In-depth Technical Guide to the Solubility of Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 2-amino-3-mercaptopropanoate hydrochloride, a critical parameter for its application in pharmaceutical synthesis and drug development. Given the limited availability of direct quantitative data for this specific compound, this guide synthesizes qualitative information with robust data from its close structural analog, L-cysteine methyl ester hydrochloride, to offer a predictive and practical framework for researchers, scientists, and drug development professionals. The principles, methodologies, and extrapolated data presented herein are designed to empower informed solvent selection and experimental design.
Introduction to this compound
This compound, also known as L-cysteine ethyl ester hydrochloride, is a derivative of the amino acid L-cysteine. It serves as a key building block in the synthesis of a variety of pharmaceutical compounds and is valued for the reactive thiol and amino groups. The hydrochloride salt form enhances the stability and aqueous solubility of the molecule, which is a common strategy for amino acid esters[1]. Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of several intermolecular interactions, including:
-
Polarity: The presence of a permanent dipole moment in the solvent and solute molecules.
-
Hydrogen Bonding: The ability of the solvent and solute to act as hydrogen bond donors or acceptors.
-
Van der Waals Forces: Weak intermolecular forces that contribute to the overall interaction energy.
For this compound, the presence of the charged ammonium group (-NH3+) and the polar ester and thiol groups makes it a polar molecule. Consequently, its solubility is expected to be higher in polar solvents. The hydrochloride salt form further increases its polarity, favoring dissolution in solvents capable of solvating ions.
A study on the closely related L-cysteine methyl ester hydrochloride identified polarity, the Hildebrand solubility parameter, and hydrogen-bonding interactions as the primary factors influencing its solubility in a range of organic solvents[2][3]. These same principles can be confidently applied to the ethyl ester derivative.
Solubility Profile in Organic Solvents
Qualitative Solubility
Multiple sources indicate that this compound is qualitatively soluble in a range of common organic solvents. Specifically, it has been described as soluble in:
It is also noted to be soluble in water and poorly soluble in ethanol[6].
Quantitative Solubility Data
Direct quantitative solubility data for this compound is scarce in publicly available literature. However, a single data point indicates a high solubility in Dimethyl Sulfoxide (DMSO) of 100 mg/mL [7].
To provide a more comprehensive, albeit predictive, overview, the following table presents the experimentally determined solubility of its close structural analog, L-cysteine methyl ester hydrochloride , in a variety of organic solvents at different temperatures. This data is highly valuable for estimating the solubility behavior of the ethyl ester. The primary difference between the two molecules is a single methylene group in the ester chain, which is expected to have a minor impact on the overall solubility profile in organic solvents.
Table 1: Mole Fraction Solubility (x1) of L-Cysteine Methyl Ester Hydrochloride in Various Organic Solvents at Different Temperatures (K)
| Solvent | 283.15 K | 298.15 K | 313.15 K | 328.15 K |
| Methanol | 0.0583 | 0.0768 | 0.1001 | 0.1289 |
| Ethanol | 0.0389 | 0.0515 | 0.0676 | 0.0878 |
| n-Propanol | 0.0298 | 0.0395 | 0.0521 | 0.0681 |
| Isopropanol | 0.0245 | 0.0326 | 0.0432 | 0.0569 |
| n-Butanol | 0.0221 | 0.0294 | 0.0391 | 0.0517 |
| Isobutanol | 0.0152 | 0.0204 | 0.0273 | 0.0365 |
| sec-Butanol | 0.0173 | 0.0232 | 0.0311 | 0.0417 |
| n-Pentanol | 0.0181 | 0.0243 | 0.0326 | 0.0438 |
| Acetone | 0.0033 | 0.0045 | 0.0061 | 0.0083 |
| 2-Butanone | 0.0021 | 0.0028 | 0.0038 | 0.0051 |
| Ethyl Acetate | 0.0006 | 0.0008 | 0.0011 | 0.0015 |
| Acetonitrile | 0.0004 | 0.0006 | 0.0008 | 0.0011 |
| 1,4-Dioxane | 0.0011 | 0.0015 | 0.0020 | 0.0027 |
| Dichloromethane | 0.0028 | 0.0041 | 0.0059 | 0.0084 |
Data extracted from: Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data 2021, 66 (1), 588-597.[3][8]
Key Insights from the Analog Data:
-
Trend in Alcohols: Solubility generally decreases as the carbon chain length of the alcohol increases (Methanol > Ethanol > Propanol > Butanol). This is consistent with the decreasing polarity of the longer-chain alcohols.
-
Polar Protic vs. Polar Aprotic Solvents: The compound shows significantly higher solubility in polar protic solvents (alcohols) compared to many polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile).
-
Temperature Dependence: In all tested solvents, the solubility of the methyl ester hydrochloride increases with increasing temperature. This endothermic dissolution behavior is typical for most solid solutes.
Experimental Determination of Solubility
Given the limited direct quantitative data, experimental determination of the solubility of this compound is highly recommended for any process development. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Principle
An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined analytically.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
Ensure there is a visible amount of undissolved solid in each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or on a stirrer plate with a constant temperature bath.
-
Agitate the mixtures for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium experimentally by taking measurements at different time points.
-
-
Sample Separation:
-
Allow the vials to stand undisturbed at the equilibrium temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is crucial to ensure that no solid particles are transferred to the analytical sample.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Determine the concentration of the solute using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Gas Chromatography (GC) if the compound is sufficiently volatile or can be derivatized.
-
Gravimetric analysis after careful evaporation of the solvent.
-
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the measured concentration and the dilution factor.
-
Visualizing the Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a robust understanding of its likely behavior can be derived from qualitative reports and detailed studies of its methyl ester analog. The compound is expected to be most soluble in polar protic solvents like methanol and ethanol, with decreasing solubility in longer-chain alcohols and lower solubility in many polar aprotic and nonpolar solvents. Its solubility is also anticipated to increase with temperature. For any critical process development, the experimental determination of solubility using a reliable method such as the shake-flask protocol outlined in this guide is essential for generating accurate and actionable data. This foundational knowledge is crucial for the successful application of this important synthetic building block in the pharmaceutical industry.
References
-
Quora. Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. [Link]
-
ResearchGate. Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems | Request PDF. [Link]
-
ACS Publications. Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. [Link]
-
ACS Publications. Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems | Journal of Chemical & Engineering Data. [Link]
Sources
- 1. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems | Semantic Scholar [semanticscholar.org]
- 3. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. L-Cysteine ethyl ester hydrochloride, 98+% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 2-amino-3-hydroxy-2-methylpropanoate | C6H13NO3 | CID 21198374 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Utilizing Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride in Research and Development
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any experimental endeavor. This guide provides an in-depth technical overview of ethyl 2-amino-3-mercaptopropanoate hydrochloride (also known as L-Cysteine ethyl ester hydrochloride), a critical reagent in various biochemical applications, most notably in peptide synthesis. We will explore the key considerations for sourcing this compound, best practices for its handling and quality control, and a detailed protocol for its application, all grounded in scientific principles to ensure experimental reproducibility and success.
Understanding the Criticality of this compound Quality
This compound is a derivative of the amino acid L-cysteine, featuring an ethyl ester at the carboxyl terminus. This modification enhances its solubility in organic solvents and makes it a versatile building block in solid-phase peptide synthesis (SPPS). The free sulfhydryl group is a key functional moiety, participating in the formation of disulfide bonds, which are crucial for the tertiary structure and biological activity of many peptides and proteins.
However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. Oxidation of the sulfhydryl group can lead to the formation of disulfide-linked dimers and other impurities, which can interfere with subsequent reactions and complicate the purification of the final product. Therefore, the selection of a high-purity, well-characterized starting material is not merely a matter of preference but a prerequisite for reliable and reproducible results.
A Practical Framework for Commercial Supplier Evaluation
The commercial landscape for chemical reagents is vast, and selecting a suitable supplier requires a systematic approach that extends beyond a simple price comparison. The following workflow outlines a robust process for qualifying a supplier of this compound.
Caption: Supplier Qualification Workflow for Critical Reagents.
Comparative Analysis of Leading Commercial Suppliers
To facilitate the initial screening process, the following table summarizes the product specifications for this compound from several reputable suppliers. It is crucial to note that while this data provides a valuable snapshot, researchers should always consult the most recent Certificate of Analysis for lot-specific information.
| Parameter | Sigma-Aldrich (Merck) [1] | Thermo Fisher Scientific [2] | Chem-Impex [3] |
| Product Number | C121908 | 11179 | 02123 |
| CAS Number | 868-59-7 | 868-59-7 | 868-59-7 |
| Purity (Assay) | ≥98% | ≥98.0 to ≤102.0% (Redox Titration) | ≥99% (Titration) |
| Form | Powder | Crystalline powder or powder and/or chunks or lumps | White crystalline powder |
| Optical Rotation | [α]20/D −7.9°, c = 1 in 1 M HCl | -12.0° ± 1° (c=8 in 1N HCl) | [α]D20 = -12.0 to -15.0º |
| Melting Point | 123-125 °C (lit.) | Not Specified | 123-125°C |
| Loss on Drying | Not Specified | ≤1.5% | Not Specified |
| Storage Temperature | 2-8°C | Not Specified | 0-8 °C |
Analysis and Interpretation:
-
Purity: All three suppliers offer high-purity material. The range provided by Thermo Fisher Scientific (98.0-102.0%) is a common representation for titration-based assays.[2] Chem-Impex specifies a minimum purity of 99%.[3] For highly sensitive applications, a higher purity specification may be desirable.
-
Optical Rotation: The specific rotation is a critical indicator of enantiomeric purity. The values provided by the suppliers are within a comparable range, confirming the L-enantiomer. Discrepancies in the measurement conditions (concentration, solvent) should be noted.
-
Documentation: All reputable suppliers will provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is a critical document that provides lot-specific data on the purity, identity, and other relevant physical properties of the compound.
In-House Quality Control: A Self-Validating System
Upon receipt of the material, it is prudent to perform in-house quality control, especially for long-term projects or when establishing a new supplier. This not only verifies the supplier's specifications but also provides a baseline for future comparisons.
Recommended QC Assays
-
Appearance and Solubility: A simple visual inspection of the material should confirm that it is a white to off-white powder. It should be freely soluble in water and polar organic solvents like DMSO.
-
Identity Confirmation (NMR Spectroscopy): ¹H NMR spectroscopy is a powerful tool to confirm the chemical structure of the compound. The spectrum should be consistent with the expected structure of this compound.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reversed-phase HPLC method can be used to separate the main compound from potential impurities, such as the disulfide-linked dimer.
Handling, Storage, and Stability: Preserving Reagent Integrity
The sulfhydryl group of this compound is susceptible to air oxidation. Therefore, proper handling and storage are critical to maintain its integrity.
-
Storage: The compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent moisture ingress.
-
Handling: When weighing and handling the solid, it is advisable to work quickly and in a low-humidity environment if possible. For preparing solutions, use deoxygenated solvents.
-
Solution Stability: Solutions of cysteine derivatives are generally less stable than the solid material. It is recommended to prepare solutions fresh for each use. If storage is necessary, solutions should be blanketed with an inert gas and stored at -20°C or -80°C for short periods. Studies on cysteine stability in aqueous solutions have shown that a lower pH can improve stability.
Experimental Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The following protocol provides a detailed, step-by-step methodology for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Preparation of a Stock Solution
Causality: A stock solution allows for accurate and reproducible addition of the reagent to the synthesis reaction. Using a freshly prepared solution minimizes the risk of using partially oxidized material.
-
Calculate the required amount of this compound and a suitable coupling activator (e.g., HBTU, HATU) and base (e.g., DIPEA, NMM).
-
In a clean, dry vial, dissolve the this compound in an appropriate solvent (e.g., DMF, NMP).
-
Add the coupling activator and base to the solution.
-
The solution is now ready for addition to the deprotected resin.
Coupling Reaction in SPPS
Causality: The following steps are standard for Fmoc-SPPS. The deprotection step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid. The coupling reaction forms a new peptide bond.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.
-
Coupling: Add the freshly prepared solution of activated this compound to the resin.
-
Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.
The peptide chain can then be further elongated by repeating the deprotection and coupling steps with the desired amino acids.
Conclusion
The successful application of this compound in research and drug development is critically dependent on the quality of the starting material and a thorough understanding of its chemical properties. By implementing a rigorous supplier qualification process, performing appropriate in-house quality control, and adhering to best practices for handling and storage, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. This guide provides a comprehensive framework to empower scientists to make informed decisions and achieve their research objectives with confidence.
References
Sources
A Technical Guide to Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride: A Cell-Permeable Cysteine Prodrug for Modulating Intracellular Glutathione
Section 1: Executive Overview
L-cysteine is a semi-essential amino acid that occupies a central position in cellular physiology, acting as a critical building block for proteins and, most importantly, as the rate-limiting precursor to the master antioxidant, glutathione (GSH).[1] However, the therapeutic and experimental utility of direct L-cysteine supplementation is hampered by its poor bioavailability and rapid oxidation to the insoluble cystine in neutral pH environments.[2] Ethyl 2-amino-3-mercaptopropanoate hydrochloride, commonly known as L-cysteine ethyl ester hydrochloride (LCEE HCl), is a prodrug form of L-cysteine engineered to overcome these limitations.[3] By masking the carboxyl group with an ethyl ester, the molecule's lipophilicity is increased, facilitating efficient transport across cellular membranes.[1][4] Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing L-cysteine directly into the cytosol where it becomes available for critical metabolic pathways.[1][3] This guide provides an in-depth technical overview of LCEE HCl, detailing its mechanism of action, key applications in research, and validated experimental protocols for its use.
Section 2: Physicochemical Profile and Handling
Understanding the fundamental properties of LCEE HCl is crucial for its effective use in experimental settings. It is a stable, water-soluble salt that is easier to handle than free L-cysteine.
| Property | Value | Reference(s) |
| Synonyms | L-Cysteine ethyl ester HCl, Ethyl L-cysteinate HCl | [5][6] |
| CAS Number | 868-59-7 | [5] |
| Molecular Formula | C₅H₁₁NO₂S·HCl | [5] |
| Molecular Weight | 185.67 g/mol | [5][6] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 123-125 °C | [5][7] |
| Storage | Store at 2-8 °C, keep container tightly closed | [5][8] |
| Solubility | Soluble in Water and DMSO | [9] |
Expert Insight on Handling: While LCEE HCl is significantly more stable than L-cysteine, its thiol group can still undergo oxidation. For maximum reproducibility, it is recommended to prepare aqueous stock solutions fresh for each experiment. If a DMSO stock is prepared, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[9]
Section 3: The Core Mechanism: Intracellular Cysteine Delivery
The primary advantage of LCEE HCl lies in its function as a cell-permeable prodrug. The esterification strategy is a well-established method for enhancing the cellular uptake of polar molecules like amino acids.
-
Passive Diffusion: The ethyl ester group increases the molecule's lipid solubility, allowing it to bypass the specific amino acid transporters required for L-cysteine and instead diffuse passively across the plasma membrane.[1][3]
-
Intracellular Hydrolysis: Once in the cytosol, non-specific intracellular esterases rapidly cleave the ethyl group. This enzymatic action is highly efficient and effectively "traps" the molecule inside the cell by converting it back to the polar, membrane-impermeable L-cysteine.[2][3]
-
Metabolic Availability: The liberated L-cysteine directly enters the intracellular amino acid pool, becoming immediately available for metabolic processes, most notably the synthesis of glutathione.[1]
Caption: Intracellular conversion of LCEE HCl to L-cysteine.
Section 4: Primary Application: Augmenting the Glutathione Synthesis Pathway
The most significant application of LCEE HCl is its ability to robustly increase the synthesis of glutathione (GSH). GSH is a tripeptide (γ-glutamyl-cysteinyl-glycine) that serves as the hub of the cellular antioxidant system.[10]
The synthesis of GSH is a two-step, ATP-dependent process:
-
γ-glutamylcysteine Synthetase (GCS): This enzyme catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.[10]
-
GSH Synthetase (GS): This enzyme adds a glycine molecule to γ-glutamylcysteine to form the final glutathione molecule.[10]
Because the availability of cysteine is the rate-limiting factor, providing an efficient intracellular source via LCEE HCl directly fuels this pathway, leading to a significant and measurable increase in cellular GSH levels.[1] This enhancement of the GSH pool bolsters the cell's capacity to neutralize reactive oxygen species (ROS), detoxify xenobiotics, and maintain a reduced intracellular environment.[11]
Caption: LCEE HCl fuels the rate-limiting step of GSH synthesis.
Section 5: Key Applications in Research and Development
The ability to effectively increase intracellular cysteine makes LCEE HCl a versatile tool in various research fields.
-
Oxidative Stress and Cytoprotection: LCEE HCl is widely used to protect cells from oxidative damage in vitro. It can be used to pretreat cells before exposing them to toxins, radiation, or other stressors to determine if GSH depletion is a key mechanism of toxicity.[5]
-
Neuroprotection Research: Oxidative stress is a key pathological feature of many neurodegenerative diseases. LCEE HCl is used in models of Parkinson's and other neurological disorders to investigate the protective effects of restoring GSH levels in neurons.[12]
-
Drug Development: The compound serves as a valuable precursor in the synthesis of various pharmaceuticals, particularly those targeting inflammation and conditions related to oxidative stress.[5][13]
-
Opioid Dependence Studies: Research has shown that LCEE HCl can attenuate and even reverse the development of physical dependence on morphine in animal models, suggesting a role for thiol biochemistry in opioid action.[14][15]
-
Cell Culture: It can be used as a more stable and bioavailable source of cysteine in cell culture media, preventing the precipitation issues associated with the oxidation of L-cysteine to cystine.[2]
Section 6: Experimental Protocols and Methodologies
The following protocols are provided as a validated starting point for researchers. It is essential to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: Preparation of Stock Solutions
Causality: Proper stock solution preparation is critical for ensuring the compound's stability and activity. Using a freshly opened, anhydrous grade solvent prevents premature hydrolysis or oxidation.
-
100 mM DMSO Stock (for long-term storage):
-
Weigh out 18.57 mg of L-cysteine ethyl ester hydrochloride.
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.
-
-
10 mM Aqueous Stock (for immediate use):
-
Weigh out 1.86 mg of L-cysteine ethyl ester hydrochloride.
-
Dissolve in 1.0 mL of sterile PBS or serum-free cell culture medium.
-
Vortex until fully dissolved and use immediately. Do not store aqueous solutions.[16]
-
Protocol 2: In Vitro Cytoprotection Assay (MTT Method)
Self-Validation System: This protocol assesses the ability of LCEE HCl to protect cells from a known toxin. The inclusion of multiple controls (untreated, toxin-only, LCEE HCl-only) ensures that the observed effect is due to the compound's protective action against the toxin, rather than an artifact of the treatment itself.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well.[17] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Pre-treatment: Prepare serial dilutions of LCEE HCl in culture medium from your stock solution (e.g., final concentrations of 10, 50, 100, 200 µM). Remove the old medium from the cells and add the LCEE HCl-containing medium. Include a "vehicle control" group that receives only the medium. Incubate for 2 hours.[12]
-
Induction of Toxicity: Add the toxic agent (e.g., MPP⁺ for a Parkinson's model, or H₂O₂) to the wells at a pre-determined toxic concentration.[12] Also, include a "toxin-only" control and an "untreated" control.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
MTT Assay:
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Caption: General experimental workflow for a cell-based cytoprotection assay.
Protocol 3: Quantification of Intracellular Glutathione (GSH)
Causality: This protocol directly measures the intended biochemical outcome of LCEE HCl treatment. Using a commercially available kit provides a standardized and validated method for colorimetric or fluorometric detection of GSH.
-
Cell Treatment: Culture cells in 6-well plates to 80-90% confluency. Treat with varying concentrations of LCEE HCl for a desired time period (e.g., 4, 8, or 12 hours).
-
Cell Lysis: Wash cells twice with cold PBS. Lyse the cells using the lysis buffer provided in a commercial GSH assay kit (e.g., kits based on the DTNB/Ellman's reagent reaction).[17] Scrape the cells and collect the lysate.
-
Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA or Bradford assay. This is crucial for normalizing the GSH levels.
-
GSH Assay: Follow the manufacturer's instructions for the chosen commercial kit. This typically involves mixing the lysate with assay reagents and measuring the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the GSH concentration from a standard curve and normalize it to the protein concentration. Express the results as nmol GSH/mg protein.[17]
Section 7: Analytical Considerations
While commercial kits are convenient for measuring total GSH, more sophisticated analysis may be required for specific research questions.
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| Colorimetric Kits | Reaction with DTNB (Ellman's reagent) produces a colored product. | Simple, inexpensive, high-throughput. | Measures total thiols, potential for interference. | [17] |
| HPLC with Fluorescence Detection | Separation by HPLC followed by detection of fluorescent derivatives (e.g., monobromobimane). | High sensitivity and specificity for GSH and cysteine. | Requires specialized equipment, more complex sample prep. | [18] |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometry. | Highest sensitivity and specificity; can quantify multiple metabolites simultaneously. | Expensive, requires significant expertise. | [19][20] |
Section 8: Conclusion
This compound is a powerful and reliable tool for researchers studying the roles of cysteine and glutathione in cellular health and disease. Its enhanced cell permeability and efficient conversion to L-cysteine provide a distinct advantage over direct supplementation.[1][4] By enabling the targeted replenishment of the intracellular cysteine pool, LCEE HCl allows for the precise investigation of pathways related to oxidative stress, detoxification, and cellular signaling, making it an invaluable compound for professionals in basic science and drug development.
References
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Pompella, A., Visvikis, A., Paolicchi, A., De Tata, V., & Casini, A. F. (2003). The changing faces of glutathione, a cellular protagonist. Biochemical Pharmacology, 66(8), 1499-1503. (Note: While not directly cited, this provides foundational knowledge. A direct URL from the search is not available, but the concepts are supported by results[10] and[11]).
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Mosier, B. P., & Lieberman, M. W. (2003). Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice. The Journal of nutritional biochemistry, 13(10), 625-633. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). What Methods Can Be Used to Measure Intracellular Cystine Levels. Retrieved from [Link]
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Wikipedia. (n.d.). Acetylcysteine. Retrieved from [Link]
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Aday, S., & Zorlu, M. (2021). How to Increase Cellular Glutathione. Molecules, 26(2), 433. Retrieved from [Link]
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Al-Asmari, A. K. (2000). Modulation of glutathione by a cysteine pro-drug enhances in vivo tumor response. Cancer letters, 150(1), 11-16. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NACET as a Powerful Antioxidant: Understanding the Mechanisms of N-Acetyl-L-Cysteine Ethyl Ester. Retrieved from [Link]
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Yang, Y., & Yang, Y. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR protocols, 5(1), 102844. Retrieved from [Link]
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Rebecca. (n.d.). L-cysteine Ethyl Ester Hydrochloride. Retrieved from [Link]
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Bates, J. N., Getsy, P. M., Coffee, G. D., Baby, S. M., MacFarlane, P. M., Hsieh, Y. T., ... & Lewis, S. J. (2023). L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 14, 1303207. Retrieved from [Link]
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Bates, J. N., Getsy, P. M., Coffee, G. D., et al. (2023). L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats. Frontiers in Pharmacology. Retrieved from [Link]
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Bates, J. N., Getsy, P. M., Coffee, G. D., ... & Lewis, S. J. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology, 13, 850383. Retrieved from [Link]
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Bates, J. N., Getsy, P. M., Coffee, G. D., ... & Lewis, S. J. (2023). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Pharmacology, 14, 1269382. Retrieved from [Link]
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Giustarini, D., et al. (2013). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells. Usiena Air. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane. Retrieved from [Link]
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iChemical. (n.d.). (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]
-
Mishra, A., Veerasamy, R., Jain, P., Dixit, V. K., & Kharya, M. D. (2008). Synthesis and characterization of amide prodrugs of flurbiprofen. Latin American Journal of Pharmacy, 27(1), 89-94. Retrieved from [Link]
-
Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical pharmacology, 84(11), 1522-1533. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-3-hydroxy-2-methylpropanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride. Retrieved from [Link]
-
del Pilar Cañizares-Macías, M., & López-Paz, J. L. (2024). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. Chemosensors, 12(1), 13. Retrieved from [Link]
- Google Patents. (n.d.). US5292926A - Cysteine derivatives.
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The Antioxidant Potential of L-Cysteine Ethyl Ester Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a significant contributor to the pathophysiology of numerous diseases.[1] Consequently, the exploration of effective antioxidant compounds is a cornerstone of therapeutic research. L-Cysteine and its derivatives have garnered substantial interest for their ability to fortify endogenous antioxidant defenses.[1] This technical guide provides an in-depth analysis of the antioxidant properties of L-Cysteine Ethyl Ester Hydrochloride, a highly bioavailable prodrug of L-cysteine. We will explore its mechanisms of action, present detailed, field-tested experimental protocols for its evaluation, and offer insights into its comparative efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising compound.
Introduction: The Imperative for Effective Cysteine Prodrugs in Combating Oxidative Stress
Reactive oxygen species are natural byproducts of cellular metabolism; however, their overproduction can lead to cellular damage, implicating them in conditions ranging from neurodegenerative disorders to cardiovascular disease.[2] The human body has endogenous antioxidant systems to counteract this, with the tripeptide glutathione (GSH) being a principal component.[3]
L-cysteine is a semi-essential amino acid that is pivotal for cellular protection against oxidative damage.[1] Its thiol group (-SH) is a potent nucleophile and a direct scavenger of free radicals.[1] Furthermore, L-cysteine is the rate-limiting amino acid in the synthesis of glutathione.[3] However, the therapeutic utility of L-cysteine is hampered by its low bioavailability.[1] L-Cysteine Ethyl Ester Hydrochloride, an esterified form of L-cysteine, overcomes this limitation through enhanced cell permeability, allowing for more efficient transport across cell membranes and leading to higher intracellular cysteine concentrations.[1][3]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | L-Cysteine ethyl ester hydrochloride |
| Synonyms | Ethyl cysteinate hydrochloride |
| CAS Number | 868-59-7 |
| Molecular Formula | C₅H₁₂ClNO₂S |
| Molecular Weight | 185.67 g/mol |
| Appearance | White to off-white solid powder |
| Melting Point | 123-125 °C |
| Solubility | Soluble in DMSO |
Mechanisms of Antioxidant Action
The antioxidant capabilities of L-Cysteine Ethyl Ester Hydrochloride are multifaceted, involving both indirect and direct actions against oxidative stress.
Primary Mechanism: Replenishment of Intracellular Glutathione
The principal antioxidant function of L-Cysteine Ethyl Ester Hydrochloride is its role as a direct precursor to glutathione.[3] Once it permeates the cell membrane, the ethyl ester group is hydrolyzed by intracellular esterases, liberating L-cysteine. This newly available L-cysteine directly fuels the two-step enzymatic synthesis of GSH in the cytosol, thereby increasing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[3]
Caption: Glutathione synthesis enhanced by L-Cysteine Ethyl Ester HCl.
Direct Radical Scavenging
The thiol group of the released cysteine can directly participate in neutralizing free radicals through hydrogen atom donation. While the primary antioxidant effect is via GSH synthesis, this direct scavenging activity contributes to its overall protective effects.[1]
Quantitative Assessment of Antioxidant Activity
Direct comparative studies quantifying the antioxidant capacity of L-Cysteine Ethyl Ester Hydrochloride versus other cysteine prodrugs using standardized chemical assays are limited in publicly available literature.[2] However, research into the closely related compound, N-acetyl-L-cysteine ethyl ester (NACET), provides valuable insights. NACET, due to its increased lipophilicity, demonstrates superior bioavailability and cellular uptake compared to its parent compound, N-acetylcysteine (NAC).[4] This leads to more efficient replenishment of intracellular glutathione stores, suggesting that the ethyl ester moiety is key to enhanced efficacy.[4]
| Compound | Assay | Result | Source |
| L-Cysteine | DPPH Radical Scavenging | Exhibits activity, but is the only amino acid with significant effect in this assay. | [5] |
| L-Cysteine | ABTS Radical Scavenging | Exhibits antioxidant capacity. | [5] |
| NACET | Cellular Antioxidant Assay | More efficient than NAC in protecting retinal pigment epithelial cells from oxidative stress. | [6] |
| NACET | In vivo (rats) | Significantly increases glutathione content in most tissues, including the brain, after oral administration. | [4] |
Experimental Protocols for Evaluating Antioxidant Properties
The following are detailed, step-by-step methodologies for key experiments to assess the antioxidant potential of L-Cysteine Ethyl Ester Hydrochloride.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[7]
Materials and Reagents:
-
L-Cysteine Ethyl Ester Hydrochloride
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol in a volumetric flask. Protect this solution from light.[7]
-
Preparation of Test Samples and Control: Dissolve L-Cysteine Ethyl Ester Hydrochloride in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a series of dilutions from this stock. Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).[7]
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. For the control, add 100 µL of DPPH solution to 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Materials and Reagents:
-
L-Cysteine Ethyl Ester Hydrochloride
-
ABTS diammonium salt
-
Potassium persulfate
-
Trolox (positive control)
-
Deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Stock Solution (7 mM): Dissolve ABTS diammonium salt in deionized water to a final concentration of 7 mM.
-
Preparation of Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water to a final concentration of 2.45 mM.[8]
-
Generation of ABTS•+ Radical Cation: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical cation.[8]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Setup: Add 200 µL of the ABTS•+ working solution to 5 µL of the sample dilutions (or standard).[5]
-
Incubation: Mix and incubate for 5 minutes at room temperature.[5]
-
Measurement: Read the absorbance at 734 nm.[5]
-
Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) in a cellular environment.[9]
Materials and Reagents:
-
Adherent cells (e.g., HepG2, HeLa)
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
Free radical initiator (e.g., AAPH)
-
Quercetin (positive control)
-
Cell culture medium
-
DPBS or HBSS
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture cells in a 96-well black, clear-bottom plate until they are 90-100% confluent.[9]
-
Cell Preparation: Carefully remove the media and wash the cells gently three times with DPBS or HBSS.[9]
-
Probe and Sample Incubation: Add 50 µL of a 2X DCFH-DA probe solution to all wells. Then, add 50 µL of the L-Cysteine Ethyl Ester Hydrochloride sample dilutions or Quercetin standard to the respective wells. Incubate at 37°C for 60 minutes.[9]
-
Washing: Carefully remove the solution and wash the cells three times with DPBS or HBSS.[9]
-
Initiation of Oxidative Stress: Add 100 µL of the free radical initiator solution to all wells.
-
Measurement: Immediately begin reading the wells with a fluorescent microplate reader at 37°C with an excitation wavelength of 480 nm and an emission wavelength of 530 nm. Read the wells in increments of 1-5 minutes for a total of 60 minutes.[9]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage reduction in AUC of the sample-treated wells compared to the control wells.
Caption: A typical experimental workflow for assessing antioxidant potential.
Safety and Handling
For research laboratory use, L-Cysteine Ethyl Ester Hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. In case of dust formation, use a suitable respirator.
-
Handling: Avoid inhalation, and contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in well-ventilated areas. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place. The recommended storage temperature is 4°C, sealed and away from moisture. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[10]
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion and Future Directions
L-Cysteine Ethyl Ester Hydrochloride presents a significant advantage over L-cysteine as a therapeutic agent for mitigating oxidative stress. Its enhanced lipophilicity and cell permeability lead to more efficient intracellular delivery of cysteine, thereby bolstering the synthesis of the master antioxidant, glutathione. While direct quantitative data on its radical scavenging activity is still emerging, the evidence from cellular assays and related esterified compounds strongly supports its superior antioxidant potential in a biological context. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate and validate the efficacy of this promising compound in various models of oxidative stress-related diseases. Future research should focus on direct comparative studies to quantify its IC₅₀ values in standard assays and further explore its in vivo efficacy and pharmacokinetic profile.
References
- Pizzino, G., Irrera, N., Cucinotta, M., Pallio, G., Mannino, F., Arcoraci, V., ... & Bitto, A. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative medicine and cellular longevity, 2017.
- Giustarini, D., Tsikas, D., & Rossi, R. (2021).
-
DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Available at: [Link]
-
Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. Available at: [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
-
Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
- Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical pharmacology, 84(11), 1522-1533.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-Amino-3-mercaptopropanoate Hydrochloride
This guide provides an in-depth analysis of the spectroscopic data for ethyl 2-amino-3-mercaptopropanoate hydrochloride (also known as L-cysteine ethyl ester hydrochloride), a crucial derivative of the amino acid L-cysteine. For researchers, scientists, and professionals in drug development, precise structural elucidation of such molecules is paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Introduction: The Significance of this compound
This compound is a chiral organosulfur compound and a derivative of the naturally occurring amino acid L-cysteine. It serves as a valuable building block in peptide synthesis and is utilized in pharmaceutical and biochemical research, often as a prodrug for cysteine delivery. Its characteristic structure, comprising an ethyl ester, a primary amine, and a thiol group, presents a unique spectroscopic fingerprint. The hydrochloride salt form enhances its stability and solubility in polar solvents. Given its hygroscopic and air-sensitive nature, proper handling techniques are essential for obtaining high-quality spectroscopic data.
Molecular Structure and Key Features
The structural integrity of this compound is the foundation of its chemical behavior. Understanding its constituent functional groups is key to interpreting its spectroscopic data.
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cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; 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ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; 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csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; 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jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=""]; llo [label=""]; llp [label=""]; llq [label=""]; llr [label=""]; lls [label=""]; llt [label=""]; llu [label=""]; llv [label=""]; llw [label=""]; llx [label=""]; lly [label=""]; llz [label=""]; lma [label=""]; lmb [label=""]; lmc [label=""]; lmd [label=""]; lme [label=""]; lmf [label=""]; lmg [label=""]; lmh [label=""]; lmi [label=""]; lmj [label=""]; lmk [label=""]; lml [label=""]; lmj [label=""]; lmk [label=""]; lml [label="
Methodological & Application
Application Notes and Protocols: Strategic Incorporation of L-Cysteine Ethyl Ester Hydrochloride into Peptide Chains
Introduction: The Strategic Value of C-Terminal Cysteine Ethyl Esters
In the landscape of therapeutic peptide development, modifications that enhance stability, bioavailability, and efficacy are paramount. The incorporation of L-Cysteine ethyl ester hydrochloride offers a compelling modification at the C-terminus of a peptide. The ethyl ester group increases the lipophilicity of the peptide, which can improve cell permeability and alter pharmacokinetic profiles. L-Cysteine ethyl ester itself is recognized for its ability to increase bioavailability compared to standard L-Cysteine and serves as a precursor to the crucial intracellular antioxidant, glutathione.[1][2]
However, the synthesis of peptides containing a C-terminal cysteine is notoriously challenging.[3] The cysteine residue is susceptible to a host of side reactions, including oxidation, β-elimination, and, most critically, racemization of its α-stereocenter.[4][5][6] This epimerization is particularly pronounced when cysteine is the C-terminal residue and is subjected to the basic conditions of standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]
This guide provides a comprehensive overview of the challenges and presents a robust, field-proven strategy for the successful incorporation of L-Cysteine ethyl ester into peptide chains with minimal side reactions. We will focus on the side-chain anchoring approach, a technique that elegantly circumvents the primary cause of C-terminal cysteine epimerization.
The Core Challenge: Understanding C-Terminal Cysteine Instability
The primary obstacle in synthesizing peptides with a C-terminal cysteine is the propensity for epimerization (racemization at the α-carbon). This loss of chiral integrity arises from the acidity of the α-proton, which is exacerbated by the electron-withdrawing nature of the adjacent carbonyl group and the sulfur atom in the side chain.
During standard Fmoc-SPPS, the repeated exposure to a basic solution (typically piperidine in DMF) to remove the Nα-Fmoc protecting group can lead to the abstraction of this α-proton.[3][8] This generates a planar carbanion intermediate, which can be re-protonated from either face, leading to a mixture of L- and D-isomers of the C-terminal cysteine residue.
Caption: C-Terminal Cysteine Epimerization Pathway.
This problem is most severe during two phases:
-
Resin Loading: Activating the carboxylic acid of the first amino acid for coupling to the resin often requires basic conditions that can initiate epimerization.[3]
-
Chain Elongation: Each subsequent Fmoc deprotection step re-exposes the C-terminal residue to base, cumulatively increasing the risk of epimerization.[4]
The Solution: Side-Chain Anchoring Strategy
To circumvent these issues, particularly the epimerization during resin loading, a side-chain anchoring strategy is highly effective.[9] Instead of attaching the peptide to the solid support via its C-terminal carboxyl group, the cysteine residue is anchored via its nucleophilic thiol side-chain. This approach completely avoids the activation of the α-carboxyl group of the cysteine, which is a major cause of racemization.[3][9]
The workflow involves using a resin like Trityl Chloride (Trt-Cl), which reacts readily with the free thiol of an Nα-protected Cysteine ethyl ester. The peptide chain is then elongated from the free α-amino group using standard SPPS protocols. Final cleavage from the resin with acid simultaneously breaks the resin-sulfur bond and removes acid-labile side-chain protecting groups, releasing the desired peptide with the C-terminal ethyl ester intact.[9]
Caption: Workflow for C-Terminal Cys-OEt Peptide Synthesis.
Managing the Thiol Group: A Guide to Protecting Groups
During chain elongation, the cysteine thiol group is highly nucleophilic and prone to oxidation, requiring it to be masked with a protecting group.[10] The choice of protecting group is critical and depends on the overall synthetic strategy. For the side-chain anchoring method, the thiol is initially unprotected for resin loading. For internal cysteine residues, a protecting group is mandatory. The Trityl (Trt) group is often preferred as it is removed during the final TFA cleavage step.[7]
| Protecting Group | Structure | Cleavage Conditions | Orthogonality & Notes |
| Trityl (Trt) | -C(Ph)₃ | TFA-based cocktails (e.g., 95% TFA).[7] | Not Orthogonal with Final Cleavage. Ideal for routine synthesis where all protecting groups are removed simultaneously. |
| 4-Methoxytrityl (Mmt) | -C(Ph)₂(C₆H₄OMe) | 1-2% TFA in DCM.[4] | Orthogonal to Trt and tBu. Allows for selective on-resin deprotection to form disulfide bonds or perform other modifications. |
| Acetamidomethyl (Acm) | -CH₂NHCOCH₃ | Mercury(II) acetate or Iodine.[7] | Fully Orthogonal. Stable to TFA. Requires a separate, specific deprotection step. Useful for complex peptides with multiple disulfide bonds. |
| tert-Butyl (tBu) | -C(CH₃)₃ | TFA-based cocktails. Can require stronger conditions than Trt. | Not Orthogonal with Final Cleavage. Stable to the mild acid used for Mmt removal. |
Experimental Protocols
Protocol 1: Loading of Fmoc-Cys-OEt onto Trityl Chloride Resin
This protocol describes the anchoring of the N-terminally protected Cysteine ethyl ester to the solid support via its thiol side-chain.
Materials:
-
Trityl Chloride (Trt-Cl) resin (100-200 mesh, 1.0-1.6 mmol/g loading)
-
Fmoc-L-Cysteine ethyl ester (Prepared from L-Cysteine ethyl ester hydrochloride)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Trt-Cl resin (1.0 eq) in DCM for 30 minutes in the synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-L-Cysteine ethyl ester (1.5 eq) in DCM.
-
Add DIPEA (3.0 eq) to the amino acid solution and mix.
-
Add the solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
To cap any remaining unreacted chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Drain the vessel and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. Determine the loading capacity via Fmoc quantification.
Protocol 2: Peptide Elongation and Cleavage
This protocol outlines the subsequent steps of peptide synthesis on the side-chain anchored resin.
Materials:
-
Loaded Fmoc-Cys(Resin)-OEt
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU/HCTU or DIC/Oxyma
-
Base: DIPEA or 2,4,6-Collidine
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash thoroughly with DMF.
-
Causality Note: To minimize epimerization risk on the C-terminal Cys, especially for longer peptides, consider using a bulkier base like 30% 4-methylpiperidine in DMF with 0.5 M OxymaPure, which has been shown to reduce side reactions.[4]
-
-
Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 eq) with the coupling reagent (e.g., HBTU, 3-5 eq) and base (e.g., DIPEA, 6-10 eq) in DMF for 2-5 minutes. Add this activated solution to the resin. Agitate for 1-2 hours.
-
Washing: After coupling, drain the solution and wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 1-3 for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Causality Note: TIS is a critical scavenger that captures the trityl cations released during cleavage, preventing them from re-alkylating the cysteine thiol or other sensitive residues like Tryptophan.[7]
-
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Protocol 3: Purification and Analysis
Procedure:
-
Dissolve the crude peptide in a suitable buffer, typically containing a small amount of organic solvent (e.g., Acetonitrile) and an ion-pairing agent (e.g., 0.1% TFA).
-
Preventing Oxidation: For peptides with a free thiol, it is crucial to prevent oxidative dimerization into a disulfide-bonded species. Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a concentration of 0.1-0.5 mM to all purification buffers.[11]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions and analyze them by mass spectrometry (LC-MS) to confirm the identity of the desired product.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Epimerization | Prolonged exposure to piperidine; high temperature. | Use a milder base like 4-methylpiperidine for Fmoc deprotection.[4] Ensure reactions are run at room temperature. |
| Incomplete Cleavage | Insufficient cleavage time or scavenger. | Extend cleavage time to 3-4 hours. Ensure an adequate amount of TIS scavenger is used, especially if the peptide contains Trp, Met, or Cys residues. |
| Dimer Formation during Purification | Oxidation of the free thiol group. | Degas all HPLC buffers and add a reducing agent like TCEP (0.1-0.5 mM) to the mobile phases.[11] |
| Low Yield | Poor initial resin loading; incomplete couplings during elongation. | Optimize resin loading conditions. Use a monitoring test (e.g., Kaiser test) to ensure each coupling reaction goes to completion. Double-couple if necessary. |
References
- Hasan, M., & Camarero, J. A. (2017). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Methods in Molecular Biology.
- Linde, Y., et al. (1998). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions.
- St. Hilaire, P. M., et al. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Science.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- St. Hilaire, P. M., et al. (2006). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. PubMed.
- Chem-Impex. (n.d.). L-Cysteine ethyl ester hydrochloride.
- Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich Technical Bulletin.
- Isidro-Llobet, A., et al. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules.
- Sigma-Aldrich. (n.d.). L-Cysteine ethyl ester 98 868-59-7. Sigma-Aldrich Product Page.
- Kumar, K. S., & Pathak, T. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Omega.
- Biosynth. (n.d.). L-Cysteine ethyl ester hydrochloride | 868-59-7. Biosynth Product Page.
- St. Hilaire, P. M., et al. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.
- Delso, I., et al. (2022). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold.
- Kent, S. B. H., et al. (2017).
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Technical Library.
- Chem-Impex. (n.d.). S-Benzyl-L-cysteine ethyl ester hydrochloride.
- Vederas, J. C., et al. (2010). Solid-Phase Synthesis of Peptides Using Cysteine Orthoesters. Thieme Connect.
- Sigma-Aldrich. (n.d.). L-Cysteine ethyl ester hydrochloride. Sigma-Aldrich Product Page.
- Dadlez, M., et al. (2021). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules.
- Wiśniewski, J. R., et al. (2015). Homogenous Phase Enrichment of Cysteine-Containing Peptides for Improved Proteome Coverage. Analytical Chemistry.
- Chemistry Stack Exchange. (2019). Purifying cysteine containing peptides. Stack Exchange.
- Brimble, M. A., & Fairbanks, A. J. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
- Biosynth. (n.d.). Complex Peptide Production, Challenges and Manufacturing. Biosynth Blog.
- Benchchem. (2025). Validating the Neuroprotective Effects of L-Cysteine Ethyl Ester HCl In Vitro: A Comparative Guide. Benchchem Technical Document.
- Koksch, B., & Schwarzer, D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
- Głowacki, R., et al. (2021). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules.
- PrepChem. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride. PrepChem.com.
- Andreu, D., & Giralt, E. (1996). Some peculiarities of synthesis of cysteine-containing peptides. Russian Chemical Reviews.
- Aimoto, S., & Kawakami, T. (2024). Application of cysteinyl prolyl ester for the synthesis of cyclic peptides containing an RGD sequence and their biological activity measurement. Journal of Peptide Science.
- ChemicalBook. (n.d.). L-Cysteine ethyl ester hydrochloride synthesis. ChemicalBook.
- Sutherland, J. D., & Krishnamurthy, R. (2021).
- BOC Sciences. (n.d.). L-Cysteine Ethyl Ester Hydrochloride. BOC Sciences Product Page.
- Pentelute, B. L., et al. (2022). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society.
- Li, X., et al. (2024). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. Journal of the American Chemical Society.
- Taylor, M. S., & VanNieuwenhze, M. S. (2021). Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. JACS Au.
- Tokyo Chemical Industry. (n.d.). L-Cysteine Ethyl Ester Hydrochloride. TCI Chemicals.
- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Cysteinamide into Peptide Chains. Benchchem Technical Document.
- Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems Technical Note.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Strategic Protection of the Thiol Group in Ethyl 2-Amino-3-mercaptopropanoate Hydrochloride
Abstract
Ethyl 2-amino-3-mercaptopropanoate, the ethyl ester of cysteine, is a pivotal building block in the synthesis of peptides, peptidomimetics, and complex pharmaceutical agents. The high nucleophilicity and susceptibility to oxidation of its thiol side chain necessitate a robust and strategic protection strategy to prevent unwanted side reactions, such as disulfide formation and alkylation.[1][2] This guide provides a comprehensive overview of protecting group strategies tailored for this molecule, focusing on the selection criteria, mechanistic principles, and detailed protocols for the widely used trityl (Trt) and acetamidomethyl (Acm) groups. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to make informed decisions and execute these critical synthetic steps with precision and confidence.
The Synthetic Challenge: Why Thiol Protection is Crucial
The thiol group of cysteine and its derivatives is one of the most reactive functional groups found in proteinogenic amino acids.[3] Its potent nucleophilicity can lead to undesired reactions with electrophiles present in a synthesis, while its ready oxidation to a disulfide poses a major challenge for controlling molecular structure. In the context of ethyl 2-amino-3-mercaptopropanoate hydrochloride, the free amino group (as its salt) and the ester functionality introduce further complexity, demanding a protecting group that is stable under various reaction conditions yet removable with high selectivity.
A successful protecting group strategy is the cornerstone of multi-step syntheses involving this molecule, ensuring:
-
Prevention of Uncontrolled Oxidation: Avoids the formation of cystine dimers.
-
Chemoselectivity: Allows for selective modification of other functional groups (e.g., N-acylation) without interference from the thiol.
-
Orthogonality: Enables multi-step synthetic sequences where different protecting groups are removed under distinct, non-interfering conditions.[1][4]
Decision Framework for Selecting a Thiol Protecting Group
The choice of a thiol protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The ideal group must be introduced efficiently and be stable during subsequent transformations, yet cleaved cleanly without affecting other parts of the molecule.
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// Edges Start -> N_Protection; N_Protection -> Acid_Cleavage [label="Yes"]; N_Protection -> Acid_Cleavage [label="No"]; Acid_Cleavage -> Orthogonal_Strategy; Orthogonal_Strategy -> Trt_Group [label="No, simple free thiol needed"]; Orthogonal_Strategy -> Acm_Group [label="Yes"]; Orthogonal_Strategy -> Disulfide_Group [label="Yes, reductive cleavage desired"]; Acid_Cleavage -> Trt_Group [label="Yes, compatible with\nFmoc cleavage"]; Acid_Cleavage -> Acm_Group [label="No, or if stability\nto TFA is required"];
Trt_Group -> Final_Choice; Acm_Group -> Final_Choice; Disulfide_Group -> Final_Choice; } dot Caption: Decision framework for selecting a thiol protecting group.
Comparative Analysis of Key Protecting Groups
| Protecting Group | Structure | Introduction Reagent | Stability | Cleavage Conditions | Key Advantages |
| Trityl (Trt) | S-C(Ph)₃ | Trityl chloride (Trt-Cl) | Base-stable, acid-labile | Trifluoroacetic acid (TFA), scavengers (e.g., TIS, EDT)[5][6] | Compatible with Fmoc-SPPS cleavage; bulky group can provide steric protection. |
| Acetamidomethyl (Acm) | S-CH₂-NH-CO-CH₃ | N-(hydroxymethyl)acetamide | Acid and base stable | Hg(OAc)₂, AgOTf, I₂[7][8] | Orthogonal to acid- and base-labile groups; excellent for regioselective disulfide bond formation.[9] |
| tert-Butylthio (StBu) | S-S-tBu | t-Butylsulfenyl chloride | Acid and base stable | Reducing agents (e.g., DTT, TCEP)[10] | Orthogonal removal via reduction; ideal for strategies involving thiol-disulfide exchange.[10][11] |
Detailed Protocols and Mechanistic Insights
Strategy 1: Trityl (Trt) Protection
The trityl group is a cornerstone of thiol protection, especially in Fmoc-based solid-phase peptide synthesis (SPPS), due to its lability under standard TFA cleavage conditions.[5][12] Its introduction proceeds via an Sₙ2 reaction between the thiolate and trityl chloride.
Protocol 4.1.1: S-Tritylation of Ethyl 2-amino-3-mercaptopropanoate HCl
-
Materials:
-
This compound (1.0 eq)
-
Trityl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in anhydrous DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add DIPEA to the suspension with stirring. Continue stirring until the solid dissolves (approx. 15-20 minutes). This step generates the free amine and thiolate in situ.
-
In a separate flask, dissolve trityl chloride in a minimal amount of anhydrous DCM.
-
Add the trityl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 9:1 DCM:MeOH).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the S-trityl protected product.
-
-
Self-Validation/Characterization:
-
¹H NMR: Appearance of characteristic aromatic protons from the trityl group (approx. 7.2-7.5 ppm) and the disappearance of the S-H proton.
-
Mass Spectrometry (ESI-MS): Observation of the [M+H]⁺ ion corresponding to the protected product.
-
Deprotection of S-Trityl: Cleavage is typically performed using a "cocktail" of TFA with scavengers.[5] The scavengers, such as triisopropylsilane (TIS) or ethanedithiol (EDT), are crucial to trap the highly stable trityl cation, preventing it from re-alkylating the thiol or other nucleophilic residues like tryptophan.[5]
Strategy 2: Acetamidomethyl (Acm) Protection
The Acm group is exceptionally robust and orthogonal to most protecting groups used in peptide synthesis.[1][13] It is stable to both strong acids (TFA) and bases (piperidine), making it ideal for complex syntheses where the thiol must remain protected until a late stage.[8]
Protocol 4.2.1: S-Acetamidomethylation
-
Materials:
-
This compound (1.0 eq)
-
N-(hydroxymethyl)acetamide (1.2 eq)
-
Trifluoroacetic acid (TFA) as both solvent and catalyst
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve this compound in TFA at 0 °C.
-
Add N-(hydroxymethyl)acetamide to the solution and stir at room temperature for 2-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the TFA under reduced pressure (co-evaporating with toluene can help remove final traces).
-
Precipitate the crude product by adding the concentrated residue to a flask of cold, vigorously stirring diethyl ether.
-
Collect the precipitated solid by filtration, wash with cold ether, and dry under vacuum.
-
The resulting product is typically the TFA salt and can often be used without further purification. If necessary, purify by reverse-phase HPLC.
-
-
Self-Validation/Characterization:
-
¹H NMR: Appearance of a singlet for the acetamido methyl group (-NHCOCH₃) around 2.0 ppm and a doublet for the S-CH₂-N bridge.
-
Mass Spectrometry (ESI-MS): Observation of the [M+H]⁺ ion corresponding to the Acm-protected product.
-
Deprotection of S-Acm: Removal of the Acm group requires specific reagents that do not affect other common protecting groups.
-
Mercury(II) Acetate: The peptide is dissolved in aqueous acetic acid (pH 4), and mercury(II) acetate is added. The resulting mercury-thiolate complex is then cleaved with a thiol like β-mercaptoethanol.[8]
-
Iodine: Treatment with iodine can simultaneously deprotect two Acm-cysteine residues and form a disulfide bond, a highly effective method for creating cyclic peptides.[5][8]
-
Silver(I) Salts: Reagents like silver trifluoromethanesulfonate (AgOTf) in TFA can also effect cleavage.[7]
Experimental Workflow Overview
The general workflow for employing a thiol protecting group strategy is a multi-stage process that requires careful planning and execution at each step.
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// Edges Start -> Protection [color="#5F6368"]; Protection -> Workup [color="#5F6368"]; Workup -> Protected_Intermediate [color="#5F6368"]; Protected_Intermediate -> Synthesis [color="#5F6368"]; Synthesis -> Deprotection [color="#5F6368"]; Deprotection -> Final_Product [color="#5F6368"]; } dot Caption: General workflow from protection to deprotection.
References
-
Bartalucci, G., Cini, C., & Nocentini, G. (1995). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 60(22), 7314–7318. [Link]
-
Biotage. (2023). Optimizing the removal of an ACM protecting group. Biotage. [Link]
-
Celis, C. A., et al. (2009). Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions. Organic & Biomolecular Chemistry, 7(15), 3041-3044. [Link]
-
Chakraborty, A., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 24(1), 123-127. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Li, P., & Roller, P. P. (2002). Thiol protecting groups in peptide synthesis. Current Organic Chemistry, 6(5), 411-440.
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11441-11472. [Link]
-
Zervas, L., Photaki, I., & Ghelis, N. (1963). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenylmethyl-cysteine and -cysteine Peptides. Journal of the American Chemical Society, 85(9), 1337-1341. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. digital.csic.es [digital.csic.es]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride in Native Chemical Ligation
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of proteins and complex peptides, Native Chemical Ligation (NCL) stands as a cornerstone technology.[1][2][3] This guide provides an in-depth exploration of a valuable, yet nuanced, tool in the NCL toolkit: Ethyl 2-amino-3-mercaptopropanoate hydrochloride. This reagent serves as a strategic surrogate for N-terminal cysteine, expanding the scope of NCL to non-cysteine ligation sites. Herein, we dissect the causality behind its application, provide detailed protocols for its use, and offer insights gleaned from extensive experience in the field of peptide chemistry.
The NCL Challenge: Beyond the Cysteine Bottleneck
Native Chemical Ligation facilitates the elegant formation of a native peptide bond between two unprotected peptide fragments: one bearing a C-terminal thioester and the other an N-terminal cysteine.[1][2] The reaction's high chemoselectivity and efficiency in aqueous buffers at neutral pH have revolutionized protein synthesis.[3]
The fundamental mechanism proceeds through a two-step process:
-
Transthioesterification: The sulfhydryl group of the N-terminal cysteine attacks the C-terminal thioester of the other peptide, forming a new thioester intermediate.
-
S-to-N Acyl Shift: This intermediate undergoes a rapid, irreversible intramolecular rearrangement to form a stable, native amide bond at the ligation junction.
However, the stringent requirement for a cysteine residue at the N-terminus of one of the fragments has historically limited the choice of ligation sites.[1] To address this, the use of cysteine surrogates has emerged as a powerful strategy.[4] These are molecules that mimic the reactive properties of cysteine to facilitate ligation, after which they can be chemically modified to yield the desired native amino acid residue.
This compound: A Profile
This compound, the ethyl ester of cysteine hydrochloride, presents a versatile solution to the cysteine limitation. It is incorporated as the N-terminal residue of a peptide fragment, providing the essential free thiol for the initial transthioesterification step of NCL.
Chemical Properties:
| Property | Value |
| Synonyms | L-Cysteine ethyl ester hydrochloride, (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride |
| Molecular Formula | C5H12ClNO2S |
| Molecular Weight | 185.67 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 123-125 °C |
| Storage | Store at -20°C under an inert atmosphere. The compound is hygroscopic and air-sensitive. |
Source: iChemical[5], Sigma-Aldrich
The primary advantage of using this surrogate lies in the subsequent desulfurization step. After successful ligation, the thiol group can be removed, effectively converting the cysteine surrogate into an alanine residue. This "ligation-then-desulfurization" strategy dramatically expands the scope of NCL to any Xaa-Ala junction.[6]
The Workflow: From Surrogate to Native Peptide
The strategic implementation of this compound in NCL follows a logical, multi-stage workflow. Understanding this process is key to successful application.
Caption: Workflow for NCL using a cysteine surrogate.
Detailed Protocol: NCL with this compound
This protocol outlines a representative procedure. Researchers should optimize conditions based on the specific properties of their peptide fragments.
4.1. Reagent Preparation and Handling
-
Ligation Buffer: 6 M Guanidine hydrochloride, 200 mM sodium phosphate, pH 7.2. Degas thoroughly before use.
-
Thiol Additives: A solution of 4-mercaptophenylacetic acid (MPAA) and tris(2-carboxyethyl)phosphine (TCEP) in the ligation buffer.
-
Peptide Fragments:
-
Peptide A (Thioester): Synthesized via standard solid-phase peptide synthesis (SPPS) methods. Purity should be >95% as determined by RP-HPLC.
-
Peptide B (N-terminal Surrogate): Synthesized via SPPS with this compound coupled as the final residue. The free amine of the surrogate is required for the S-to-N acyl shift. Purity should be >95%.
-
-
Desulfurization Reagents: TCEP, a radical initiator (e.g., VA-044), and a thiol source (e.g., glutathione).
Safety Precautions:
-
This compound and other thiol-containing reagents have a strong, unpleasant odor (stench).[7] Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
4.2. Ligation Reaction
-
In a microcentrifuge tube, dissolve Peptide A (1 equivalent) and Peptide B (1.2 equivalents) in the degassed ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Add the MPAA/TCEP solution to the reaction mixture. Final concentrations should be approximately 20-30 mM MPAA and 5-10 mM TCEP.
-
Ensure the final pH of the reaction mixture is between 6.8 and 7.4. Adjust with 1 M NaOH or 1 M HCl if necessary.
-
Incubate the reaction at room temperature or 37°C. Monitor the reaction progress by RP-HPLC and mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours).
4.3. Post-Ligation Desulfurization
-
Once the ligation reaction is complete, the crude mixture can be directly subjected to desulfurization.
-
Adjust the pH of the ligation mixture to ~6.5.
-
Add TCEP to a final concentration of 200-300 mM, glutathione to 50-80 mM, and the radical initiator (e.g., VA-044) to 30-50 mM.
-
Incubate the reaction at 37-42°C for 4-12 hours. Monitor the desulfurization progress by RP-HPLC and mass spectrometry.
4.4. Purification
-
Upon completion of the desulfurization, acidify the reaction mixture with trifluoroacetic acid (TFA) to a pH of ~2.
-
Filter the solution to remove any precipitated material.
-
Purify the final ligated peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Pool the fractions containing the pure product and lyophilize.
Mechanistic Insights and Troubleshooting
Caption: Mechanism of NCL with a cysteine surrogate.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Ligation Yield | - Poor quality of peptide fragments (<95% purity).- Oxidation of the thiol group on the surrogate.- Incorrect pH of the ligation buffer.- Steric hindrance at the ligation site. | - Re-purify peptide fragments using RP-HPLC.- Ensure all buffers are thoroughly degassed and TCEP is included.- Carefully adjust the pH to the optimal range (6.8-7.4).- Increase reaction time and/or temperature. Consider using a stronger thiol catalyst. |
| Incomplete Desulfurization | - Inefficient radical initiation.- Insufficient concentration of TCEP or glutathione.- Conformational masking of the thiol group in the folded peptide. | - Increase the concentration of the radical initiator or use a more efficient one.- Optimize the concentrations of TCEP and glutathione.- Add a denaturant (e.g., Guanidine HCl) to the desulfurization buffer to unfold the peptide. |
| Side Reactions | - Thioester hydrolysis.- Racemization at the C-terminal amino acid of the thioester fragment. | - Use a higher concentration of the N-terminal surrogate fragment to favor ligation over hydrolysis.- Ensure the pH does not become too basic during the reaction. |
Conclusion
This compound is a powerful tool for expanding the utility of Native Chemical Ligation. By serving as a traceless cysteine surrogate, it enables the synthesis of proteins and large peptides with native alanine residues at the ligation junction. A thorough understanding of the underlying chemistry, meticulous execution of the experimental protocol, and a systematic approach to troubleshooting are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully implement this advanced ligation strategy in their synthetic endeavors.
References
-
Native chemical ligation in protein synthesis and semi-synthesis. SciSpace.
-
Native chemical ligation. Wikipedia.
-
N-Terminal speciation for native chemical ligation. RSC Publishing.
-
Native Chemical Ligation of Peptides and Proteins. PMC - NIH.
-
Native Chemical Ligation: A Boon to Peptide Chemistry. PMC - NIH.
-
Native chemical ligation reaction. (a) Principle. (b) NCLmediated peptide segment assembly using a Cys protecting group strategy. ResearchGate.
-
3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.
-
Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations. PubMed Central.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
-
3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.
-
Selective Desulfurization Significantly Expands Sequence Variety of 3′-Peptidyl–tRNA Mimics Obtained by Native Chemical Ligation. PMC - PubMed Central.
-
Synthetic cysteine surrogates used in native chemical ligation. RSC Publishing.
-
Application of the logic of cysteine-free native chemical ligation to the synthesis of Human Parathyroid Hormone (hPTH). PMC - PubMed Central.
-
(R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7. iChemical.
Sources
- 1. scispace.com [scispace.com]
- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 3. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cysteine surrogates used in native chemical ligation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
derivatization of "ethyl 2-amino-3-mercaptopropanoate hydrochloride" for HPLC analysis
Application Note & Protocol
Topic: Derivatization of Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride for Sensitive HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-amino-3-mercaptopropanoate, the ethyl ester of cysteine, is a molecule of interest in pharmaceutical and biochemical research. As an analyte, it lacks a native chromophore or fluorophore, rendering its direct quantification by High-Performance Liquid Chromatography (HPLC) with common UV-Vis or Fluorescence detectors insensitive and impractical for trace-level analysis. This application note presents two robust, pre-column derivatization protocols designed to overcome this limitation. The primary recommended method targets the primary amine functionality using o-Phthalaldehyde (OPA) for highly sensitive fluorescence detection. An alternative method targets the thiol group via a thiol-disulfide exchange reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) for reliable UV detection. These protocols provide detailed, step-by-step instructions, from reagent preparation to HPLC analysis, enabling accurate and reproducible quantification of this compound in various sample matrices.
Introduction and Scientific Principle
The chemical structure of ethyl 2-amino-3-mercaptopropanoate contains two reactive functional groups amenable to derivatization: a primary amine (-NH₂) and a sulfhydryl or thiol group (-SH). Direct HPLC analysis is challenging due to the absence of a UV-absorbing aromatic ring or a fluorescent moiety. Pre-column derivatization addresses this by covalently attaching a tag to the analyte that possesses strong UV absorbance or fluorescence properties, thereby significantly enhancing detection sensitivity.[1]
Strategy 1: Amine Derivatization with o-Phthalaldehyde (OPA)
The most sensitive and widely adopted method for the analysis of primary amino acids is derivatization with o-Phthalaldehyde (OPA).[2] The reaction, which is rapid and occurs at room temperature, requires the presence of both a primary amine and a thiol. OPA reacts with the primary amine of the analyte in the presence of an external thiol reagent (e.g., 3-mercaptopropionic acid) under alkaline conditions to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.
Causality: The alkaline pH (typically 9.5-10.5) is critical as it ensures the primary amino group is deprotonated and thus sufficiently nucleophilic to attack the OPA molecule.[1] While the analyte itself contains a thiol group, the addition of an external thiol in excess is crucial. This standardizes the reaction, ensuring rapid and complete derivatization of the amine group and preventing potential side reactions or unpredictable intramolecular cyclizations, leading to robust and reproducible results. The resulting isoindole derivative is intensely fluorescent, allowing for detection at the picomole level.[3]
Strategy 2: Thiol Derivatization with DTNB (Ellman's Reagent)
An alternative strategy involves the specific derivatization of the thiol group. 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), known as Ellman's reagent, is a classic choice for thiol quantification.[4][5] The reaction is based on a thiol-disulfide exchange mechanism.[6][7] The sulfhydryl group of the analyte attacks the disulfide bond of DTNB, resulting in a stable mixed disulfide (analyte-S-TNB) and the stoichiometric release of the chromophoric 5-thio-2-nitrobenzoic acid (TNB) anion.[8][9]
Causality: This reaction proceeds efficiently at neutral to slightly alkaline pH (7.0-8.0).[5] For HPLC analysis, rather than measuring the released TNB, the method is designed to separate and quantify the stable mixed disulfide derivative, which incorporates the strongly UV-absorbing TNB moiety.[8][10] This provides excellent specificity for the original thiol-containing analyte. The resulting derivative can be detected with high sensitivity using a UV detector, typically around 326 nm, where the TNB adduct exhibits strong absorbance under acidic HPLC mobile phase conditions.[9]
Visualization of Methodologies
Derivatization Reaction Pathways
Caption: Chemical derivatization pathways for the analyte.
General Experimental Workflow
Caption: High-level workflow for pre-column derivatization and HPLC analysis.
Materials, Reagents, and Instrumentation
| Item | Specifications |
| Analyte Standard | This compound |
| Reagents | o-Phthalaldehyde (OPA), 3-Mercaptopropionic acid (3-MPA), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Boric Acid, Sodium Hydroxide, Sodium Phosphate (monobasic/dibasic), Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, 18.2 MΩ·cm), Formic Acid or Trifluoroacetic Acid (TFA) |
| Instrumentation | HPLC system with gradient capability, Autosampler with pre-column derivatization function (recommended for OPA) or manual injection valve, Fluorescence Detector (FLD), UV-Vis Detector (DAD or VWD) |
| HPLC Column | Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) |
| Lab Equipment | Analytical balance, pH meter, volumetric flasks, pipettes, vials, vortex mixer, sonicator |
Detailed Application Protocols
PROTOCOL A: OPA DERIVATIZATION FOR FLUORESCENCE DETECTION
This protocol is recommended for achieving the highest sensitivity. OPA derivatives can be unstable, so rapid analysis or automated derivatization immediately prior to injection is advised.[11]
1. Reagent Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of HPLC-grade water. Adjust pH to 10.2 with 5 M Sodium Hydroxide. Bring the final volume to 100 mL. Filter through a 0.45 µm filter.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M Borate Buffer and 50 µL of 3-Mercaptopropionic acid (3-MPA). Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.
2. Standard & Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 0.1 M HCl to create a stable stock solution.
-
Working Standards: Prepare a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) from the stock standard using HPLC-grade water.
-
Sample Preparation: Dilute the sample to fall within the calibration range using HPLC-grade water. If the matrix is complex, a solid-phase extraction (SPE) or protein precipitation step may be required.
3. Automated Pre-Column Derivatization (Recommended)
-
This procedure is best performed by a modern autosampler capable of programmed reagent addition and mixing.
-
Program:
-
Aspirate 5 µL of OPA Reagent.
-
Aspirate 5 µL of the sample or standard.
-
Mix in the needle or a mixing loop for 1-2 minutes.[3]
-
Inject the entire mixture onto the HPLC column.
-
4. Manual Derivatization
-
In a microvial, add 50 µL of OPA Reagent.
-
Add 50 µL of the sample or standard solution.
-
Vortex immediately for 30 seconds.
-
Let the reaction proceed for exactly 2 minutes at room temperature, protected from light.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system without delay.
5. HPLC-FLD Method Parameters
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-70% B; 20-22 min, 70-10% B; 22-27 min, 10% B (re-equilibration) |
| Column Temp. | 35 °C |
| Injection Vol. | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
PROTOCOL B: DTNB DERIVATIZATION FOR UV DETECTION
This protocol offers excellent robustness and specificity for the thiol group. The resulting derivatives are generally more stable than OPA adducts.
1. Reagent Preparation
-
Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5): Prepare solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄. Mix them to achieve a pH of 7.5. Dissolve EDTA (disodium salt) to a final concentration of 1 mM.
-
DTNB Reagent (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the Reaction Buffer. Prepare this solution fresh.
2. Standard & Sample Preparation
-
Prepare stock and working standards as described in Protocol A, but use the Reaction Buffer as the diluent for the final working standards.
-
Prepare samples by diluting them in the Reaction Buffer.
3. Derivatization Procedure
-
In a microvial, add 100 µL of the sample or standard solution.
-
Add 100 µL of the 10 mM DTNB Reagent.
-
Vortex and allow the reaction to proceed for 15 minutes at room temperature.[9]
-
Stop the reaction by adding 20 µL of 1 M Formic Acid to acidify the mixture, which stabilizes the derivative for HPLC analysis.
-
Inject a defined volume (e.g., 20 µL) onto the HPLC system.
4. HPLC-UV Method Parameters
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min, 5% B; 2-15 min, 5-60% B; 15-17 min, 60-5% B; 17-22 min, 5% B (re-equilibration) |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| UV Detector | 326 nm[9] |
Expected Results and Method Considerations
-
System Suitability: Before running samples, inject a mid-range standard multiple times to ensure system suitability. Check for consistent retention times (RSD < 1%), peak areas (RSD < 2%), and theoretical plates (>2000).
-
Chromatography: The OPA and DTNB derivatives are significantly more hydrophobic than the parent compound and will be well-retained on a C18 column. The gradient elution is designed to effectively separate the derivatized analyte from the excess reagent peak and other matrix components.
-
Quantification: Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.995 is expected.
-
Selectivity: The OPA method will derivatize other primary amines in the sample, while the DTNB method will react with other free thiols. Chromatographic separation is therefore essential to ensure selectivity for the analyte of interest. Confirmation of the peak identity can be achieved using HPLC-MS if necessary.
Conclusion
The lack of a suitable chromophore or fluorophore on this compound necessitates derivatization for sensitive HPLC analysis. The two protocols detailed in this application note provide robust and reliable solutions. Derivatization with o-Phthalaldehyde (OPA) offers exceptional sensitivity through fluorescence detection, making it ideal for trace-level quantification. Alternatively, derivatization of the thiol group with DTNB provides a highly specific and stable derivative suitable for routine analysis with standard UV detectors. The choice of method will depend on the required sensitivity, available instrumentation, and the complexity of the sample matrix.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]
-
Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. NIScPR Online Periodicals Repository. Available at: [Link]
-
A Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. Oxford Academic. Available at: [Link]
-
Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Longdom Publishing. Available at: [Link]
-
High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. Available at: [Link]
-
Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. PMC - NIH. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). PubMed. Available at: [Link]
-
Amino Acid Analysis By HPLC. Butterworth Laboratories. Available at: [Link]
-
Targeted quantification of amino acids by dansylation. PMC - NIH. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PMC - NIH. Available at: [Link]
-
DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. Available at: [Link]
-
Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PMC - NIH. Available at: [Link]
-
Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). GL Sciences. Available at: [Link]
-
The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. MDPI. Available at: [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. Available at: [Link]
-
Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. ACS Publications. Available at: [Link]
-
Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis. ResearchGate. Available at: [Link]
-
Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Available at: [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]
-
HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available at: [Link]
-
Why is Any Viable Amino Acid Technically Ninhydrin Positive Substances? NJ Labs. Available at: [Link]
-
1-Fluoro-2,4-dinitrobenzene. Wikipedia. Available at: [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]
-
How does Sanger's reagent work? Quora. Available at: [Link]
-
Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. PMC - NIH. Available at: [Link]
-
Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. Available at: [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Protocols. Available at: [Link]
-
Characteristics and stability of the OPA/3-mercaptopropionic acid and OPA/N-acetyl-L-cysteine derivatives of amino acids. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jasco-global.com [jasco-global.com]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: The Strategic Role of Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride in Disulfide Bond Engineering
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Disulfide bonds are critical post-translational modifications that provide structural stability to a vast array of peptides and proteins, including many therapeutic agents.[1][2] The precise formation of these covalent linkages is a cornerstone of synthetic peptide chemistry. Ethyl 2-amino-3-mercaptopropanoate hydrochloride, the ethyl ester of L-cysteine, serves as a fundamental building block for introducing the reactive thiol functionality necessary for disulfide bridge formation.[3][4] This document provides an in-depth guide to the chemistry of disulfide bond formation, the strategic incorporation of cysteine derivatives like L-cysteine ethyl ester into peptide sequences, and detailed protocols for controlled oxidation. We further explore the causality behind key experimental parameters and outline robust analytical methods for validating the final oxidized product, ensuring a reliable and reproducible workflow for researchers in peptide synthesis and drug development.
Compound Profile: L-Cysteine Ethyl Ester Hydrochloride
L-Cysteine ethyl ester hydrochloride is a derivative of the amino acid L-cysteine where the carboxylic acid group is protected as an ethyl ester.[3] This protection is crucial for its application in stepwise peptide synthesis, preventing the carboxyl group from participating in unwanted side reactions during the coupling of the next amino acid in the sequence.[5] The primary reactive center for disulfide bond formation is the thiol (-SH) group on the side chain.
| Property | Value | Reference |
| Chemical Name | (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride | [6] |
| Synonyms | L-Cysteine ethyl ester HCl, Ethyl cysteinate hydrochloride | [3] |
| CAS Number | 868-59-7 | [7] |
| Molecular Formula | C₅H₁₁NO₂S·HCl | |
| Molecular Weight | 185.67 g/mol | |
| Appearance | White powder | [4] |
| Melting Point | 123-125 °C | [4][8] |
| Storage | 2°C - 8°C, keep container well closed | |
| Primary Application | Peptide Synthesis | [4] |
The Fundamental Chemistry of Disulfide Bond Formation
The formation of a disulfide bond is an oxidative process involving the coupling of two thiol groups from cysteine residues.[9] This reaction results in the formation of a cystine residue, a single covalent bond (R-S-S-R'), and the release of two protons and two electrons.
Caption: General mechanism of disulfide bond formation via oxidation.
In vitro, this oxidation can occur spontaneously in the presence of an oxidizing agent. In dilute, air-exposed aqueous solutions, molecular oxygen can serve as the oxidant, often proceeding through a cysteine sulfenic acid (Cys-SOH) intermediate.[10] For synthetic applications, more controlled methods are employed to ensure high yields and prevent the formation of incorrect linkages or intermolecular oligomers.
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing cysteine requires a carefully planned orthogonal protection strategy. This ensures that the highly reactive thiol side chain does not interfere with the stepwise elongation of the peptide chain. While L-cysteine ethyl ester hydrochloride provides C-terminal protection, the N-terminus is typically protected with an Fmoc or Boc group, and critically, the thiol side chain is often protected with a group like Trityl (Trt) or Acetamidomethyl (Acm).[5][9]
The choice of thiol-protecting group is dictated by the overall synthetic strategy, particularly when multiple disulfide bonds must be formed in a specific, regioselective manner.[9]
Caption: Workflow for incorporating cysteine into a peptide via SPPS.
Protocols for Disulfide Bond Formation
The following protocols describe common methods for inducing disulfide bond formation in a purified, linear peptide containing free thiol groups.
Protocol 4.1: Air Oxidation in Aqueous Buffer
This method is suitable for peptides with a single disulfide bridge and relies on dissolved oxygen as the oxidant. It is favored for its mild conditions, but reaction times can be long.
Principle: At a slightly alkaline pH (7.5-8.5), a significant population of the cysteine side chains exists in the more nucleophilic thiolate form (S⁻), which is more susceptible to oxidation. The reaction is performed at high dilution to strongly favor intramolecular bond formation over intermolecular polymerization.
Step-by-Step Methodology:
-
Peptide Preparation: Following SPPS, cleavage, and RP-HPLC purification, lyophilize the pure, reduced peptide to obtain a dry powder. Confirm the mass of the reduced peptide via mass spectrometry.
-
Buffer Preparation: Prepare an oxidation buffer, typically 0.1 M ammonium bicarbonate (NH₄HCO₃) or 0.1 M Tris-HCl, adjusted to pH 8.0. Degas the buffer and then re-aerate by stirring vigorously in an open beaker for 30 minutes to ensure oxygen saturation.
-
Reaction Setup: Dissolve the lyophilized peptide in a small amount of a water-miscible organic solvent like acetonitrile or DMSO (not exceeding 5% of the final volume) to aid solubility.
-
Initiate Oxidation: Add the peptide solution dropwise to the vigorously stirring, air-saturated oxidation buffer. The final peptide concentration should be low, typically in the range of 0.1 to 0.5 mg/mL.
-
Monitoring: Allow the reaction to proceed at room temperature for 12-48 hours. Monitor the reaction's progress by taking small aliquots at various time points (e.g., 2, 8, 24, 48 hours). Analyze the aliquots by RP-HPLC and mass spectrometry to track the disappearance of the reduced starting material and the appearance of the oxidized product.
-
Quenching & Purification: Once the reaction is complete (as determined by HPLC), acidify the solution to pH 3-4 with glacial acetic acid or formic acid to stop the reaction. Lyophilize the entire volume to remove the volatile buffer.
-
Final Purification: Purify the oxidized peptide using RP-HPLC with a suitable gradient to separate it from any remaining starting material or side products.
Causality & Insights:
-
Why high dilution? It kinetically favors the two cysteine thiols within the same molecule finding each other over finding thiols from other peptide molecules, thus preventing oligomerization.
-
Why pH 8.0? The pKa of the cysteine thiol is ~8.3. At a pH near the pKa, there is a sufficient concentration of the highly reactive thiolate anion to initiate oxidation without promoting side reactions that can occur at higher pH values.
Protocol 4.2: Iodine-Mediated Oxidation
This method is faster and more aggressive than air oxidation. It is particularly useful for forming disulfide bridges from peptides synthesized with specific thiol-protecting groups like Acm, allowing for regioselective bond formation.[9]
Principle: Iodine (I₂) is a strong oxidizing agent that rapidly and efficiently converts thiols to disulfides. When used with Acm-protected cysteines, the Acm groups are first removed, and the resulting free thiols are oxidized in situ.
Step-by-Step Methodology:
-
Peptide Preparation: The starting material is a fully deprotected peptide containing two free cysteine residues, purified by RP-HPLC.
-
Solvent System: Prepare a solution of 40% aqueous acetic acid.[9] Other systems, such as methanol/water mixtures, can also be used.
-
Peptide Dissolution: Dissolve the peptide in the solvent system to a concentration of 10⁻³ to 10⁻⁴ M.[9]
-
Iodine Solution: Prepare a stock solution of iodine in the same solvent (e.g., 40% acetic acid) or in methanol.
-
Initiate Oxidation: While stirring the peptide solution, add the iodine solution dropwise until a faint, persistent yellow color appears, indicating a slight excess of iodine. A 25 to 50-fold molar excess of iodine is often recommended.[9]
-
Reaction Time: The reaction is typically very fast, often completing within 15-60 minutes at room temperature.
-
Quenching: Quench the excess iodine by adding a few drops of a 1 M aqueous solution of ascorbic acid until the yellow color disappears.
-
Purification: Dilute the reaction mixture with water and purify the oxidized peptide immediately by RP-HPLC.
Causality & Insights:
-
Why Iodine? It provides a rapid and stoichiometric oxidation, offering greater control and faster reaction times compared to air oxidation.
-
Why Acetic Acid? The acidic conditions help to keep the peptide soluble and can minimize certain side reactions that might occur at neutral or basic pH, such as oxidation of methionine or tryptophan residues.
Analytical Validation
Confirming the successful formation of the disulfide bond is a critical final step. A combination of methods provides a self-validating system.
| Technique | Principle | Expected Result for Successful Oxidation |
| Ellman's Test | DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reacts with free thiols to produce a yellow-colored product. | A negative result (no color change) indicates the absence of free thiols and complete disulfide formation. |
| Mass Spectrometry | Measures the precise molecular weight of the peptide. | A mass decrease of 2.02 Da (corresponding to the loss of two hydrogen atoms) compared to the reduced starting material. |
| Reverse-Phase HPLC | Separates molecules based on hydrophobicity. | The oxidized product typically has a shorter retention time than the more exposed, reduced form. A single, sharp peak should be observed. |
| Reduction & Alkylation | The sample is treated with a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., iodoacetamide). | After reduction and alkylation, the mass should increase by 114 Da (57 Da for each of the two newly alkylated cysteines), confirming the presence of a reducible disulfide bond. |
Conclusion
This compound is an essential reagent for incorporating the cysteine functionality required for creating stabilizing disulfide bonds in synthetic peptides and proteins. Understanding its role within a broader orthogonal protection strategy is key to success. By selecting an appropriate oxidation protocol—whether the mild, biomimetic air oxidation or a more rapid chemical method—and employing rigorous analytical validation, researchers can confidently engineer structurally defined and biologically active molecules for therapeutic and research applications.
References
-
Title: Formation of Disulfide Bonds in Synthetic Peptides and Proteins Source: ResearchGate (originally in Methods in Molecular Biology) URL: [Link]
-
Title: Analysis of Disulfide Bond Formation Source: Current Protocols in Protein Science URL: [Link]
-
Title: Formation of Disulfide Bonds in Synthetic Peptides and Proteins Source: Springer Link URL: [Link]
-
Title: Cysteine Sulfenic Acid as an Intermediate in Disulfide Bond Formation and Nonenzymatic Protein Folding Source: ACS Publications - Biochemistry URL: [Link]
-
Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]
-
Title: (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7 Source: iChemical URL: [Link]
Sources
- 1. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. 868-59-7|(R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]
- 7. L-Cysteine ethyl ester hydrochloride, CasNo.868-59-7 Wuxi Asia peptide biotechnology limited company China (Mainland) [yanzi911.lookchem.com]
- 8. (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7 - iChemical [ichemical.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Enzymatic Reactions Involving L-Cysteine Ethyl Ester Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Esterification
L-Cysteine, a cornerstone amino acid, is central to countless biochemical processes, from protein structure to redox homeostasis. However, its utility in cellular assays is often hampered by its polar nature, which limits efficient passage across the lipophilic cell membrane. L-Cysteine Ethyl Ester Hydrochloride (LCEE HCl) emerges as a strategically modified precursor, engineered to overcome this limitation.[1][2] The esterification of the carboxyl group neutralizes its charge, enhancing lipophilicity and facilitating passive diffusion into the cell.[3][4] Once inside the cytosol, ubiquitous intracellular esterases rapidly hydrolyze the ethyl ester, liberating L-Cysteine where it is needed most. This targeted intracellular delivery system makes LCEE HCl an invaluable tool for probing enzymatic reactions that are dependent on cysteine availability.
This guide provides an in-depth exploration of the applications of LCEE HCl in key enzymatic systems, complete with detailed protocols and the scientific rationale behind experimental design choices.
| Compound Property | Value | Source |
| Chemical Name | L-Cysteine ethyl ester hydrochloride | [5] |
| CAS Number | 868-59-7 | [5] |
| Molecular Formula | C₅H₁₁NO₂S·HCl | |
| Molecular Weight | 185.67 g/mol | [5] |
| Form | White Powder | [5] |
| Solubility | Soluble in water at neutral pH | |
| Storage | 2°C - 8°C, keep container well closed |
Section 1: Intracellular Glutathione Synthesis – A Primary Application
The most significant role of LCEE HCl in cellular biochemistry is as a potent precursor for glutathione (GSH) synthesis.[1][6] GSH, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in the cell and the master antioxidant, critical for neutralizing reactive oxygen species (ROS). The availability of cysteine is the rate-limiting step in GSH synthesis.[1][4] By efficiently delivering cysteine into the cell, LCEE HCl directly fuels the glutathione synthesis pathway, bolstering the cell's antioxidant defenses.[4]
The Enzymatic Pathway
-
Uptake & Hydrolysis: LCEE HCl diffuses across the cell membrane. Intracellular esterases cleave the ethyl group, releasing L-Cysteine.
-
Step 1 (Rate-Limiting): The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and the newly available cysteine.[4]
-
Step 2: Glutathione Synthetase (GSS) adds a glycine residue to γ-glutamylcysteine, forming the final glutathione molecule.[1]
Caption: Generalized workflow for a colorimetric cysteine protease activity assay.
Materials:
-
Purified Cysteine Protease (e.g., Papain)
-
Activation Buffer: 100 mM sodium phosphate, 10 mM L-Cysteine, 5 mM EDTA, pH 6.5
-
Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 6.5
-
Substrate: e.g., N-Benzoyl-L-arginine ethyl ester (BAEE) for Papain, or a pNA-conjugated substrate like Z-Arg-Arg-pNA for Cathepsin B.
-
96-well UV-transparent microplate and spectrophotometer.
Procedure:
-
Enzyme Activation (Critical Step): Cysteine proteases require a reducing environment to ensure the active site cysteine is in its free thiol state. Prepare a concentrated stock of the enzyme in Activation Buffer and incubate at 37°C for 15-30 minutes.
-
Rationale: The L-Cysteine in the activation buffer reduces any disulfide bonds that may have formed at the active site, ensuring maximal enzyme activity.
-
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Activated Enzyme solution (diluted in assay buffer)
-
Vehicle or inhibitor solution
-
-
Initiation: Start the reaction by adding the substrate solution to each well. The final volume should be consistent (e.g., 200 µL).
-
Measurement: Immediately place the plate in a temperature-controlled (e.g., 37°C) spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA substrates) kinetically over 10-20 minutes.
-
Data Analysis:
-
For each concentration of substrate or inhibitor, plot absorbance vs. time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Plot V₀ against substrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ using the Michaelis-Menten equation.
-
Trustworthiness & Controls:
-
No-Enzyme Control: A well containing buffer and substrate but no enzyme. This should show no change in absorbance and confirms the reaction is enzyme-dependent.
-
No-Substrate Control: A well containing buffer and enzyme but no substrate. This establishes the baseline absorbance.
-
Positive Control Inhibitor: Use a known inhibitor of the protease (e.g., E-64 for papain-like proteases) to ensure the assay can detect inhibition. [7]
Section 3: Analytical Protocols for Reaction Monitoring
Accurate quantification of reactants and products is essential for any enzymatic study. The free thiol group of cysteine, liberated from LCEE HCl, is a key chemical feature that can be exploited for analytical purposes.
Protocol 3: HPLC-Based Quantification of L-Cysteine
This method provides high sensitivity and specificity for measuring L-Cysteine in a complex mixture, such as an enzymatic reaction. [8][9] Principle of the Method: Free thiol groups in the sample (L-Cysteine) are first derivatized with a compound that allows for sensitive detection. DTNB is a common choice, creating a mixed disulfide that can be detected by UV-Vis spectrophotometry. The derivatized sample is then separated by reverse-phase HPLC, allowing for precise quantification. [8]
Caption: Workflow for HPLC analysis of L-Cysteine after pre-column derivatization.
Materials:
-
HPLC system with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Derivatizing Agent: 10 mM DTNB in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
L-Cysteine standards for calibration curve.
Procedure:
-
Sample Preparation: Take an aliquot of the enzymatic reaction at a specific time point. Immediately stop the reaction (e.g., by adding a quenching agent like trichloroacetic acid to precipitate the enzyme). Centrifuge to clarify.
-
Derivatization:
-
Mix a defined volume of the clarified sample with the DTNB derivatizing agent.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature, protected from light.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the equilibrated C18 column.
-
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Monitor the eluent at 330 nm. [8] * The L-Cysteine-TNB derivative will elute at a characteristic retention time.
-
-
Quantification:
-
Prepare a series of L-Cysteine standards and derivatize them in the same manner as the samples.
-
Run the standards on the HPLC to generate a calibration curve of peak area vs. concentration.
-
Calculate the concentration of L-Cysteine in the unknown samples based on this curve.
-
Expert Insight:
-
The use of a gradient elution is crucial for separating the derivatized analyte from unreacted DTNB and other sample components.
-
The pre-column derivatization step significantly enhances the sensitivity and specificity of the detection, as native L-Cysteine has a poor chromophore.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. L -Cysteine ethyl ester 98 868-59-7 [sigmaaldrich.com]
- 6. What is the mechanism of Ethyl Cysteine Hydrochloride? [synapse.patsnap.com]
- 7. Cysteine protease - Wikipedia [en.wikipedia.org]
- 8. [Determination of L-cysteine in enzymatic reaction mixture with pre-column derivatization by high performance liquid chromatography] [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled Peptides using Ethyl 2-Amino-3-mercaptopropanoate Hydrochloride
Introduction: The Critical Role of Cysteine Analogs in Radiopharmaceutical Development
The landscape of nuclear medicine is increasingly dominated by target-specific radiopharmaceuticals, with radiolabeled peptides at the forefront of diagnostic imaging and targeted radiotherapy.[1] Their ability to selectively bind to receptors overexpressed on tumor cells allows for the precise delivery of radionuclides, enhancing diagnostic accuracy and therapeutic efficacy. A cornerstone of developing these agents is the stable incorporation of a metallic radionuclide, such as Technetium-99m (99mTc), into the peptide structure. Due to its ideal nuclear properties and ready availability, 99mTc remains a prominent radionuclide for the development of diagnostic radiopharmaceuticals.
The chelation of 99mTc is often facilitated by incorporating a bifunctional chelator (BFC) into the peptide sequence. This BFC possesses a reactive group for covalent attachment to the peptide and a separate functional moiety that strongly coordinates the radiometal. Ethyl 2-amino-3-mercaptopropanoate hydrochloride, the ethyl ester of the amino acid cysteine, serves as an effective precursor for such a chelating system. The molecule's primary amine allows for its conjugation to a peptide, while the deprotected thiol (sulfhydryl) group provides a high-affinity binding site for soft metal ions like technetium. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of 99mTc-labeled peptides.
The Precursor: this compound
This compound, also known as L-Cysteine ethyl ester hydrochloride, is a versatile reagent in peptide synthesis and modification. Its utility in radiopharmaceutical chemistry stems from the strategic placement of its functional groups.
| Property | Value |
| Chemical Formula | C₅H₁₂ClNO₂S |
| Molecular Weight | 185.67 g/mol |
| Appearance | White crystalline powder |
| Key Functional Groups | Primary amine (-NH₂), Thiol (-SH), Ethyl ester (-COOC₂H₅) |
The primary amine serves as a nucleophile for the formation of a stable amide bond with a carboxylic acid group on a target peptide. This conjugation can be directed to the C-terminus of the peptide or to the side chain of an acidic amino acid residue (e.g., aspartic acid or glutamic acid). The ethyl ester provides temporary protection to the carboxylic acid of the cysteine moiety, preventing unwanted side reactions during the conjugation step. The thiol group is the key player in radiometal chelation. The sulfur atom is a soft donor that forms stable coordinate bonds with the [TcO]³⁺ core, which is the common form of technetium in radiopharmaceutical preparations.
Workflow for Radiolabeled Peptide Synthesis
The overall process of synthesizing a 99mTc-labeled peptide using this compound can be conceptualized in three main stages: conjugation, radiolabeling, and quality control.
Caption: Overall workflow for the synthesis and quality control of a 99mTc-labeled peptide.
Protocols
Part 1: Conjugation of this compound to a Peptide
This protocol describes a general method for forming an amide bond between the primary amine of this compound and a carboxylic acid group on a peptide. The specific conditions may need to be optimized based on the properties of the peptide.
Materials:
-
Peptide with a free carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)
-
N-Hydroxysuccinimide (NHS) or other activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Protocol:
-
Peptide Activation:
-
Dissolve the peptide in a minimal amount of anhydrous DMF.
-
Add 1.2 equivalents of DCC and 1.2 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester.
-
-
Coupling Reaction:
-
In a separate vial, dissolve 1.5 equivalents of this compound in anhydrous DMF.
-
Add 2.0 equivalents of DIEA to neutralize the hydrochloride and free the primary amine.
-
Add the solution of the activated peptide dropwise to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Deprotection of the Thiol Group:
-
The thiol group in this compound is typically not protected for this type of reaction, but if a protected version is used, a deprotection step is necessary. Common protecting groups for thiols include trityl (Trt) and acetamidomethyl (Acm).[2] These can be removed under acidic conditions, often concurrently with peptide cleavage from a solid support if applicable.
-
-
Purification of the Peptide-Chelator Conjugate:
-
Precipitate the crude conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and wash with cold diethyl ether to remove unreacted reagents and byproducts.
-
Purify the peptide-chelator conjugate by RP-HPLC. The choice of column and gradient will depend on the hydrophobicity of the peptide.
-
Lyophilize the purified fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
-
Part 2: 99mTc Radiolabeling of the Peptide-Chelator Conjugate (Ligand Exchange Method)
This protocol is adapted from a well-established method for labeling cysteine-containing peptides and is highly applicable to the peptide-conjugate prepared in Part 1.[1]
Materials:
-
Peptide-chelator conjugate
-
Sodium gluconate
-
Sodium bicarbonate
-
Stannous chloride dihydrate (SnCl₂)
-
0.1 M Hydrochloric acid (HCl)
-
[99mTc]Sodium pertechnetate (Na99mTcO₄) eluate from a 99Mo/99mTc generator
-
Sterile water for injection
-
0.9% Saline solution
-
Syringes and sterile vials
Protocol:
-
Preparation of the Gluconate Precursor:
-
In a sterile vial, dissolve 5 mg of sodium gluconate and 10 mg of sodium bicarbonate in 100 µL of sterile water for injection.
-
To this solution, add 40 µL of a freshly prepared stannous chloride solution (2 mg/mL in 0.1 M HCl).
-
Add 300-400 MBq of [99mTc]sodium pertechnetate to the vial.
-
Bring the final volume to 1 mL with 0.9% saline.
-
Allow the reaction to proceed at room temperature for 10 minutes. This forms the 99mTc(V)O-gluconate precursor.
-
-
Radiolabeling Reaction:
-
In a separate sterile vial, dissolve 10 µg of the peptide-chelator conjugate in 120 µL of an aqueous solution adjusted to pH 1-2 with HCl.
-
Add 200 µL of the 99mTc(V)O-gluconate precursor solution (containing approximately 2-3 mCi of 99mTc) to the peptide solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Quality Control of the 99mTc-Labeled Peptide
Ensuring the radiochemical purity of the final product is critical for its in vivo application. The primary potential impurities are free [99mTc]pertechnetate and reduced/hydrolyzed 99mTc (99mTcO₂).
Instant Thin-Layer Chromatography (ITLC)
ITLC is a rapid method for determining the percentage of free pertechnetate and colloid formation.
Materials:
-
ITLC strips (e.g., silica gel impregnated glass fiber)
-
Mobile phase 1: Phosphate buffered saline (PBS)
-
Mobile phase 2: Mixture of pyridine, acetic acid, and water (ratio may need optimization)
-
Radio-TLC scanner
Protocol:
-
Spot a small aliquot of the radiolabeled peptide solution onto two separate ITLC strips.
-
Develop one strip in PBS. In this system, free [99mTc]pertechnetate and the 99mTc-gluconate complex will migrate with the solvent front (Rf = 1.0), while the 99mTc-labeled peptide and any colloidal 99mTcO₂ will remain at the origin (Rf = 0.0).[1]
-
Develop the second strip in the pyridine/acetic acid/water mobile phase. In this system, the 99mTc-labeled peptide and free pertechnetate will migrate, while colloidal 99mTcO₂ will remain at the origin.
-
Scan the strips using a radio-TLC scanner to determine the distribution of radioactivity and calculate the radiochemical purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a more detailed analysis of the radiolabeled product, separating the desired product from impurities and any unlabeled peptide.
Materials:
-
RP-HPLC system with a radioactivity detector
-
C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Gradient elution program
Protocol:
-
Inject a small volume of the radiolabeled peptide solution onto the C18 column.
-
Elute with a linear gradient of mobile phase B (e.g., 5% to 95% over 20-30 minutes).
-
Monitor the eluate with both a UV detector (to detect the unlabeled peptide) and a radioactivity detector.
-
The retention time of the 99mTc-labeled peptide will be slightly different from the unlabeled peptide. Free [99mTc]pertechnetate and 99mTc-gluconate will typically elute in the void volume.[1]
-
Calculate the radiochemical purity by integrating the peak areas in the radioactivity chromatogram. A radiochemical purity of >95% is generally considered acceptable for in vivo studies.
Data Presentation
| Parameter | Typical Value/Range | Reference |
| Radiochemical Yield | > 95% | [1] |
| Specific Activity | 8.42-12.64 GBq/µmol | [1] |
| Stability in Serum (4h) | > 90% intact | [3] |
| RP-HPLC Retention Time | Typically 18-20 minutes (highly peptide dependent) | [1] |
Causality and Experimental Choices
-
Choice of Ligand Exchange Method: The ligand exchange method using a weak chelator like gluconate is often preferred over direct labeling as it can lead to higher radiochemical yields and a more stable product by forming the stable [TcO]³⁺ core prior to reaction with the peptide.[1]
-
Role of Stannous Chloride: Stannous chloride is the reducing agent of choice in most 99mTc labeling kits. It efficiently reduces the pertechnetate ion (TcO₄⁻), where technetium is in the +7 oxidation state, to a lower, more reactive oxidation state (typically +5) that is amenable to chelation.[4]
-
Acidic pH for Peptide Solution: Maintaining a low pH for the peptide solution before adding the gluconate precursor can help to keep the peptide in solution and prevent aggregation, leading to a more efficient labeling reaction.
-
Incubation Temperature and Time: The incubation at 37°C for 30 minutes is a balance between achieving a high labeling yield and minimizing potential degradation of the peptide. These parameters may require optimization for different peptides.
Diagram of the Chelation Process
Caption: Chelation of the [99mTc=O]³⁺ core by the thiol group of the peptide conjugate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of 99mTc-labeled peptides. By providing a straightforward means of introducing a high-affinity thiol chelating group, it enables the development of novel radiopharmaceuticals for a wide range of diagnostic and therapeutic applications. The protocols outlined in this application note provide a robust framework for the successful conjugation, radiolabeling, and quality control of these important biomolecules. Adherence to these guidelines, coupled with peptide-specific optimization, will facilitate the production of high-quality radiolabeled peptides for preclinical and clinical research.
References
-
Bombesin derivative radiolabeled with technetium-99m as agent for tumor identification. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Evaluation of a new radiolabeled bombesin derivative with 99mTc as potential targeted tumor imaging agent. PubMed Central. Available at: [Link]
-
Stannous Chloride in the Preparation of 99mTc Pharmaceuticals. ResearchGate. Available at: [Link]
-
99mTc-labeled [N40,Pro1,Tyr4]bombesin. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. Available at: [Link]
-
labeling, stability and biodistribution studies Lanreotide and octreotide complexed with technetium-99m. SciELO. Available at: [Link]
-
Preparation and evaluation of a new 99m Tc labeled bombesin derivative for tumor imaging. ResearchGate. Available at: [Link]
-
Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. PubMed Central. Available at: [Link]
-
Phase I Trial of [99mTc]Tc-maSSS-PEG2-RM26, a Bombesin Analogue Antagonistic to Gastrin-Releasing Peptide Receptors (GRPRs), for SPECT Imaging of GRPR Expression in Malignant Tumors. MDPI. Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. Available at: [Link]
-
Labeling, Stability and Biodistribution Studies of 99mTc-cyclized Tyr3-octreotate Derivatives. Available at: [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central. Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science. PubMed. Available at: [Link]
-
Labelling technique of biomolecules for target radiotherapy. IAEA. Available at: [Link]
-
Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc. SciELO. Available at: [Link]
Sources
Troubleshooting & Optimization
Navigating Cysteine Incorporations in SPPS: A Guide to Troubleshooting Side Reactions with Ethyl 2-Amino-3-mercaptopropanoate Hydrochloride
A Technical Support Center Resource for Researchers
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ethyl 2-amino-3-mercaptopropanoate hydrochloride, a common precursor for cysteine, in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances and challenges that can arise during peptide synthesis. Cysteine is a particularly sensitive amino acid, prone to several side reactions that can impact the purity, yield, and biological activity of the final peptide.[1][2] This resource provides in-depth troubleshooting advice in a user-friendly question-and-answer format to help you navigate and resolve common side reactions, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: I'm observing a significant loss of peptide purity and the appearance of multiple side products during the synthesis of a cysteine-containing peptide. What are the most likely side reactions occurring?
Answer:
When working with cysteine derivatives like this compound in SPPS, several side reactions can compromise the purity of your final product. The most common culprits are racemization , β-elimination , and premature disulfide bond formation .[1][2] Understanding the mechanisms behind these reactions is the first step in troubleshooting.
-
Racemization: The α-carbon of cysteine is particularly susceptible to epimerization (loss of stereochemical purity) during the activation and coupling steps of SPPS.[2][3] This leads to the incorporation of D-cysteine instead of the desired L-cysteine, resulting in diastereomeric impurities that are often difficult to separate from the target peptide.[3][4]
-
β-Elimination: Under basic conditions, such as those used for Fmoc deprotection with piperidine, the protected sulfhydryl group of cysteine can be eliminated, leading to the formation of a dehydroalanine (Dha) residue.[5] This Dha residue is an electrophile and can react with various nucleophiles present in the reaction mixture, such as piperidine, scavengers, or other amino acid side chains, leading to a heterogeneous mixture of products.[2]
-
Disulfide Bond Formation: The thiol group of cysteine is highly susceptible to oxidation, which leads to the formation of intermolecular or intramolecular disulfide bonds.[6][7][8] This can result in peptide dimerization, oligomerization, or incorrect folding, significantly reducing the yield of the desired monomeric peptide.[6]
Below is a diagram illustrating the potential pathways for these side reactions:
Caption: Common side reaction pathways for cysteine in SPPS.
Question 2: My peptide is showing a peak at the expected mass, but also a significant peak at twice the mass. What is causing this dimerization?
Answer:
The observation of a peak at twice the expected mass is a classic indicator of intermolecular disulfide bond formation , leading to the dimerization of your peptide. This occurs when the thiol groups of two cysteine residues on separate peptide chains are oxidized.
Troubleshooting Protocol for Peptide Dimerization:
-
Protect the Thiol Group: The most effective way to prevent disulfide bond formation during SPPS is to use a suitable protecting group for the cysteine thiol. The choice of protecting group is critical and depends on your overall synthetic strategy.[6]
-
Trityl (Trt): This is a bulky and acid-labile protecting group that provides good protection and is widely used for routine synthesis.[6] It is removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[6]
-
Acetamidomethyl (Acm): Acm is a more stable protecting group that is orthogonal to the standard TFA cleavage. It requires specific deprotection conditions, such as treatment with iodine, which allows for selective disulfide bond formation after peptide purification.[6]
-
tert-Butyl (tBu): This protecting group is also acid-labile but requires stronger acidic conditions for removal than Trt.[9]
-
Other Protecting Groups: A variety of other protecting groups are available for more complex syntheses involving multiple disulfide bonds, such as Mmt and STmp, which can be removed under specific orthogonal conditions.[6]
-
-
Optimize Cleavage and Deprotection:
-
Use Scavengers: During the final TFA cleavage cocktail, it is crucial to include scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).[6] These scavengers quench reactive carbocations and prevent re-alkylation or oxidation of the deprotected thiol group.
-
Work under an Inert Atmosphere: Perform the cleavage and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
-
Post-Cleavage Reduction: If dimerization has already occurred, you can attempt to reduce the disulfide bonds back to free thiols.
-
Treatment with Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): Dissolve the crude peptide in a suitable buffer (e.g., ammonium bicarbonate) and treat with an excess of DTT or TCEP. The reaction progress can be monitored by HPLC.
-
Caption: Troubleshooting workflow for peptide dimerization.
Question 3: I am synthesizing a long peptide with multiple cysteine residues and am concerned about racemization. How can I minimize this side reaction?
Answer:
Racemization of cysteine is a significant challenge, especially in longer peptides where the cumulative effect of small amounts of epimerization at each cysteine incorporation can lead to a substantial loss of purity.[3][4] This is particularly problematic for C-terminal cysteine residues.[2][10]
Strategies to Minimize Cysteine Racemization:
-
Choice of Coupling Reagents: The choice of coupling reagent plays a crucial role in the extent of racemization.
-
Uronium/Aminium-based Reagents: Reagents like HBTU and HCTU, especially when pre-activated, can increase the risk of racemization.[4] Microwave heating can further exacerbate this issue.[4][6]
-
Carbodiimides with Additives: Using a carbodiimide such as diisopropylcarbodiimide (DIC) in combination with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or 1-hydroxybenzotriazole (HOBt) is known to suppress racemization.
-
-
Control of Base: The type and amount of base used during coupling can influence the rate of racemization.
-
Use a Weaker Base: Consider using a weaker or more sterically hindered base like 2,4,6-trimethylpyridine (collidine) instead of N,N-diisopropylethylamine (DIPEA).[4]
-
Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction.
-
-
Choice of Protecting Group: The side-chain protecting group can also influence the rate of racemization. Some studies suggest that certain protecting groups, like 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom), can suppress racemization more effectively than the more common Trt group.[4]
-
C-Terminal Cysteine: For peptides with a C-terminal cysteine, the risk of racemization and β-elimination is particularly high.[2] Using a 2-chlorotrityl resin can be beneficial in these cases as it allows for mild cleavage conditions that preserve the stereochemistry.[3]
Table 1: Comparison of Coupling Reagents for Cysteine Incorporation
| Coupling Reagent Combination | Racemization Potential | Comments |
| HBTU/DIPEA | Moderate to High | Fast coupling, but higher risk of racemization, especially with pre-activation.[4] |
| HCTU/DIPEA | Moderate to High | Similar to HBTU.[4] |
| DIC/OxymaPure | Low | Recommended for minimizing racemization. |
| DIC/HOBt | Low | Effective, but HOBt has safety concerns. |
References
-
Nishiyama, Y., & Abe, N. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(7), 448-455. [Link]
- Bulin, C., Delmas, A. F., & Ong-Alle-Mol, D. (2020). Fundamental strategies for forming disulfide bonds in solid-phase peptide synthesis. Molecules, 25(10), 2439.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Kumar, S. A., & Bawa, A. K. (2022). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Current Organic Synthesis, 19(6), 614-633.
-
de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9596-9613. [Link]
- Han, Y., Albericio, F., & Barany, G. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
-
Barlos, K., & Gatos, D. (2022). Solid-Phase Peptide Cyclization with Two Disulfide Bridges. In Peptide Synthesis (pp. 19-29). Humana, New York, NY. [Link]
- Barany, G., & Merrifield, R. B. (1979). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., ... & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Current Organic Chemistry, 17(16), 1725-1736.
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Del-Campo, I., Coin, I., Tulla-Puche, J., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9114-9118. [Link]
- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., ... & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Lagrain, B., Rombouts, I., Brijs, K., & Delcour, J. A. (2010). The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin. Journal of agricultural and food chemistry, 58(21), 11463-11468. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. mesalabs.com [mesalabs.com]
- 10. digital.csic.es [digital.csic.es]
preventing racemization of L-Cysteine ethyl ester hydrochloride during coupling
A Guide to Preventing Racemization of L-Cysteine Ethyl Ester Hydrochloride During Amide Bond Formation
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereochemical integrity during the coupling of L-Cysteine ethyl ester hydrochloride and its derivatives. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate this common but critical issue in peptide chemistry.
Troubleshooting Guide: Diagnosing and Solving Cysteine Racemization
Racemization during peptide synthesis can compromise the purity, structure, and biological activity of your final product. Cysteine is particularly susceptible to this side reaction.[1][2][3] This guide provides a systematic approach to identifying the source of racemization and implementing effective solutions.
Interactive Troubleshooting Workflow
If you have detected D-Cysteine epimers in your product, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for cysteine racemization.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the prevention of racemization when coupling L-Cysteine ethyl ester hydrochloride.
Q1: Why is L-Cysteine so prone to racemization during coupling?
A: The heightened susceptibility of cysteine to racemization stems from the acidity of its α-proton (the hydrogen atom on the chiral carbon). There are two primary mechanisms by which this racemization occurs during peptide bond formation[4][5]:
-
Direct Enolization: In the presence of a base, the α-proton can be directly abstracted, forming a planar carbanion intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers.
-
Oxazolone Formation: The activation of the N-protected cysteine's carboxyl group (a necessary step for coupling) can lead to an intramolecular cyclization, forming a 5(4H)-oxazolone intermediate. This oxazolone has a highly acidic proton at the C4 position (the original α-carbon), which is readily removed by base. The resulting planar, achiral oxazolone anion can be protonated from either side, leading to racemization upon ring-opening by the amine nucleophile.[5]
Cysteine and histidine are particularly prone to this side reaction compared to many other amino acids.[1]
Q2: What is the single most important factor to control for minimizing racemization?
A: The choice and amount of base used during the coupling step is arguably the most critical factor. The racemization mechanisms described above are base-catalyzed.
-
Strong, non-hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are known to significantly promote racemization.[6][7]
-
Weak, sterically hindered bases such as 2,4,6-collidine (also known as 2,4,6-trimethylpyridine, TMP) are much better alternatives as their bulkiness disfavors α-proton abstraction while still being sufficient to neutralize the hydrochloride salt.[6][7][8][9]
-
Base-free conditions are the most effective strategy. Using coupling reagents like diisopropylcarbodiimide (DIC) in combination with an additive like HOBt or Oxyma Pure often does not require an additional tertiary amine base, which can dramatically reduce racemization.[8][10]
Q3: Which coupling reagents are best for preventing cysteine racemization?
A: The choice of coupling reagent is crucial. Reagents are generally divided into two main classes: carbodiimides and uronium/phosphonium salts.
-
Recommended: Carbodiimide-based methods, especially when used with racemization-suppressing additives, are highly recommended. The combination of DIC with 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is a robust choice for minimizing racemization.[3][8][10] These additives form an active ester intermediate that is less prone to oxazolone formation than the intermediate formed by the coupling reagent alone.[1][11]
-
Use with Caution: Uronium/aminium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP, BOP) can be very efficient but are associated with higher levels of racemization for sensitive amino acids like cysteine, especially when a pre-activation step is used in the presence of a base like DIEA.[6][12] If you must use these reagents, it is critical to avoid pre-activation and use a weaker base like collidine.[6]
Data Summary: Coupling Reagent Comparison
| Reagent Class | Examples | Racemization Potential (with Cys) | Key Recommendations |
| Carbodiimides | DCC, DIC[10] | Low (with additives) | Always use with an additive like HOBt, HOAt, or Oxyma Pure.[1][10] Ideal for base-free conditions.[8] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU[6] | High (with strong base & pre-activation) | Avoid pre-activation.[6] Use a weak, hindered base (collidine).[6] Consider alternatives if racemization persists. |
| Phosphonium Salts | BOP, PyBOP, PyAOP[6][11] | Moderate to High | Similar to uronium salts; avoid pre-activation and strong bases.[6] DEPBT is noted for its resistance to racemization.[10] |
| Other | COMU[11] | Moderate | Requires less base than HBTU/HATU but still poses a risk. Monitor racemization carefully. |
Q4: How do solvent and temperature affect racemization?
A: Both solvent polarity and temperature play significant roles.
-
Solvent: More polar aprotic solvents like pure N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can favor racemization.[13] Using a less polar solvent system, such as a mixture of Dichloromethane (DCM) and DMF (e.g., 1:1), can significantly suppress this side reaction.[6]
-
Temperature: Higher temperatures accelerate the rate of most reactions, including racemization.[13] Couplings driven by heat, such as in microwave-assisted synthesis, can lead to substantial epimerization.[13] It is strongly recommended to perform the coupling of cysteine derivatives at 0 °C or ambient temperature.
Q5: Does the thiol protecting group on cysteine matter?
A: Yes, the side-chain protecting group can influence the extent of racemization. While the primary drivers are the base and coupling conditions, some studies have shown differences. For instance, the commonly used trityl (Trt) group has been associated with significant racemization under basic coupling conditions.[8][12] Alternative protecting groups like tetrahydropyranyl (Thp) have been reported to reduce both racemization and other side reactions compared to Trt.[9][14]
Q6: How can I accurately measure the level of racemization?
A: Quantifying the D-epimer is essential for process optimization. The most common method is chiral High-Performance Liquid Chromatography (HPLC) . This typically involves:
-
Cleaving the peptide from the resin (if applicable) and deprotecting it.
-
Hydrolyzing the peptide into its constituent amino acids.
-
Derivatizing the amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard reverse-phase C18 column.[15][16] Alternatively, direct analysis on a chiral HPLC column or methods like gas chromatography on chiral columns or capillary zone electrophoresis can be used.[17]
Recommended Experimental Protocol
This protocol is optimized to minimize racemization during the coupling of Fmoc-L-Cys(Trt)-OH to a free amine, using L-Cysteine ethyl ester hydrochloride as an example of the amine component.
Low-Racemization Coupling via DIC/Oxyma Pure
Caption: Workflow for a low-racemization coupling protocol.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a round-bottom flask (Flask A), dissolve Fmoc-L-Cys(Trt)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in a minimal amount of DMF, then dilute with DCM to achieve a 1:1 to 3:1 DCM:DMF ratio.
-
In a separate flask (Flask B), dissolve L-Cysteine ethyl ester hydrochloride (1.1 eq) in the same solvent mixture.
-
-
Neutralization:
-
To Flask B, add 2,4,6-collidine (1.1 eq) and stir for 5-10 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
-
Cooling:
-
Place both Flask A and Flask B in an ice-water bath and cool the contents to 0 °C.
-
-
Combining Reagents:
-
Transfer the contents of Flask A into Flask B.
-
-
Initiation of Coupling:
-
Slowly add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the combined mixture while stirring at 0 °C.
-
-
Reaction:
-
Maintain the reaction at 0 °C for 2 hours.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Workup:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DCU).
-
Perform a standard aqueous workup: wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product via flash chromatography.
-
Submit a sample of the purified product for chiral analysis to quantify the percentage of the D-Cys diastereomer.
-
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Han, G., et al. Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. ResearchGate. Available at: [Link]
-
Han, Y., et al. Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. PubMed. Published June 27, 1997. Available at: [Link]
-
Bédard, F., & El-Faham, A. Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Published August 17, 2021. Available at: [Link]
-
Siedler, F., et al. Cysteine racemization in peptide synthesis: a new and easy detection method. PubMed. Published July-August 1996. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
ResearchGate. Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. ResearchGate. Available at: [Link]
-
MDPI. Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
ChemRxiv. Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. ChemRxiv. Available at: [Link]
-
Patil, S. P., et al. Aqueous microwave-assisted solid-phase peptide synthesis using fmoc strategy. II. Racemization studies and water based synthesis of cysteine-containing peptides. PubMed. Published October 2013. Available at: [Link]
-
Ferré, S., et al. Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. ScienceDirect. Published December 18, 2021. Available at: [Link]
-
Kovacs, J., et al. Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. ACS Publications. Available at: [Link]
-
ResearchGate. Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. Published October 21, 2025. Available at: [Link]
-
Szabó, S., et al. Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides. PubMed. Published June 2001. Available at: [Link]
-
Murray, J. K., et al. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed. Available at: [Link]
-
ResearchGate. Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: Application to oxytocin peptides. ResearchGate. Published August 5, 2025. Available at: [Link]
-
Li, Y., et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Published September 1, 2023. Available at: [Link]
-
Mesa Labs. SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Kemp, D. S., et al. Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. PubMed. Published July 29, 1970. Available at: [Link]
-
Digital CSIC. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Published December 2, 2022. Available at: [Link]
-
Bates, J. N., et al. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. PMC - PubMed Central. Available at: [Link]
-
Mosier-Boss, P. A., & Lieberman, S. H. The role of hydrogen bonding in the selectivity of L-cysteine methyl ester (CYSM) and L-cysteine ethyl ester (CYSE) for chloride ion. PubMed. Published March 2005. Available at: [Link]
-
Bates, J. N., et al. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats. PMC - PubMed Central. Available at: [Link]
-
LSU Scholarly Repository. Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. LSU Scholarly Repository. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: application to oxytocin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cysteine racemization in peptide synthesis: a new and easy detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride
Welcome to the technical support center for optimizing coupling reactions with ethyl 2-amino-3-mercaptopropanoate hydrochloride (Ethyl Cysteinate HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of peptides and other amide-containing molecules using this versatile building block. Our focus is on providing practical, field-proven insights to enhance your experimental success.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable cysteine derivative, offering a reactive amino group for amide bond formation. However, the presence of a highly nucleophilic thiol (-SH) group introduces a significant challenge: chemoselectivity. The thiol group is prone to oxidation, leading to the formation of disulfide-bridged dimers, which is often the primary cause of low yields and complex purification profiles.[1] This guide will equip you with the knowledge and protocols to navigate this challenge and achieve high coupling efficiency.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers encounter when working with this compound.
Q1: What is the most critical factor to consider when performing a coupling reaction with this compound?
The most critical factor is the prevention of disulfide bond formation. The thiol group is highly susceptible to oxidation, especially under basic conditions or in the presence of atmospheric oxygen.[1] Therefore, maintaining a reducing environment and working under inert conditions are paramount for achieving high yields of the desired amide product.
Q2: How do I properly handle and prepare this compound for a coupling reaction?
As a hydrochloride salt, the amino group is protonated. To make it nucleophilic for the coupling reaction, a base must be added to liberate the free amine. However, it's crucial to add the base in situ just before the coupling reaction begins. Pre-neutralizing and storing the free base form for extended periods can lead to rapid oxidation and disulfide formation.
Q3: What are the recommended coupling agents for reactions involving this compound?
Carbodiimide-based coupling agents are a good choice, particularly when used in combination with additives to suppress side reactions.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) or Oxyma Pure is a highly effective system.[2][3] The HOBt or Oxyma Pure additive helps to minimize racemization and improves coupling efficiency.[4]
-
DIC (N,N'-Diisopropylcarbodiimide) with HOBt is another excellent option, especially for solid-phase peptide synthesis (SPPS), as the resulting urea byproduct is soluble in common organic solvents.[2]
Using these coupling agents without a strong base is often recommended to reduce the risk of racemization at the cysteine's chiral center.[5]
Q4: What is the optimal pH for the coupling reaction?
The optimal pH is a delicate balance. The amino group needs to be deprotonated to be nucleophilic, which favors a more basic pH. However, the thiol group becomes a more potent nucleophile and is more easily oxidized at higher pH values.[6] A slightly basic pH, typically in the range of 7.5 to 8.5, is generally a good starting point. Careful control of the pH is crucial for maximizing the yield of the desired product.
Q5: Which solvents are most suitable for these coupling reactions?
Anhydrous polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to dissolve a wide range of reactants.[7]
-
Dichloromethane (DCM) can also be used, particularly in solid-phase synthesis.[8]
It is essential to use high-purity, anhydrous solvents to avoid side reactions with water-sensitive coupling agents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired amide product | Disulfide bond formation: The primary cause of low yield is the oxidation of the thiol group, leading to the formation of a disulfide-linked dimer of the starting material. | - Work under an inert atmosphere: Purge all reaction vessels with nitrogen or argon to minimize exposure to atmospheric oxygen.[1]- Use degassed solvents: Degas all solvents prior to use to remove dissolved oxygen.- Add a reducing agent: Consider adding a small amount of a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture. |
| Incomplete reaction: The coupling reaction may not have gone to completion. | - Optimize reaction time and temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or slightly raising the temperature.- Check the activity of coupling agents: Ensure that your coupling agents are fresh and have been stored under appropriate conditions. | |
| Hydrolysis of activated carboxylic acid: Presence of water in the reaction mixture can lead to the hydrolysis of the activated ester intermediate. | - Use anhydrous solvents and reagents: Ensure all solvents and reagents are thoroughly dried before use. | |
| Presence of a major impurity with a molecular weight double that of the starting material | Disulfide dimer formation: This is a clear indication of oxidative coupling of the thiol groups. | - Implement all the strategies listed above for preventing disulfide bond formation. |
| Recovery of unreacted starting materials | Insufficient base: The amino group of the hydrochloride salt was not sufficiently deprotonated to act as a nucleophile. | - Ensure stoichiometric addition of a non-nucleophilic base: Use a base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to neutralize the hydrochloride salt in situ. Add the base just before the coupling agent.[9] |
| Poor solubility of reactants: One or more of the reactants may not be fully dissolved in the chosen solvent. | - Choose an appropriate solvent: Ensure all reactants are fully soluble in the reaction solvent. Sonication may help to dissolve stubborn materials. | |
| Epimerization/Racemization of the product | Excessively basic conditions: Strong bases or prolonged exposure to basic conditions can lead to racemization at the chiral center of the cysteine derivative. | - Use a weaker base: Consider using a weaker base like sym-collidine if racemization is a significant issue.[5]- Use base-free coupling conditions: The combination of DIC and HOBt can often be used without a base, which significantly reduces the risk of racemization.[2] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield coupling reactions with this compound.
Caption: A decision tree for troubleshooting low coupling efficiency.
Key Chemical Transformations
This diagram illustrates the desired amide coupling reaction and the competing disulfide bond formation side reaction.
Caption: Competing reaction pathways in cysteine derivative coupling.
Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol provides a general procedure for the coupling of a carboxylic acid to this compound.
Materials:
-
This compound
-
Carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dry all glassware in an oven and cool under a stream of inert gas before use.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add HOBt (1.1 eq.) to the solution and stir until it is fully dissolved.
-
-
In Situ Neutralization and Coupling:
-
To a separate flask, add this compound (1.1 eq.) and dissolve it in a minimal amount of anhydrous DMF.
-
Cool the carboxylic acid/HOBt solution to 0 °C in an ice bath.
-
To the cooled solution, add DIPEA (1.1 eq.) to neutralize the hydrochloride salt of the ethyl cysteinate and activate the amino group.
-
Immediately add the dissolved this compound to the reaction mixture.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.
-
Analytical Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess the purity using High-Performance Liquid Chromatography (HPLC).[10]
References
- Baran, P. S. (2013).
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
- Bruckner, H. (Ed.). (2009). Practical Peptide Synthesis. Springer.
- Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic benzotriazole oxide. Tetrahedron Letters, 31(2), 205-208.
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(6), 2243-2266.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Wang, J., et al. (2018). Oxidative stress and protein disulfide bond formation. Antioxidants & Redox Signaling, 28(6), 461-474.
Sources
- 1. biotage.com [biotage.com]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. bachem.com [bachem.com]
- 6. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
troubleshooting guide for "ethyl 2-amino-3-mercaptopropanoate hydrochloride" experiments
Welcome to the technical support center for ethyl 2-amino-3-mercaptopropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile yet sensitive reagent. Here, we synthesize technical data with field-proven insights to ensure your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and properties of this compound.
Q1: What are the critical storage conditions for this compound?
A1: This compound is highly susceptible to oxidation and is hygroscopic. For optimal stability, it must be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at 2-8°C.[1] Storing it in a desiccator within the cold environment is also recommended to protect it from moisture. Exposure to air and humidity will lead to the formation of the corresponding disulfide, L-cystine diethyl ester, which is a common impurity.
Q2: The material has a strong, unpleasant odor. Is this normal?
A2: Yes, a "stench" is a noted characteristic of some sulfur-containing compounds, including this one.[2] This is due to the volatile nature of the thiol group. Always handle this compound in a well-ventilated fume hood.
Q3: In which solvents is this compound soluble?
A3: As a hydrochloride salt, it is readily soluble in water.[3][4] It also shows solubility in polar organic solvents like DMSO and methanol. Based on data for the analogous L-cysteine methyl ester hydrochloride, it is expected to have good solubility in alcohols (methanol, ethanol) and limited solubility in less polar solvents like dichloromethane and ethyl acetate.[5][6] For reactions, dissolving the compound in a minimal amount of a polar solvent before diluting with a less polar co-solvent is a common strategy.
| Solvent | Expected Solubility | Reference/Analogy |
| Water | High | [3][4] |
| DMSO | High | [7] |
| Methanol | High | [5][6] |
| Ethanol | Moderate to High | [5][6] |
| Dichloromethane (DCM) | Low | [5][6] |
| Ethyl Acetate | Low | [5][6] |
Q4: What are the main impurities I should be aware of?
A4: The most common impurity is the disulfide dimer, diethyl L-cystinate dihydrochloride, formed via oxidation of the thiol group. Other potential impurities include the free acid (from ester hydrolysis) and residual starting materials from its synthesis. If used in peptide synthesis, diastereomers resulting from racemization can also be a critical impurity.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a problem-and-solution framework for specific challenges you may encounter during your experiments.
Issue 1: Low Reaction Yield or Incomplete Conversion
Your reaction is sluggish or stalls, leaving a significant amount of starting material.
Potential Cause 1: Thiol Oxidation
The thiol group is highly reactive and can be oxidized by atmospheric oxygen, especially under basic conditions, forming a disulfide dimer. This dimer is often less reactive in the desired pathway and can sometimes precipitate from the reaction mixture.
-
Solution:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. Purge the reaction vessel with an inert gas like argon or dry nitrogen before adding reagents and maintain a positive pressure throughout the experiment.[8][9]
-
Degassed Solvents: Use solvents that have been thoroughly degassed. This can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[9]
-
Potential Cause 2: Ester Hydrolysis
The ethyl ester is labile, particularly under basic or strongly acidic conditions, and can hydrolyze back to the carboxylic acid. The rate of hydrolysis is dependent on pH and temperature.[2][8][10]
-
Solution:
-
pH Control: If possible, maintain a neutral or slightly acidic pH. If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., N,N-diisopropylethylamine - DIPEA) and add it slowly at a low temperature (e.g., 0°C).
-
Temperature Management: Avoid prolonged heating of the reaction mixture. If heating is necessary, use the minimum temperature required.
-
Prompt Work-up: Process your reaction mixture promptly upon completion to minimize exposure to conditions that could cause hydrolysis.[8]
-
Potential Cause 3: Free Amine Neutralization
The starting material is a hydrochloride salt. The amine is protonated and thus not nucleophilic. For reactions requiring the free amine (e.g., amide bond formation), it must be neutralized.
-
Solution:
-
Base Addition: Add at least one equivalent of a suitable base to liberate the free amine. In peptide coupling, it is common to use 1.1 to 2.5 equivalents of a base like DIPEA or N-methylmorpholine (NMM).[11]
-
Extraction: Alternatively, the free base can be generated by dissolving the salt in water, adjusting the pH with a mild base (like sodium bicarbonate), and extracting the free amine into an organic solvent. However, this method carries a high risk of oxidation and should be performed quickly with deoxygenated solutions.
-
Issue 2: Formation of an Unexpected Side Product with a Doubled Molecular Weight
You observe a major byproduct in your LC-MS analysis with a mass corresponding to a dimer of your starting material.
Potential Cause: Disulfide Bond Formation
This is the classic sign of thiol oxidation, leading to the formation of diethyl L-cystinate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for disulfide dimer formation.
-
Analytical Detection:
-
Mass Spectrometry: The most direct method. Look for a mass corresponding to (2 * M) - 2, where M is the mass of the starting monomer.
-
Non-reducing vs. Reducing SDS-PAGE: For larger peptide or protein products, running samples on SDS-PAGE with and without a reducing agent (like DTT or β-mercaptoethanol) can reveal disulfide-linked species.[12] The disulfide-linked product will show a different migration pattern.
-
HPLC: The disulfide dimer will typically have a different retention time than the monomer.
-
Issue 3: Racemization Detected in Chiral Analysis (Loss of Optical Purity)
Your product shows the presence of the D-enantiomer or diastereomers, compromising its biological or chemical integrity.
Potential Cause: Base-Catalyzed Epimerization
Cysteine derivatives are notoriously prone to racemization at the α-carbon, especially during base-mediated activation of the carboxyl group for peptide coupling.[2] The presence of the thiol group can facilitate the formation of a thiazoline intermediate under certain conditions, which promotes epimerization.
-
Mitigation Strategies for Peptide Synthesis:
-
Choice of Base: Avoid strong, non-hindered bases. The use of a weaker, sterically hindered base like 2,4,6-collidine (TMP) has been shown to significantly reduce racemization compared to DIPEA or NMM.[10]
-
Coupling Reagents: Avoid pre-activation steps with phosphonium or aminium salts (e.g., HBTU, HATU) in the presence of a base. Instead, use carbodiimide-based methods (e.g., DCC, EDC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), which can suppress racemization.[2][3]
-
Solvent Choice: Less polar solvents can reduce the rate of racemization. Consider using a mixture like CH₂Cl₂-DMF (1:1) instead of pure DMF.[10]
-
Temperature: Perform coupling reactions at low temperatures (e.g., 0°C) to minimize the rate of epimerization.
-
Sources
- 1. Detection of disulfide linkage by chemical derivatization and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]
- 3. L-Cysteine ethyl ester hydrochloride | 868-59-7 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The basic hydrolysis of amino acid esters | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of L-Cysteine ethyl ester hydrochloride under acidic/basic conditions
Welcome to the comprehensive technical support guide for L-Cysteine Ethyl Ester Hydrochloride (LCEE HCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this versatile compound. Here, we will explore the degradation pathways of LCEE HCl under various conditions and offer robust analytical protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is L-Cysteine Ethyl Ester Hydrochloride and what are its primary applications?
L-Cysteine Ethyl Ester Hydrochloride is the ethyl ester derivative of the amino acid L-cysteine, provided as a hydrochloride salt to improve its stability and solubility. Its primary advantage over L-cysteine is its enhanced cell permeability due to the lipophilic ethyl ester group.[1] Once inside the cell, intracellular esterases hydrolyze the ester, releasing L-cysteine. This makes LCEE HCl a valuable tool for increasing intracellular cysteine concentrations, thereby bolstering the synthesis of glutathione (GSH), a critical endogenous antioxidant.[1] Consequently, it is widely used in research related to oxidative stress, drug delivery, and as a precursor in various synthetic processes.[2]
Q2: How should I properly store L-Cysteine Ethyl Ester Hydrochloride?
To ensure the integrity of L-Cysteine Ethyl Ester Hydrochloride, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically at 2-8°C for long-term storage. For solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. Always handle the compound in accordance with good industrial hygiene and safety practices.[4]
Q3: What are the main degradation pathways for L-Cysteine Ethyl Ester Hydrochloride?
The primary degradation pathways for L-Cysteine Ethyl Ester Hydrochloride in solution are:
-
Hydrolysis: The ethyl ester bond is susceptible to both acid- and base-catalyzed hydrolysis, yielding L-cysteine and ethanol.
-
Oxidation: The thiol group (-SH) is readily oxidized, particularly under neutral to alkaline conditions in the presence of oxygen, to form the corresponding disulfide, L-cystine diethyl ester. Further oxidation can lead to other species.
-
Intramolecular Cyclization: Under certain conditions, intramolecular reactions can occur, potentially leading to the formation of a lactam. The formation of a lactam has been observed in related cysteine ester derivatives.[5]
Q4: Is L-Cysteine Ethyl Ester Hydrochloride prone to racemization?
C-terminal cysteine residues in peptides are known to be susceptible to racemization, especially under basic conditions used during peptide synthesis.[6][7] While specific studies on the racemization of L-Cysteine Ethyl Ester Hydrochloride under typical experimental conditions are not extensively documented in the provided search results, it is a potential issue to be aware of, particularly if the compound is subjected to harsh basic conditions for extended periods. The use of weaker bases and less polar solvents can help minimize this risk.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of LCEE HCl due to improper storage or handling. | Store the compound as recommended (2-8°C for solid, -20°C or -80°C for solutions in tightly sealed containers).[3] Prepare fresh solutions for critical experiments. |
| Degradation in experimental buffer (e.g., neutral or alkaline pH). | Prepare LCEE HCl solutions in a slightly acidic buffer (pH 4-6) if compatible with your experimental design. Use deoxygenated buffers to minimize oxidation. | |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products (e.g., L-cysteine, L-cystine diethyl ester). | Refer to the Degradation Pathways section below to identify potential degradants. Use the provided Stability-Indicating HPLC Method to resolve and identify these peaks. |
| Contamination of the sample or solvent. | Ensure high-purity solvents and reagents are used. Run a blank analysis of the solvent to rule out contamination. | |
| Precipitation of the compound in aqueous solution. | Low solubility at neutral or alkaline pH. | LCEE HCl is more soluble in acidic solutions. Ensure the pH of your solution is appropriate for the desired concentration. Sonication may aid in dissolution in some solvents like DMSO.[3] |
| Discoloration of the solution (e.g., yellowing). | Oxidation of the thiol group. | Prepare solutions fresh and use deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
In-Depth Analysis of Degradation Pathways
The stability of L-Cysteine Ethyl Ester Hydrochloride is paramount for reliable experimental outcomes. Understanding its degradation pathways is the first step in mitigating these issues.
Hydrolysis of the Ethyl Ester
The ester linkage in LCEE HCl is susceptible to cleavage by water in a reaction known as hydrolysis. This can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction yields L-cysteine and ethanol.[8] To minimize this, avoid prolonged exposure to strong acidic conditions at elevated temperatures.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., hydroxide ions), the ester undergoes saponification. This is an irreversible process where the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of L-cysteine and ethanol.[8] This reaction is generally faster than acid-catalyzed hydrolysis. Therefore, preparing and storing LCEE HCl solutions in basic buffers for extended periods should be avoided.
Caption: Hydrolysis pathways of L-Cysteine Ethyl Ester under acidic and basic conditions.
Oxidation of the Thiol Group
The thiol group of the cysteine moiety is highly susceptible to oxidation, especially in neutral to slightly alkaline solutions in the presence of atmospheric oxygen.[9]
-
Dimerization to Disulfide: The most common oxidation product is the disulfide dimer, L-cystine diethyl ester. This reaction proceeds via the thiolate anion (RS⁻), which is a more potent nucleophile than the thiol (RSH).[9] Therefore, the rate of oxidation increases with pH as more of the thiol is deprotonated to the thiolate.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of peptides containing "ethyl 2-amino-3-mercaptopropanoate hydrochloride"
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the unique challenges encountered during the purification of peptides containing ethyl 2-amino-3-mercaptopropanoate hydrochloride, the ethyl ester of cysteine. The presence of a free thiol group in the cysteine side chain introduces a range of potential complications, from oxidation to various side reactions, that can significantly impact purification efficiency and final product purity.[1][2][3] This resource is designed to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and purification of cysteine-containing peptides.
Q1: What is the primary challenge when purifying peptides with a free cysteine thiol?
The most significant challenge is the high susceptibility of the thiol group (-SH) to oxidation.[1][4] This can lead to the formation of intramolecular or intermolecular disulfide bonds, resulting in cyclized monomers, dimers, or even oligomers.[5] These byproducts often have chromatographic properties very similar to the desired peptide, making them difficult to separate.[6]
Q2: My HPLC chromatogram shows multiple peaks close to my target peptide's expected retention time. What could be the cause?
This is a classic sign of cysteine oxidation. The different peaks likely correspond to the desired reduced peptide, the disulfide-bonded dimer, and potentially other oxidized species.[4] It is also possible that you are seeing byproducts from side reactions that occurred during peptide synthesis or cleavage from the solid support, such as S-alkylation or racemization.[7][8]
Q3: How can I prevent oxidation during the cleavage and purification steps?
Preventing oxidation requires a multi-pronged approach:
-
Cleavage: Use a "cleavage cocktail" containing scavengers and reducing agents.[4] Common additives include 1,2-ethanedithiol (EDT) and triisopropylsilane (TIS).[4] EDT helps to keep the cysteine residues in a reduced state, while TIS is effective at scavenging reactive cationic species that are generated during the cleavage process.[4]
-
Purification: Work with degassed solvents to minimize dissolved oxygen.[9] Some researchers also add a small amount of a reducing agent, like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the purification buffers, although compatibility with your HPLC column should be verified.[9] It's also advisable to add these reducing agents to your fraction collection tubes beforehand.[9]
Q4: What are common side reactions associated with cysteine in peptide synthesis?
Besides oxidation, other potential side reactions include:
-
Racemization: The alpha-proton of the C-terminal cysteine residue can be abstracted, leading to epimerization.[8][10] This is a particular concern when the cysteine is attached to the resin.[8][10]
-
S-alkylation: Reactive carbocations generated during the cleavage of protecting groups can alkylate the cysteine thiol.[7]
-
Formation of N-piperidinyl-Ala: This can occur as a side reaction during the removal of the Fmoc protecting group with piperidine.[1][8]
Q5: Which protecting group is recommended for the cysteine side chain in Fmoc-based solid-phase peptide synthesis (SPPS)?
The trityl (Trt) group is the most commonly used and cost-effective protecting group for the cysteine thiol in Fmoc SPPS.[11] It is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage step. However, to ensure complete removal and prevent re-attachment, it is crucial to use a cleavage cocktail containing effective scavengers like TIS.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification challenges.
Troubleshooting Guide 1: Differentiating and Separating Oxidized Byproducts
Issue: Your analytical HPLC shows a cluster of peaks, and you suspect the presence of disulfide-linked dimers or other oxidized forms of your peptide.
Workflow for Identification and Separation:
Caption: Workflow for confirming and separating oxidized peptide species.
Experimental Protocol: Reductive Treatment for Peak Identification
-
Prepare a stock solution of your crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Prepare a stock solution of a reducing agent, such as 100 mM DTT or TCEP, in water.
-
In a microcentrifuge tube, mix a small volume of your peptide stock solution with an excess of the reducing agent stock solution.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Analyze the treated sample by analytical HPLC and compare the chromatogram to that of the untreated crude peptide.
Troubleshooting Guide 2: Optimizing Cleavage Conditions to Minimize Side Reactions
Issue: You are observing significant byproduct formation that is not related to simple oxidation, suggesting issues during the cleavage and deprotection step.
Key Considerations for Cleavage Cocktail Formulation:
The composition of your cleavage cocktail is critical for obtaining a clean crude product. A well-formulated cocktail should efficiently remove protecting groups while minimizing side reactions.
| Component | Function | Recommended Concentration (v/v) |
| Trifluoroacetic Acid (TFA) | Primary cleavage reagent | 85-95% |
| Triisopropylsilane (TIS) | Scavenger for carbocations (e.g., from Trt groups) | 2-5% |
| Water | Scavenger and aids in peptide precipitation | 2-5% |
| 1,2-Ethanedithiol (EDT) | Reducing agent and scavenger | 2.5-5%[4] |
| Thioanisole | Scavenger, particularly for protecting groups on Arg and Trp | 2-5%[12] |
Decision Tree for Cleavage Cocktail Selection:
Caption: Decision-making guide for choosing an appropriate cleavage cocktail.
Experimental Protocol: Standard Cleavage Procedure
-
If necessary, perform a final Fmoc deprotection on your peptide-resin.
-
Wash the resin thoroughly with dichloromethane (DCM).
-
Prepare the chosen cleavage cocktail immediately before use. For peptides with multiple Cys(Trt) residues, ensure a sufficient volume of the cocktail is used (e.g., 30 mL per 0.5 mmol of peptide).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold methyl-tert-butyl ether (MTBE) or diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Part 3: Advanced Purification Strategies
For particularly challenging separations, consider the following advanced techniques.
pH Manipulation in Reversed-Phase HPLC
While most peptide purifications are performed at a low pH (around 2-3) using TFA, altering the mobile phase pH can sometimes dramatically improve selectivity.[13] For peptides containing both acidic and basic residues, changing the pH can alter their overall charge and hydrophobicity, potentially resolving co-eluting impurities.
-
High pH: Using a modifier like ammonium hydroxide to raise the pH can deprotonate acidic residues and neutralize basic ones, which may improve the separation of your target peptide from closely related impurities.[13]
-
Neutral pH: Buffers such as ammonium acetate or phosphate buffers can be used to maintain a neutral pH.
Important: Always verify the pH stability of your stationary phase before changing the mobile phase pH. Many silica-based C18 columns are not stable at high pH. Polymeric or hybrid stationary phases often offer a wider pH range.
References
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
-
Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3426–3435. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Amso, Z., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9591–9633. [Link]
-
Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital.CSIC. [Link]
-
Disulfide bond problems in peptides. (n.d.). Omizzur. [Link]
-
Pearson, D. A., & Dawson, P. E. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 98(3), 256–262. [Link]
-
How to get the peptide containing cysteine without oxidation? (2016, August 3). ResearchGate. [Link]
-
Purifying cysteine containing peptides. (2019, May 20). Chemistry Stack Exchange. [Link]
-
Kiso, Y., Fujisaki, T., & Kimura, T. (1993). New disulfide bond-forming reactions for peptide and protein synthesis. Biopolymers, 33(1), 11–22. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Andreu, D., & Albericio, F. (1995). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols (pp. 91–169). Humana Press. [Link]
-
Disulfide Rich Peptides - which order should the disulfide bonds be formed? (2023, January 30). Biotage. [Link]
-
Peptide Purification. (n.d.). AAPPTec. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]
-
The problem of disulfide bonds within peptides. (n.d.). Omizzur. [Link]
-
Reverter, D., Clos, M. V., & Albericio, F. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(19), 6296. [Link]
-
Sharma, A., de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(9), 2132–2140. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
- HPLC free purification of peptides by the use of new capping and capture reagents. (2020).
-
Kumar, V., & Veeresham, C. (2015). HPLC for Peptides and Proteins: Principles, Methods and Applications. Research & Reviews: A Journal of Pharmaceutical Science, 6(3), 1–10. [Link]
-
How to improve peptide purification by altering the mobile phase pH. (2023, January 30). Biotage. [Link]
-
Cydzik, M., Wierzbicka, M., & Rodziewicz-Motowidło, S. (2022). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. International Journal of Molecular Sciences, 23(19), 11881. [Link]
-
Peptide purification using HPLC? (2021, November 25). ResearchGate. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Hichrom. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. omizzur.com [omizzur.com]
- 3. News - The problem of disulfide bonds within peptides [gtpeptide.com]
- 4. biotage.com [biotage.com]
- 5. mdpi.com [mdpi.com]
- 6. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. digital.csic.es [digital.csic.es]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
managing air sensitivity and oxidation of "ethyl 2-amino-3-mercaptopropanoate hydrochloride"
Technical Support Center: Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride
A Senior Application Scientist's Guide to Managing Air Sensitivity and Oxidation
Welcome to the technical support center for this compound (also known as L-Cysteine ethyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino acid derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The inherent reactivity of the thiol group, while essential for its function, presents significant challenges related to air sensitivity and oxidation. This document provides in-depth, field-proven insights to ensure the integrity and reproducibility of your work.
Part 1: Understanding the Molecule: Core Properties and Instability
This compound is a derivative of the amino acid L-cysteine, where the carboxylic acid group has been esterified. This modification enhances its utility in various synthetic applications, including peptide synthesis and the development of prodrugs[1][2]. However, the free thiol (-SH) group is highly susceptible to oxidation, which is the primary cause of compound degradation and experimental failure[3].
Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂S · HCl | [4] |
| Molecular Weight | 185.67 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | 123-125 °C (lit.) | [1][7] |
| Solubility | Soluble in water | [8] |
| Sensitivity | Air sensitive & Hygroscopic | [8][9] |
The hydrochloride salt form enhances the compound's stability as a solid and improves its water solubility. However, once dissolved, particularly at neutral or higher pH, the thiol group's reactivity increases significantly.
Part 2: The Core Challenge: Oxidation
The primary challenge in handling this compound is the oxidation of the thiol group. This process can lead to the formation of various byproducts, with the most common being the corresponding disulfide dimer.
FAQ 1: Why is my compound so sensitive to air?
Answer: The sulfur atom in the thiol group (-SH) is nucleophilic and easily oxidized. In the presence of oxygen, especially when catalyzed by trace metal ions or under basic conditions, two thiol molecules can couple to form a disulfide bridge (R-S-S-R). This is the most common degradation pathway[3].
The mechanism is pH-dependent. At higher pH, the thiol group deprotonates to form a thiolate anion (R-S⁻). This thiolate is a much stronger nucleophile and is oxidized far more rapidly than the neutral thiol[10]. Even at low pH, oxidation can occur, potentially leading to more highly oxidized species like sulfinic or sulfonic acids, though disulfide formation is the predominant concern in most lab settings[10].
Sources
- 1. L -Cysteine ethyl ester 98 868-59-7 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. spectrumchemical.com [spectrumchemical.com]
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- 10. reddit.com [reddit.com]
Technical Support Center: Strategies to Minimize Disulfide Bond Scrambling with L-Cysteine Ethyl Ester Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of minimizing disulfide bond scrambling when using L-Cysteine ethyl ester hydrochloride in your experiments.
Introduction to Disulfide Bond Scrambling
Disulfide bonds are crucial covalent linkages formed between two cysteine residues that stabilize the three-dimensional structure of many proteins, including monoclonal antibodies (mAbs).[1][2] This structural integrity is vital for their biological function, stability, and efficacy as therapeutics.[1] However, under certain experimental conditions, these bonds can break and incorrectly reform, a phenomenon known as disulfide bond scrambling or shuffling.[1][3] This can lead to misfolded proteins with diminished activity, decreased stability, and an increased propensity for aggregation.[1][3]
Disulfide scrambling is primarily driven by a mechanism called thiol-disulfide exchange.[4][5] This reaction is highly dependent on the pH of the solution, as it is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond.[4][6] Alkaline conditions favor the deprotonation of thiol groups, increasing the concentration of reactive thiolates and thus accelerating the rate of scrambling.[1][6]
FAQs: Understanding and Preventing Disulfide Scrambling with L-Cysteine Ethyl Ester Hydrochloride
Q1: What is L-Cysteine ethyl ester hydrochloride and how does it contribute to disulfide bond scrambling?
L-Cysteine ethyl ester hydrochloride is a derivative of the amino acid L-cysteine.[7] The esterification of the carboxylic acid group makes the molecule more cell-permeable, where it can then be hydrolyzed by intracellular esterases to release L-cysteine.[8] In bioprocessing and formulation, it can be used as a source of cysteine for various purposes, including participating in redox buffer systems to facilitate correct disulfide bond formation during protein refolding.[9]
However, the free thiol group of the cysteine released from L-Cysteine ethyl ester hydrochloride can also initiate thiol-disulfide exchange reactions, potentially leading to the scrambling of existing native disulfide bonds if not properly controlled.[1][4] The hydrochloride salt is soluble in water and its stability is a key consideration in experimental design.[10]
Q2: I'm observing a high level of heterogeneity and aggregation in my protein sample after a refolding process that uses L-Cysteine ethyl ester hydrochloride. Could this be due to disulfide scrambling?
Yes, it is highly probable. Disulfide scrambling leads to a heterogeneous population of protein isomers with incorrect disulfide linkages.[1] These non-native structures are often less stable and more prone to aggregation, which can be observed as increased turbidity, precipitation, or through analytical techniques like size-exclusion chromatography (SEC).[1][3]
Troubleshooting Steps:
-
Confirm Disulfide Scrambling: Utilize analytical techniques to confirm the presence of scrambled disulfide bonds.
-
Non-Reduced Peptide Mapping by LC-MS: This is a powerful method to identify the specific cysteine linkages in your protein.[2][11] By comparing the peptide map of your sample to a reference standard with known correct disulfide bonds, you can identify non-native linkages.
-
Differential Alkylation: This method can help to rank the susceptibility of individual disulfide bonds to reduction and rearrangement.[[“]]
-
-
Optimize Refolding Conditions: If scrambling is confirmed, you will need to optimize your refolding protocol. Key parameters to consider are:
-
pH: Maintain a slightly acidic to neutral pH (around 6.0-7.5) to minimize the concentration of reactive thiolate anions.[1]
-
Redox Buffer Composition: The ratio of the reduced (L-cysteine from the ester) to the oxidized form (cystine) is critical. A systematic screening of different ratios is recommended to find the optimal redox potential for your specific protein.[9]
-
Temperature: Lower temperatures generally slow down the rate of thiol-disulfide exchange.[13] Consider performing the refolding at a lower temperature (e.g., 4-15°C).
-
Protein Concentration: High protein concentrations can favor intermolecular disulfide bond formation and aggregation. Refolding at lower protein concentrations (in the µg/mL to low mg/mL range) is often beneficial.[9]
-
Q3: What are the critical parameters to control to minimize disulfide scrambling when using L-Cysteine ethyl ester hydrochloride in a redox buffer system?
Controlling the following parameters is essential for minimizing disulfide scrambling:
| Parameter | Recommended Range/Consideration | Rationale |
| pH | 6.0 - 7.5 | Minimizes the formation of highly reactive thiolate anions, thereby slowing the kinetics of thiol-disulfide exchange.[1][5] |
| Temperature | 4 - 15°C | Reduces the rate of chemical reactions, including thiol-disulfide exchange.[13] |
| Redox Potential | Protein-dependent | The optimal redox potential, determined by the ratio of reduced to oxidized thiols (e.g., cysteine/cystine), is crucial for promoting native disulfide bond formation over scrambling.[14][15] This often requires empirical optimization. |
| Presence of Free Thiols | Minimize or control | Unpaired cysteine residues are a primary cause of scrambling. If your protein has free thiols not involved in native disulfide bonds, consider capping them with an alkylating agent after folding is complete.[16] |
| Metal Ions | Chelating agents (e.g., EDTA) | Divalent metal ions can catalyze the oxidation of thiols and contribute to scrambling. Including a chelating agent like EDTA in your buffers can prevent this.[1] |
| Oxygen Exposure | Minimize | Atmospheric oxygen can lead to uncontrolled oxidation of free thiols. Degassing buffers and blanketing the reaction with an inert gas (e.g., nitrogen or argon) can be beneficial.[1] |
Q4: How can I analytically monitor for disulfide bond scrambling during my process?
Regular monitoring is key to developing a robust process. Here are some recommended analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Different disulfide isomers often have slightly different hydrophobicities and can sometimes be resolved by RP-HPLC, appearing as distinct peaks.
-
Non-Reduced Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Scrambling of inter-chain disulfide bonds can lead to the formation of different covalent multimers or fragments that can be visualized by non-reduced SDS-PAGE.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) based Peptide Mapping: This is the gold standard for detailed characterization.[11][17] The protein is digested with a protease (e.g., trypsin) under non-reducing conditions, and the resulting peptides are analyzed by LC-MS. Software can then be used to identify the peptides that are linked by disulfide bonds.
Q5: Are there alternatives to L-Cysteine ethyl ester hydrochloride for establishing a redox environment that might be less prone to causing scrambling?
Yes, several other redox pairs are commonly used. The choice of redox system can be protein-dependent, and it may be beneficial to screen a few options:
-
Reduced and Oxidized Glutathione (GSH/GSSG): This is the most common redox buffer system used for in vitro protein refolding.[9]
-
Cysteamine/Cystamine: Another effective redox pair for facilitating disulfide bond formation.[9]
The optimal choice will depend on the specific redox potential required for the correct folding of your protein.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disulfide Scrambling during Protein Refolding
This protocol provides a starting point for optimizing the refolding of a disulfide-bonded protein.
-
Preparation of Buffers:
-
Solubilization Buffer: 8 M Guanidine HCl or 6 M Urea, 100 mM Tris-HCl, 1 mM EDTA, pH 8.0. Add a reducing agent like 50 mM DTT to completely reduce all disulfide bonds.
-
Refolding Buffer: 50 mM Tris-HCl, 500 mM L-Arginine (as an aggregation suppressor), 1 mM EDTA, pH 7.5. Prepare separate, concentrated stock solutions of L-Cysteine ethyl ester hydrochloride and L-Cystine.
-
-
Reduction and Solubilization of Inclusion Bodies:
-
Resuspend the isolated inclusion bodies in the Solubilization Buffer.
-
Incubate at room temperature for 2-4 hours with gentle stirring to ensure complete solubilization and reduction.
-
-
Protein Refolding by Rapid Dilution:
-
Prepare the Refolding Buffer at the desired temperature (e.g., 4°C).
-
Add L-Cysteine ethyl ester hydrochloride and L-Cystine to the Refolding Buffer at the desired final concentrations (start with a screen of ratios, e.g., 10:1, 5:1, 1:1 Cysteine:Cystine, at a total thiol concentration of 1-2 mM).
-
Slowly add the solubilized protein solution to the refolding buffer with gentle stirring. The final protein concentration should be low (e.g., 0.05-0.2 mg/mL).
-
Incubate the refolding mixture at the chosen temperature for 12-48 hours.
-
-
Analysis of Refolded Protein:
-
Take aliquots at different time points to monitor the refolding process.
-
Analyze the samples for aggregation (by measuring turbidity at 340 nm or by SEC) and for the formation of the correctly folded monomer (by RP-HPLC or non-reduced SDS-PAGE).
-
Confirm the disulfide bond pattern of the purified, refolded protein using non-reduced peptide mapping by LC-MS.
-
Protocol 2: Capping of Free Thiols to Prevent Post-Refolding Scrambling
If your protein contains free cysteine residues that are not involved in disulfide bonds, they can cause scrambling over time. Capping these free thiols after refolding can improve long-term stability.
-
Completion of Refolding: Ensure the refolding process is complete and the native disulfide bonds have formed.
-
Buffer Exchange: If necessary, exchange the refolded protein into a buffer at a slightly acidic to neutral pH (e.g., pH 6.5-7.0) that does not contain any thiol reagents.
-
Alkylation:
-
Removal of Excess Alkylating Agent: Remove the excess alkylating agent by dialysis or buffer exchange.
Visualizing the Problem: The Mechanism of Thiol-Disulfide Exchange
The following diagram illustrates the fundamental chemical reaction that drives disulfide bond scrambling.
Caption: The mechanism of thiol-disulfide exchange leading to disulfide bond scrambling.
References
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. Available at: [Link]
-
From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC. Available at: [Link]
-
Determining the Redox Potential of a Protein Disulphide Bond. Available at: [Link]
-
Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies - Rapid Novor. Available at: [Link]
-
Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC - NIH. Available at: [Link]
-
Determining the Redox Potential of a Protein Disulphide Bond - PubMed. Available at: [Link]
-
Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC. Available at: [Link]
-
Redox Potentials of Protein Disulfide Bonds from Free-Energy Calculations - ResearchGate. Available at: [Link]
-
Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC - NIH. Available at: [Link]
-
Mechanism of Thiol–Disulfide Exchange Reactions between DsbA and DsbB over a Wide pH Range | Chemistry Letters | Oxford Academic. Available at: [Link]
-
A possible mechanism for this gas-phase disulfide bond scrambling is... - ResearchGate. Available at: [Link]
-
Gas-phase scrambling of disulfide bonds during matrix-assisted laser desorption/ionization mass spectrometry analysis. - SciSpace. Available at: [Link]
-
Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Available at: [Link]
-
A. Thiol-disulfide exchange mechanism: in the pH range above 8,... - ResearchGate. Available at: [Link]
-
Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions - NIH. Available at: [Link]
-
Methods for analyzing disulfide bond formation kinetics in IgG - Consensus. Available at: [Link]
-
Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
- Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents.
-
Redox Potentials of Disulfide Bonds in LOXL2 Studied by Nonequilibrium Alchemical Simulation - Frontiers. Available at: [Link]
-
The role of intra-domain disulfide bonds in heat-induced irreversible denaturation of camelid single domain VHH antibodies - PMC - NIH. Available at: [Link]
-
Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity - PubMed. Available at: [Link]
-
Optimizing refolding condition for recombinant tissue plasminogen activator - Iranian Journal of Biotechnology. Available at: [Link]
-
Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC. Available at: [Link]
-
How to prevent disulfide bond scrambling? - ResearchGate. Available at: [Link]
-
Mass spectrometry-based strategies for protein disulfide bond identification - ResearchGate. Available at: [Link]
-
Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - MDPI. Available at: [Link]
-
Quantification of Thiols and Disulfides - PMC - PubMed Central - NIH. Available at: [Link]
-
Methods for Detecting Protein Disulfide Bonds - Mtoz Biolabs. Available at: [Link]
-
Next-generation disulfide stapling: reduction and functional re-bridging all in one - NIH. Available at: [Link]
-
Thiol-Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Available at: [Link]
-
Optimization and Modeling of Protein Refolding Conditions - mediaTUM. Available at: [Link]
-
Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC - NIH. Available at: [Link]
Sources
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- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 15. Determining the Redox Potential of a Protein Disulphide Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Quantification of Ethyl 2-amino-3-mercaptopropanoate Hydrochloride
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the robust quantification of ethyl 2-amino-3-mercaptopropanoate hydrochloride. As a cysteine ethyl ester, this molecule presents specific analytical challenges, primarily due to its lack of a strong ultraviolet (UV) chromophore. This necessitates a careful evaluation of analytical strategies to ensure adequate sensitivity, specificity, and reliability.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, empowering the user to develop and validate a method that is fit for its intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Analytical Challenge: Quantifying a Non-Chromophoric Thiol
This compound, a derivative of the amino acid L-cysteine, is a primary amine and a thiol. A significant hurdle in developing a quantitative HPLC-UV method for this compound is its molecular structure, which lacks a significant chromophore for strong UV absorption at wavelengths typically used in pharmaceutical analysis (i.e., >220 nm). Direct detection is therefore challenging and often suffers from low sensitivity and interference from common solvents and excipients.
To overcome this, two primary strategies are considered and compared herein:
-
Method A: Direct analysis using low-wavelength UV detection, leveraging the weak absorbance of the molecule's functional groups.
-
Method B: Pre-column derivatization to attach a chromophoric tag to the molecule, enabling highly sensitive and specific detection at a higher wavelength.
Comparative Analysis of Methodological Approaches
The choice between a direct or derivatization-based method is a critical decision driven by the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.
Method A: Direct Reversed-Phase HPLC with UV Detection
This approach represents the simplest workflow. By setting the UV detector to a low wavelength (e.g., 200-215 nm), it is possible to quantify the analyte without chemical modification. The separation can be achieved on a standard reversed-phase column.
Principle: At wavelengths around 200 nm, the amino and carboxyl functional groups exhibit some UV absorbance, which can be exploited for quantification. A mixed-mode column that provides both reversed-phase and ion-exchange interactions can also be effective for retaining such polar compounds.[4]
Proposed Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for a wide range of analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides an acidic pH to protonate the primary amine, improving peak shape and retention. TFA also acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile (MeCN) | Common organic modifier for reversed-phase chromatography. |
| Elution | Isocratic (e.g., 80% A / 20% B) or simple gradient | An isocratic method is simpler and more robust if adequate separation is achieved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength where the analyte may show some absorbance, though with low sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume. |
Method B: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This method involves a chemical reaction to attach a molecule with a strong chromophore to the analyte before it is injected into the HPLC system. OPA is an excellent choice as it reacts rapidly with the primary amine of ethyl 2-amino-3-mercaptopropanoate in the presence of a thiol (which can be the analyte itself or an added reagent like 3-mercaptopropionic acid) to form a highly fluorescent and UV-absorbent isoindole derivative.[5][6]
Principle: The derivatization reaction creates a new, larger molecule with a high molar absorptivity, shifting the optimal detection wavelength to a region with far less interference and significantly boosting the signal-to-noise ratio.
Proposed Derivatization & HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for the relatively nonpolar OPA derivative. |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.0 | Buffered mobile phase is critical for stable derivatives and reproducible chromatography. |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | A strong organic mobile phase for eluting the derivative. |
| Elution | Gradient | A gradient is typically required to separate the derivative from reagent peaks and potential byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 30 °C | Slightly elevated temperature can improve peak shape. |
| Detection | UV at 335 nm | The maximum absorbance wavelength for the OPA-amino acid derivative, providing high specificity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Head-to-Head Performance Expectations
The following table summarizes the expected performance trade-offs between the two proposed methods.
| Performance Attribute | Method A (Direct UV) | Method B (Pre-column Derivatization) |
| Sensitivity | Low. Potentially unsuitable for low-concentration samples or impurity analysis. | High to Very High. Suitable for trace-level quantification. |
| Specificity | Low. High potential for interference from excipients, solvents, or degradants that absorb at 210 nm. | High. Detection at 335 nm is highly specific to the derivatized analyte. |
| Linearity | Good, but over a potentially limited range due to low signal. | Excellent over a wide concentration range. |
| Robustness | Susceptible to baseline drift and noise from mobile phase impurities at low UV wavelengths. | The derivatization step adds a variable that must be carefully controlled for robust results. |
| Throughput & Complexity | High throughput, simple sample preparation. | Lower throughput due to the additional derivatization step. Higher complexity. |
Visualization of Key Processes
To better illustrate the workflows and chemical principles, the following diagrams are provided.
Comprehensive Method Validation Protocol (ICH Q2(R1))
Regardless of the chosen method, a rigorous validation study must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[1][7][8] The following parameters must be evaluated.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections < 2.0%. |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference. | Peak purity analysis; No co-elution with known impurities, degradants, or placebo components. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.995 over the specified range.[2] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[2] |
| Accuracy | To assess the closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at a minimum of 3 concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements from the same sample. | Repeatability (Intra-assay): %RSD ≤ 2.0%.Intermediate Precision (Inter-assay): %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by S/N of 10:1, with acceptable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must be met after minor changes (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%). |
Experimental Protocol: Method B (OPA Derivatization)
Given its superior sensitivity and specificity, the pre-column derivatization method is recommended for most applications beyond simple, high-concentration assays.
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M Borate Buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for approximately one week when stored refrigerated and protected from light.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in 0.1 M hydrochloric acid.
-
Prepare a working standard solution by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the mobile phase A.
3. Sample Preparation & Derivatization:
-
Accurately weigh and dissolve the sample to obtain a theoretical concentration similar to the working standard solution.
-
In an autosampler vial, combine:
-
50 µL of the sample or standard solution.
-
200 µL of the OPA Reagent.
-
-
Vortex the vial for 30 seconds.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Immediately inject 10 µL of the resulting solution into the HPLC system.
4. HPLC Operation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Execute the gradient elution program as optimized.
-
Monitor the elution profile at 335 nm.
Conclusion and Recommendations
The quantification of this compound by HPLC requires a carefully considered analytical approach.
-
Method A (Direct UV) is a viable option only for high-concentration samples in a very clean matrix where high sensitivity is not required. Its primary advantage is its simplicity.
-
Method B (Pre-column Derivatization with OPA) is the superior choice for nearly all other applications. It provides the necessary sensitivity and specificity for accurate quantification in complex matrices, for stability studies, and for the analysis of related impurities. While more complex, the investment in developing a robust derivatization procedure yields far more reliable and defensible data.
Ultimately, the choice of method must be guided by the specific requirements of the analysis. However, for regulatory submissions and in-depth product characterization, a fully validated, high-sensitivity derivatization method is strongly recommended.
References
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available from: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]
-
Altabrisa Group. Key ICH Method Validation Parameters to Know. Available from: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
Omicsonline. Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Available from: [Link]
-
MDPI. Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. Available from: [Link]
-
iChemical. (R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride. Available from: [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]
-
ResearchGate. Characteristics and stability of the OPA/3-mercaptopropionic acid and OPA/N-acetyl-L-cysteine derivatives of amino acids. Available from: [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of Ethyl 2-amino-3-mercaptopropanoate Hydrochloride Derivatives by 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. In the realm of cysteine-derived molecules, such as ethyl 2-amino-3-mercaptopropanoate hydrochloride and its derivatives, the inherent complexity of their stereochemistry and the potential for side reactions necessitate a robust analytical approach. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural elucidation of this important class of compounds, grounded in field-proven insights and experimental data.
The Challenge in Structural Elucidation
This compound, a derivative of the amino acid L-cysteine, possesses multiple chiral centers and reactive functional groups.[1][2] This complexity can lead to ambiguities in one-dimensional (1D) NMR spectra due to overlapping signals and complex coupling patterns.[3] To overcome these limitations, 2D NMR spectroscopy emerges as a powerful tool, providing through-bond and through-space correlations that enable the unequivocal assignment of all proton and carbon signals.[4][5]
This guide will compare the utility of three fundamental 2D NMR experiments:
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
Comparative Analysis of 2D NMR Techniques
The selection of 2D NMR experiments should be a strategic process, with each technique offering a unique piece of the structural puzzle. The causality behind this experimental choice lies in systematically building up the molecular framework from individual spin systems to the complete connectivity.
COSY: Mapping the Proton-Proton Network
The COSY experiment is typically the first step in 2D NMR analysis as it reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of connected protons within a spin system.[4][6] Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds.[7]
Application to this compound:
For our target molecule, COSY is instrumental in establishing the connectivity within the ethyl group and the cysteine backbone. Specifically, we would expect to observe correlations between:
-
The methyl (CH₃) and methylene (CH₂) protons of the ethyl ester.
-
The α-proton (Hα) and the β-protons (Hβ) of the cysteine backbone.
This allows for the unambiguous identification of these key fragments of the molecule.
HSQC: Linking Protons to their Directly Attached Carbons
The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlation).[5][8] This is a highly sensitive technique that provides a clear and unambiguous map of which proton is attached to which carbon.[6]
Application to this compound:
HSQC is crucial for assigning the carbon signals based on the already assigned proton signals from the 1D and COSY spectra. For our target molecule, we would expect to see the following correlations:
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal |
| Ethyl CH₃ | Ethyl CH₃ |
| Ethyl CH₂ | Ethyl CH₂ |
| Hα | Cα |
| Hβ | Cβ |
This experiment provides definitive evidence for the proton-carbon single bond framework of the molecule.
HMBC: Assembling the Molecular Skeleton
The HMBC experiment detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[6][8] This powerful technique is the final piece of the puzzle, allowing us to connect the individual spin systems identified by COSY and HSQC to assemble the complete molecular structure.
Application to this compound:
HMBC is essential for confirming the connectivity between the ethyl ester group and the cysteine backbone, as well as for assigning quaternary carbons. Key expected correlations include:
-
From the ethyl CH₂ protons to:
-
The ester carbonyl carbon (C=O).
-
The ethyl CH₃ carbon.
-
-
From the Hα proton to:
-
The ester carbonyl carbon (C=O).
-
The β-carbon (Cβ).
-
-
From the Hβ protons to:
-
The α-carbon (Cα).
-
The ester carbonyl carbon (C=O) (weaker, four-bond correlation).
-
These correlations unequivocally establish the ester linkage and the overall structure of the molecule.
Experimental Workflow and Data Presentation
A logical and systematic workflow is critical for successful structure elucidation by 2D NMR.
Figure 1: A typical experimental workflow for 2D NMR-based structure elucidation.
Step-by-Step Experimental Protocol
The following protocol provides a general guideline for acquiring high-quality 2D NMR data for this compound derivatives.[9][10]
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved and free of any particulate matter.
-
1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to check for sample purity and to determine the spectral width for the 2D experiments.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. While not strictly necessary for the 2D experiments, it provides a useful reference.
-
COSY Acquisition:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-4) per increment to achieve a good signal-to-noise ratio.
-
-
HSQC Acquisition:
-
Use a standard gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). This sequence can also provide editing information to distinguish between CH, CH₂, and CH₃ groups.[8]
-
Set the ¹H spectral width as determined from the 1D proton spectrum.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
-
HMBC Acquisition:
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize the long-range coupling delay (typically corresponding to a coupling constant of 8-10 Hz) to enhance correlations over 2-3 bonds.[8]
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function to the data in both dimensions before Fourier transformation.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Expected 2D NMR Correlations
The following diagram illustrates the key expected correlations for this compound.
Figure 2: Key COSY, HSQC, and HMBC correlations for structural confirmation.
Conclusion: A Self-Validating System
By employing a combination of COSY, HSQC, and HMBC experiments, researchers can create a self-validating system for the structural confirmation of this compound and its derivatives. The data from each experiment cross-validates the others, leading to an unambiguous and definitive structural assignment. This rigorous approach is essential for ensuring the scientific integrity of research and development in the pharmaceutical and chemical industries.
References
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Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from Washington and Lee University website: [Link]
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Basic 2D NMR experiments. (n.d.). Retrieved from University of the Basque Country website: [Link]
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NMR in structural determination of proteins and peptides. (2018). Journal of Applied Pharmaceutical Science, 8(5), 143-150. Retrieved from: [Link]
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2D Acquisition and Processing. (n.d.). Retrieved from University of Vienna website: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from: [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Retrieved from University of Missouri-St. Louis website: [Link] pesky.pdf
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2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical.Net. Retrieved from: [Link]
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2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved from: [Link]
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BMRB entry bmse000975 - L-Cysteine (C3H7NO2S). (n.d.). Biological Magnetic Resonance Bank. Retrieved from: [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from: [Link]
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nmr 2D. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from: [Link]
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Introduction to NMR spectroscopy of proteins. (n.d.). Duke University. Retrieved from: [Link]
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(R)-Ethyl 2-amino-3-mercaptopropanoate hydrochloride, CAS No. 868-59-7. (n.d.). iChemical. Retrieved from: [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from: [Link]
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HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis. Retrieved from: [Link]
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HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from: [Link]
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Ethyl 2-amino-3-hydroxy-2-methylpropanoate. (n.d.). PubChem. Retrieved from: [Link]
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How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube. Retrieved from: [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies, 6(1), 1-10. Retrieved from: [Link]
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Ethyl 2-amino-3-hydroxypropanoate. (n.d.). PubChem. Retrieved from: [Link]
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A Senior Application Scientist's Comparative Guide to Cysteine Protecting Groups in Peptide Synthesis
Introduction: The Unique Challenge of Cysteine in Peptide Synthesis
Cysteine's thiol side chain is a cornerstone of peptide and protein structure and function, primarily through the formation of disulfide bonds that stabilize tertiary and quaternary structures.[1][2][3] However, this same reactivity presents a significant challenge during solid-phase peptide synthesis (SPPS). The nucleophilic thiol group is prone to a variety of undesirable side reactions, including oxidation, alkylation, and racemization, which can lead to impurities and reduced yields of the target peptide.[4][5]
To circumvent these issues, the thiol group must be "protected" by a temporary chemical moiety throughout the synthesis. The choice of this protecting group is a critical decision that impacts not only the success of the synthesis but also the strategy for subsequent disulfide bond formation. An ideal protecting group should be stable to the repeated cycles of N-terminal deprotection (typically basic conditions for Fmoc chemistry) and coupling, yet be removable under specific conditions that do not degrade the peptide.[4]
This guide provides a comparative analysis of the most commonly employed cysteine protecting groups in Fmoc-based SPPS, offering field-proven insights and experimental considerations to aid researchers in making informed decisions for their synthetic strategies. We will delve into the causality behind experimental choices and provide a framework for selecting the optimal protecting group based on the desired outcome, whether it be a simple linear peptide with a free thiol or a complex molecule with multiple, regioselectively formed disulfide bridges.
The Logic of Orthogonal Protection in Disulfide Bond Formation
For peptides containing multiple disulfide bonds, the concept of "orthogonal protection" is paramount.[6][7] This strategy involves using a set of protecting groups for different pairs of cysteines, where each group can be selectively removed in the presence of the others.[6][7] This allows for the controlled, stepwise formation of each disulfide bond, preventing mispairing and ensuring the correct final folded structure.[5][8]
Caption: Orthogonal strategy for regioselective disulfide bond formation.
Comparative Analysis of Common Cysteine Protecting Groups
The selection of a cysteine protecting group is dictated by the overall synthetic scheme, particularly the desired state of the cysteine residue in the final product (free thiol or disulfide) and the need for orthogonal deprotection. Below is a detailed comparison of the most prevalent protecting groups used in Fmoc SPPS.
Trityl (Trt)
The Trityl group is perhaps the most widely used protecting group for cysteine in Fmoc SPPS.[4][9] It is a bulky group that provides excellent protection and is favored for its lability under standard acidic cleavage conditions.
-
Mechanism of Protection: The Trt group is attached to the sulfur atom via an acid-labile bond.[4]
-
Stability: Stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and standard coupling reactions.[4]
-
Deprotection: Cleaved simultaneously with the peptide's cleavage from most acid-labile resins (e.g., Wang, Rink Amide) using a cocktail containing a high concentration of trifluoroacetic acid (TFA).[4][10] The highly stable trityl cation is formed, which must be "scavenged" to prevent side reactions, such as re-attachment to the thiol or alkylation of other sensitive residues like tryptophan.[11]
-
Key Experimental Considerations:
-
Scavengers are crucial: A standard cleavage cocktail for a Trt-protected cysteine-containing peptide is typically TFA/TIS/H₂O (95:2.5:2.5) or TFA/EDT/TIS (95:2.5:2.5). Triisopropylsilane (TIS) and ethanedithiol (EDT) are effective scavengers for the trityl cation.
-
Reversibility: The reaction of the thiol with the trityl cation can be reversible, so efficient scavenging is essential for complete deprotection.[11]
-
Primary Use Case: Ideal for synthesizing peptides where the final product requires free cysteine thiols or where all disulfide bonds can be formed simultaneously in solution after cleavage via air oxidation.[9][11]
-
Acetamidomethyl (Acm)
The Acetamidomethyl group is a classic protecting group known for its high stability to the acidic conditions used to cleave Trt and other acid-labile side-chain protecting groups. This stability makes it a cornerstone of orthogonal protection schemes.[8][12]
-
Mechanism of Protection: The Acm group forms a thioacetal with the cysteine thiol.
-
Stability: Stable to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final peptide cleavage with TFA.[8][9][13] This allows for the isolation of a fully side-chain deprotected peptide with only the cysteine(s) remaining protected.
-
Deprotection: The Acm group is typically removed by oxidative methods, most commonly with iodine (I₂).[12][14][15] This reaction simultaneously forms the disulfide bond. Alternatively, it can be removed with heavy metal salts like mercury(II) acetate or silver trifluoroacetate, although these are less common due to toxicity concerns.[11][12]
-
Key Experimental Considerations:
-
Iodine Oxidation: The reaction is usually performed in aqueous methanol or acetic acid at high dilution to favor intramolecular disulfide bond formation.[11]
-
Orthogonality: The Acm group is orthogonal to acid-labile groups like Trt and tBu, making it invaluable for the regioselective synthesis of peptides with multiple disulfide bonds.[8][9][16]
-
Potential Side Reactions: Iodine can cause side reactions with sensitive residues like tyrosine, histidine, and tryptophan if not carefully controlled.[9] Also, partial removal of Acm groups has been observed during TFA cleavage under certain conditions, leading to byproducts.[17]
-
tert-Butyl (tBu)
The tert-Butyl group is another acid-stable protecting group, but its removal conditions differ from Acm, providing another layer of orthogonality.
-
Mechanism of Protection: Forms a thioether linkage with the cysteine thiol.
-
Stability: Stable to TFA and iodine oxidation, making it orthogonal to both Trt and Acm groups.[6][11]
-
Deprotection: The tBu group is traditionally cleaved with strong acids like HF, which is not compatible with standard Fmoc SPPS.[6] However, methods using Hg(OAc)₂ in cold TFA, or silyl chloride-sulfoxide cocktails in TFA have been developed.[6] These conditions can also lead to direct disulfide formation.[6]
-
Key Experimental Considerations:
-
Multi-Disulfide Peptides: The combination of Trt, Acm, and tBu protecting groups allows for a three-tiered orthogonal strategy for synthesizing complex peptides with three disulfide bonds.[11][16]
-
Harsh Deprotection: The removal conditions can be harsh and may not be suitable for all peptide sequences.[6]
-
S-tert-butylthio (StBu)
The StBu group is a disulfide-based protecting group that offers a unique deprotection mechanism, making it orthogonal to acid- and oxidation-labile groups.
-
Mechanism of Protection: Forms an unsymmetrical disulfide bond with the cysteine thiol.
-
Stability: Stable to TFA, provided that thiol scavengers are not used in the cleavage cocktail.[11][18] It is also stable to the basic conditions of Fmoc deprotection.[18]
-
Deprotection: Removed by reduction with thiols (e.g., β-mercaptoethanol, DTT) or phosphines (e.g., PBu₃).[11][19] This deprotection can be performed on the resin before the final cleavage.
-
Key Experimental Considerations:
-
On-Resin Manipulation: The ability to deprotect StBu on the resin allows for site-specific modification of the cysteine thiol or on-resin disulfide bond formation.[11]
-
Sluggish Removal: Deprotection can sometimes be sluggish and sequence-dependent.[20][21] Newer alternatives like Trimethoxyphenylthio (STmp) have been developed to offer faster deprotection kinetics.[20][21]
-
Summary of Protecting Group Properties
| Protecting Group | Structure | Deprotection Conditions | Stability | Orthogonal To | Primary Application |
| Trityl (Trt) | Triphenylmethyl | High % TFA (e.g., 95%) with scavengers (TIS, EDT) | Base-stable | Acm, tBu, StBu | Peptides with free thiols; non-regioselective disulfide formation.[4][9][11] |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Iodine (I₂); Hg(OAc)₂ | Acid-stable, Base-stable | Trt, tBu, StBu | Regioselective disulfide bond formation.[8][12][16] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Hg(OAc)₂/TFA; MeSiCl₃/Ph₂SO | Acid-stable, Base-stable, Oxidation-stable | Trt, Acm, StBu | Regioselective synthesis of multi-disulfide peptides.[6][11] |
| S-tert-butylthio (StBu) | -S-C(CH₃)₃ | Reducing agents (e.g., DTT, BME, phosphines) | Acid-stable (w/o thiol scavengers), Base-stable | Trt, Acm, tBu | On-resin modification; regioselective disulfide formation.[11][18][22] |
Experimental Protocols
The following protocols are representative methodologies for the deprotection of common cysteine protecting groups. Researchers should optimize conditions based on their specific peptide sequence.
Protocol 1: Cleavage and Deprotection of Cys(Trt)-Containing Peptides
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For peptides containing tryptophan, the addition of 2.5% Ethanedithiol (EDT) is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10x the volume of the filtrate).
-
Peptide Collection: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the peptide pellet under vacuum. The product is the fully deprotected peptide with a free thiol.
Caption: Workflow for Cys(Trt) deprotection and peptide cleavage.
Protocol 2: Deprotection of Cys(Acm) and Disulfide Bond Formation
This protocol describes the oxidative removal of the Acm group with iodine to form a disulfide bond in a fully side-chain deprotected peptide.
-
Peptide Preparation: The starting material is a purified, lyophilized peptide with Acm-protected cysteines and all other side-chain protecting groups removed.
-
Dissolution: Dissolve the peptide in a solvent mixture such as 60% aqueous acetic acid or 80% aqueous methanol to a final peptide concentration of 0.1-0.5 mg/mL. High dilution favors intramolecular cyclization.
-
Iodine Solution: Prepare a 0.1 M solution of iodine in methanol.
-
Oxidation: Add the iodine solution dropwise to the stirring peptide solution until a persistent yellow-brown color remains.
-
Reaction Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material and the formation of the cyclized product. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the excess iodine by adding a few drops of 1 M aqueous ascorbic acid or sodium thiosulfate solution until the color disappears.
-
Purification: Purify the cyclized peptide by preparative RP-HPLC.
Caption: Workflow for oxidative deprotection of Cys(Acm).
Conclusion and Future Outlook
The choice of a cysteine protecting group is a strategic decision with profound implications for the success of a peptide synthesis campaign. The Trt group remains the workhorse for routine synthesis of peptides requiring free thiols, owing to its straightforward removal during standard cleavage.[11] For complex peptides with multiple disulfide bonds, the Acm group, in combination with Trt and other stable groups like tBu, provides the necessary orthogonality for controlled, regioselective disulfide bond formation.[8][16] Reductively-cleavable groups like StBu open possibilities for on-resin manipulations, though challenges with removal rates have spurred the development of more labile alternatives.[11][21]
The field continues to evolve, with ongoing research focused on developing new protecting groups with improved lability and orthogonality to expand the toolkit for synthesizing increasingly complex and therapeutically relevant peptides.[2][23][24] As a senior application scientist, my recommendation is to carefully consider the final structure of the target peptide and choose a protection strategy that offers the most robust and efficient pathway to the desired product, minimizing potential side reactions and maximizing yield and purity.
References
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Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155. [Link]
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Semantic Scholar. (n.d.). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]
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Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]
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Coy, D. H., & Barany, G. (1997). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 73, 279–287. [Link]
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OUCI. (n.d.). Disulfide Formation Strategies in Peptide Synthesis. Retrieved from [Link]
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Peptide Solutions. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH. Retrieved from [Link]
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Semantic Scholar. (2014). Disulfide Formation Strategies in Peptide Synthesis. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-Cys(Acm)-OH: A Crucial Compound in Peptide Synthesis. Retrieved from [Link]
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Ramos-Tomillero, I., et al. (2013). Understanding acid lability of cysteine protecting groups. Molecules, 18(5), 5155-5162. [Link]
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Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH. Retrieved from [Link]
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Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155. [Link]
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Chakraborty, A., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Omega. [Link]
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Ramos-Tomillero, I., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5155-5162. [Link]
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Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. [Link]
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Ramos-Tomillero, I., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. ResearchGate. [Link]
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ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group... [Figure]. Retrieved from [Link]
-
Jackson, J. S., & Gierasch, L. M. (2012). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International journal of peptide research and therapeutics, 18(2), 129–135. [Link]
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Annis, I., Chen, L., & Barany, G. (1997). Disulfide bond formation in peptides. Methods in enzymology, 289, 198–221. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. Retrieved from [Link]
-
ResearchGate. (n.d.). Fundamental strategies for forming disulfide bonds in solid-phase peptide synthesis... [Figure]. Retrieved from [Link]
-
Wang, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(21), 7393. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH. Retrieved from [Link]
-
Zervas, L., Photaki, I., & Ghelis, N. (1965). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenylmethyl-cysteine and -cysteine Peptides. Journal of the American Chemical Society, 87(21), 4922-4931. [Link]
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Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society reviews, 50(19), 11098–11155. [Link]
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CEM Corporation. (n.d.). Fmoc-Cys(Trt)-OH. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... [Figure]. Retrieved from [Link]
-
Peptide Solutions. (n.d.). Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. Retrieved from [Link]
-
Gracia, J., et al. (2017). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. University of Barcelona. [Link]
- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. CoLab.
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Barlos, K., Gatos, D., & Schäfer, W. (1991). Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. International journal of peptide and protein research, 38(6), 562–568. [Link]
-
Postma, T. M., Giraud, M., & Albericio, F. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic letters, 14(21), 5468–5471. [Link]
-
Jackson, J. S., & Gierasch, L. M. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. International journal of peptide research and therapeutics, 18(2), 137–143. [Link]
-
Postma, T. M., Giraud, M., & Albericio, F. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters, 14(21), 5468-5471. [Link]
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A Comparative Guide for Researchers: Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride vs. N-Acetylcysteine Ethyl Ester in Antioxidant Studies
This guide provides an in-depth, objective comparison of two prominent cysteine prodrugs, Ethyl 2-amino-3-mercaptopropanoate hydrochloride and N-Acetylcysteine Ethyl Ester (NACET), for antioxidant research. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the causal mechanisms, pharmacokinetic nuances, and experimental considerations that should guide the selection of an appropriate antioxidant agent for in vitro and in vivo studies.
Introduction: The Quest for Intracellular Cysteine
The tripeptide glutathione (GSH) is the most abundant endogenous antioxidant, central to maintaining cellular redox homeostasis, detoxifying xenobiotics, and regulating key signaling pathways.[1][2] The synthesis of GSH is a two-step, ATP-dependent process, but its rate is primarily limited by the availability of the amino acid L-cysteine.[3][[“]] However, direct L-cysteine supplementation is often inefficient due to its low bioavailability and rapid oxidation in the bloodstream. This has driven the development of L-cysteine prodrugs designed to facilitate cellular entry and subsequent intracellular release of this critical precursor.
This guide focuses on two such esterified prodrugs: this compound, more commonly known as L-cysteine ethyl ester hydrochloride (Cys-OEt), and N-acetylcysteine ethyl ester (NACET). While both are engineered to enhance cell permeability, their subtle structural differences have profound implications for their stability, metabolic fate, and ultimate efficacy as antioxidant agents.
Section 1: Molecular Profiles and Physicochemical Properties
The fundamental difference between Cys-OEt and NACET lies in the acetylation of the amino group in NACET. This single modification influences the molecule's polarity, reactivity, and interaction with cellular machinery.
| Feature | Ethyl 2-amino-3-mercaptopropanoate HCl (Cys-OEt) | N-Acetylcysteine Ethyl Ester (NACET) |
| Synonyms | L-Cysteine ethyl ester HCl, Ethyl Cysteinate HCl[5][6] | NACET, NAC ethyl ester[7][8] |
| Molecular Formula | C₅H₁₂ClNO₂S[6] | C₇H₁₃NO₃S[7][8] |
| Molecular Weight | 185.67 g/mol [6] | 191.25 g/mol [8][9] |
| Chemical Structure | A cysteine molecule with an ethyl ester group attached to the carboxyl terminus. The primary amine is protonated in the hydrochloride salt. | An N-acetylcysteine (NAC) molecule with an ethyl ester group attached to the carboxyl terminus. |
| Key Feature | Direct precursor to L-cysteine upon hydrolysis. | Precursor to NAC and L-cysteine upon sequential hydrolysis.[10] |
| Lipophilicity | Increased lipophilicity compared to L-cysteine due to the ethyl ester group, facilitating membrane passage. | Significantly increased lipophilicity compared to NAC, allowing for efficient cell membrane penetration.[11][12][13] |
| Solubility | Soluble in water.[6] | Soluble in organic solvents like DMSO and has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[7][8] |
Section 2: Core Antioxidant Mechanisms
Both compounds exert their antioxidant effects primarily by boosting intracellular GSH levels, though they may also participate in direct radical scavenging and modulation of endogenous antioxidant pathways.
The Central Role of L-Cysteine Delivery and Glutathione (GSH) Synthesis
The principal mechanism for both Cys-OEt and NACET is to serve as delivery vehicles for L-cysteine. Once across the cell membrane, intracellular esterases cleave the ethyl ester group.[10]
-
Cys-OEt directly yields L-cysteine.
-
NACET is first rapidly de-esterified to N-acetylcysteine (NAC), which is then more slowly deacetylated to provide a sustained release of L-cysteine.[10][14]
This liberated L-cysteine then enters the GSH synthesis pathway, where it is combined with glutamate by glutamate-cysteine ligase (GCL)—the rate-limiting step—and subsequently with glycine by GSH synthetase (GS) to form glutathione.[1][[“]][15]
Modulation of the Nrf2-ARE Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a multitude of antioxidant and detoxification genes.[16][17] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[18][19] Upon exposure to oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including those for GCL, GS, and other crucial antioxidant enzymes.[1][20] By increasing the intracellular thiol pool, both Cys-OEt and NACET can indirectly promote Nrf2 activation, thereby bolstering the cell's endogenous antioxidant defenses.
Section 3: A Head-to-Head Comparison of Performance
While both compounds share a common goal, their performance, particularly regarding bioavailability, sets them apart.
Bioavailability and Cellular Uptake: The NACET Advantage
The efficacy of a prodrug is critically dependent on its ability to reach its target cells. Esterification dramatically increases the lipophilicity of both Cys-OEt and NACET relative to their parent compounds, enhancing their ability to cross lipid-rich cell membranes.[12][21]
However, extensive research has highlighted a unique and powerful pharmacokinetic feature of NACET. After oral administration, NACET is rapidly absorbed and enters cells, where it is de-esterified to NAC. This conversion effectively "traps" the molecule intracellularly, as NAC is less membrane-permeable.[10][22] This leads to significant intracellular accumulation and a sustained release of cysteine, resulting in a more robust and lasting increase in GSH levels in various tissues, including the brain.[10][22] Studies in rats have shown that oral NACET, but not NAC, significantly increases the GSH content of most tissues examined.[22] In contrast, the oral bioavailability of NAC itself is very low, often cited as being under 10%.[21][23]
While direct comparative pharmacokinetic data for Cys-OEt is less abundant in the literature, its unacetylated primary amine could make it more susceptible to first-pass metabolism or extracellular degradation compared to the more stable N-acetylated form of NACET.
Efficacy in In Vitro and Cellular Models
The superior bioavailability of NACET translates to greater efficacy in cellular models.
-
GSH Enhancement: Studies on retinal pigment epithelial (RPE) cells demonstrated that NACET significantly increased both intracellular and extracellular GSH levels, whereas NAC failed to do so at the same concentrations.[24]
-
Cell Protection: In the same study, NACET protected RPE cells from oxidative damage at concentrations 5 to 10 times lower than NAC.[24] Furthermore, pretreatment with NACET, but not NAC, was able to protect cells from a subsequent oxidative insult, highlighting its ability to effectively build up the intracellular antioxidant pool.[14]
-
Direct Reactivity: Interestingly, NACET was also found to be much more reactive than NAC in directly scavenging hydrogen peroxide and tert-Butyl hydroperoxide, suggesting it has a dual protective role.[14]
| Study Type | Finding | Reference |
| Pharmacokinetics (Rat) | After oral administration, NACET is rapidly absorbed and trapped within cells, leading to significantly increased GSH content in most tissues, including the brain. | [22] |
| Cellular (ARPE-19 cells) | NACET protects cells from oxidative stress more efficiently and at lower concentrations than NAC. | [14][24] |
| Cellular (ARPE-19 cells) | NACET significantly increased intracellular and secreted GSH levels; NAC did not. | [24] |
| Chemical Reactivity | NACET reacts directly with H₂O₂ and t-BOOH much more rapidly than NAC. | [14] |
Section 4: Experimental Design and Protocols
For researchers aiming to compare these compounds, a multi-tiered approach is recommended, starting with simple chemical assays and progressing to more biologically relevant cell-based models.
Workflow for Comparative Antioxidant Assessment
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- 3. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
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- 21. ovid.com [ovid.com]
- 22. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Evaluation of C-Terminal Cysteine Ethyl Ester Installation in Solid-Phase Peptide Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary: The Challenge of C-Terminal Cysteine Esters
The incorporation of cysteine at the C-terminus of a peptide sequence is a well-documented challenge in solid-phase peptide synthesis (SPPS). The primary obstacle is the susceptibility of the α-proton to abstraction under the basic conditions used for Fmoc-deprotection (e.g., piperidine), leading to racemization. This issue is exacerbated when the C-terminal residue is an ester, such as ethyl 2-amino-3-mercaptopropanoate hydrochloride (H-Cys-OEt·HCl). While this molecule is a valuable building block, its direct application in standard SPPS protocols is impractical due to its unprotected α-amino group.
This guide, therefore, provides a comprehensive performance evaluation of the strategy for incorporating a C-terminal cysteine ethyl ester, focusing on the use of Nα-Fmoc-protected cysteine ethyl ester (Fmoc-Cys-OEt) and its interaction with various resin types. We will dissect the causality behind experimental choices, present comparative data, and offer protocols to validate these findings in your own laboratory. Our objective is to provide a scientifically rigorous comparison that empowers researchers to select the optimal synthetic route for their target peptide.
Foundational Concepts: Understanding the Key Players
Before delving into comparative performance, it is crucial to understand the components involved and the inherent chemical challenges.
The Target Moiety: N-Fmoc-Cysteine Ethyl Ester
To be compatible with Fmoc-based SPPS, H-Cys-OEt·HCl must first be protected at its N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. The resulting molecule, Fmoc-Cys(SR)-OEt, where 'R' is a sulfhydryl protecting group, becomes the actual building block for solid-phase synthesis. The choice of the sulfhydryl protecting group (e.g., Trityl (Trt), Acetamidomethyl (Acm)) is critical and will be discussed as a key performance variable.
The Solid Support: A Tale of Two Resin Philosophies
The choice of resin is paramount in mitigating the side reactions associated with C-terminal cysteine. We will focus our comparison on two major classes of polystyrene-based resins that represent different approaches to this problem.[1][2]
-
Benzyl Ester Linkage Resins (e.g., Wang Resin): These are widely used for generating peptide acids.[3] The first amino acid is attached via an ester bond to a benzylic alcohol linker. This linkage, while common, can be problematic for C-terminal cysteine due to its sensitivity to the basic conditions of Fmoc deprotection, which can promote racemization.[4]
-
Highly Acid-Labile Resins (e.g., 2-Chlorotrityl Chloride Resin): These resins offer a much more acid-sensitive linkage.[3] This allows for the cleavage of the completed peptide from the resin under very mild acidic conditions that leave most side-chain protecting groups intact. This feature is particularly advantageous for sensitive sequences and for the synthesis of protected peptide fragments.
The logical relationship between the choice of resin and the synthetic strategy is illustrated below.
Caption: Logical workflow for selecting a synthetic strategy.
Comparative Performance Evaluation
The performance of incorporating Fmoc-Cys(SR)-OEt will be evaluated based on loading efficiency, racemization risk, and overall purity of the final peptide.
Loading Efficiency
The initial loading of the first amino acid onto the resin is a critical determinant of the overall yield.[5]
| Resin Type | Loading Method | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Wang Resin | DIC/DMAP or MSNT/MeIm | 0.5 - 1.0 | High capacity, cost-effective. | Prone to racemization during loading, especially with DMAP.[6] Requires careful control of reaction time and temperature. |
| 2-Chlorotrityl Chloride Resin | DIPEA in DCM | 0.8 - 1.5 | High loading capacity, minimal racemization during loading as the carboxylic acid is not activated.[6] | More expensive than Wang resin. Moisture sensitive. |
Expertise & Experience: While the high capacity of 2-Chlorotrityl resin is attractive, its primary advantage lies in the gentle loading conditions. The absence of a strong activating agent like DIC and a base like DMAP significantly reduces the risk of epimerization during the attachment of the first, most vulnerable amino acid. For a sensitive residue like cysteine, this is a major consideration.
Racemization During Synthesis
The key battleground for performance is the prevention of racemization during the repeated exposure to piperidine for Fmoc deprotection.
| Resin Type | Linkage Stability | Racemization Risk | Mechanistic Rationale |
| Wang Resin | Standard benzyl ester | High | The electron-withdrawing effect of the ester linkage to the resin acidifies the α-proton of the C-terminal cysteine, making it more susceptible to abstraction by piperidine.[4] |
| 2-Chlorotrityl Resin | Bulky, sterically hindered trityl ester | Low to Moderate | The steric hindrance provided by the trityl group offers some protection to the α-proton. More importantly, the ability to cleave the peptide under mild acid conditions means fewer cycles of piperidine exposure if synthesizing a protected fragment. |
Trustworthiness: The choice of sulfhydryl protecting group also plays a role. The bulky Trityl group on the cysteine side chain (Fmoc-Cys(Trt)-OEt) can offer some steric hindrance against base-mediated epimerization compared to smaller groups like Acm.[7]
Overall Purity and Yield
The culmination of loading efficiency and on-resin stability is reflected in the final purity and yield of the target peptide.
| Resin Type | Cleavage Conditions | Expected Purity | Typical Yield | Key Considerations |
| Wang Resin | 95% TFA cocktail | Lower | Moderate | Prone to side products from racemization and potential piperidinyl-alanine formation. Requires extensive purification. |
| 2-Chlorotrityl Resin | 1-2% TFA in DCM (for protected fragments) or 95% TFA cocktail (for full deprotection) | Higher | High | Cleaner crude product due to reduced side reactions during synthesis.[3] Ideal for producing high-purity peptides. |
Alternative Strategies and Their Evaluation
An alternative to the direct incorporation of a cysteine ethyl ester is a two-step process:
-
Synthesize the peptide on a standard resin (like Wang or 2-Chlorotrityl) using a standard protected cysteine derivative (e.g., Fmoc-Cys(Trt)-OH).
-
After cleavage from the resin, perform a solution-phase esterification of the C-terminal carboxylic acid with ethanol.
| Strategy | Steps | Complexity | Control over Racemization | Overall Efficiency |
| Direct SPPS of Ester | 1 (SPPS) | Lower | Dependent on resin choice (2-CTC is superior). | Potentially higher if racemization is controlled. |
| Post-SPPS Esterification | 2 (SPPS + Esterification) | Higher | Esterification conditions can be optimized to minimize racemization. | Can be lower due to an additional reaction and purification step. |
Authoritative Grounding: The choice between these strategies often depends on the specific peptide sequence and the scale of the synthesis. For complex peptides where purity is paramount, the post-SPPS esterification route may offer more control, despite the additional steps.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide the following validated protocols.
Protocol: Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin
This protocol is designed to minimize racemization during the initial loading step.
-
Swell 1 g of 2-chlorotrityl chloride resin (1.2 mmol/g) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Cys(Trt)-OH (1.5 equivalents, 1.8 mmol, 1.05 g) in 10 mL of DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents, 3.6 mmol, 627 µL) to the amino acid solution.
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Caption: Workflow for loading the first amino acid onto 2-CTC resin.
Protocol: Quantification of Resin Loading (Fmoc-Release Assay)
This spectrophotometric method is a reliable way to determine the substitution level of your newly prepared resin.[5][8]
-
Accurately weigh approximately 5 mg of the dried, loaded resin into a 2 mL Eppendorf tube.
-
Add 1 mL of a 20% piperidine in DMF solution.
-
Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Allow the resin to settle.
-
Take a 100 µL aliquot of the supernatant and dilute it with 900 µL of DMF in a cuvette (a 1:10 dilution).
-
Measure the absorbance of the resulting solution at 301 nm against a blank of 20% piperidine in DMF diluted 1:10 with DMF.
-
Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm) (The molar extinction coefficient for the dibenzofulvene-piperidine adduct is ~7800 M⁻¹cm⁻¹)
Conclusions and Recommendations
The successful incorporation of a C-terminal cysteine ethyl ester is a nuanced challenge that hinges on the strategic selection of the solid support.
-
For Highest Purity and Minimal Racemization: The use of 2-Chlorotrityl chloride resin is strongly recommended. Its ability to be loaded under non-activating conditions and the steric hindrance of its linker provide a superior defense against epimerization. The resulting cleaner crude product simplifies downstream purification, ultimately leading to higher yields of the desired peptide.
-
For Routine or Cost-Sensitive Syntheses: Wang resin can be employed, but with significant caveats. The risk of racemization is substantially higher, and optimization of coupling and deprotection times is critical. This route will likely necessitate more rigorous purification of the final product.
The direct use of H-Cys-OEt·HCl is not feasible in standard SPPS. The molecule must be N-terminally protected, and the choice of sulfhydryl protecting group (Trt being a robust option) is an important consideration. By understanding the chemical principles outlined in this guide and employing the provided protocols, researchers can navigate the challenges of synthesizing C-terminal cysteine-containing peptides with greater confidence and success.
References
-
Qvit, N., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of Visualized Experiments, 107, e53589. [Link]
-
AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]
-
AAPPTEC. (n.d.). Resin Loading Measurement by Fmoc Cleavage. Technical Support Information Bulletin 1198. [Link]
-
Thompson, R. E., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9569-9603. [Link]
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. [Link]
-
Gopi, H., et al. (2004). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Arkivoc, 2004(5), 147-156. [Link]
-
Peptideweb.com. (n.d.). Loading protocols. [Link]
-
Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
American Chemical Society. (n.d.). Refractive index: The best process analytical tool for greening solid-phase peptide synthesis. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747-757. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Wucherpfennig, T. G., et al. (2019). Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Journal of the American Chemical Society, 141(26), 10292-10297. [Link]
-
Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Biological Activity of Peptides Synthesized with L-Cysteine Ethyl Ester Hydrochloride
Introduction: The Pivotal Role of Cysteine and the Synthetic Challenge
Cysteine is a uniquely powerful amino acid in peptide and protein engineering. Its thiol side chain is a locus of immense chemical versatility, enabling the formation of stabilizing disulfide bridges, chelation of metal ions, and direct participation in enzymatic catalysis.[1] However, this very reactivity presents a significant challenge during chemical peptide synthesis. The thiol group is highly nucleophilic and susceptible to oxidation, necessitating the use of protecting groups to prevent unwanted side reactions.
The choice of how to introduce cysteine into a peptide sequence is not merely a matter of synthetic convenience; it can have profound implications for the purity, conformation, and ultimate biological activity of the final product. L-Cysteine ethyl ester hydrochloride is a commercially available building block often employed in solution-phase synthesis or for the creation of peptides with a C-terminal ester functionality.[2] The latter is crucial for mimicking certain natural post-translational modifications or for use as synthetic intermediates.[3]
This guide presents a comparative analysis, evaluating peptides synthesized using L-Cysteine ethyl ester hydrochloride against those made with the workhorse of modern Fmoc-SPPS, S-trityl protected cysteine (Fmoc-Cys(Trt)-OH). We will explore the synthetic workflows, mandate rigorous analytical validation, and detail robust bioassay protocols to provide a definitive assessment of biological performance.
The Synthetic Strategy: A Tale of Two Cysteines
The decision to use L-Cysteine ethyl ester hydrochloride versus a standard protected amino acid like Fmoc-Cys(Trt)-OH is dictated by the overall synthetic goal.
-
L-Cysteine Ethyl Ester Hydrochloride: This building block is primarily used when the final peptide requires a C-terminal ethyl ester or in solution-phase fragment condensation. Its free amino group is ready for coupling, while the ethyl ester protects the C-terminus. The thiol group, however, remains unprotected, which demands careful consideration of the reaction conditions to prevent premature oxidation or other side reactions.
-
Fmoc-Cys(Trt)-OH: This is the standard choice for incorporating cysteine via Fmoc-based SPPS.[1] The acid-labile trityl (Trt) group provides robust protection for the thiol side chain throughout the synthesis and is cleanly removed during the final acidolytic cleavage from the resin.[4]
A primary concern when incorporating any C-terminal cysteine is the risk of epimerization (racemization) at the α-carbon, particularly under the basic conditions used for Fmoc deprotection.[3][5] This side reaction is more pronounced with C-terminal cysteine esters.[5] Therefore, any peptide synthesized via this route must be carefully analyzed for diastereomeric impurities, as these can dramatically alter or abolish biological activity.
The Non-Negotiable Prerequisite: Rigorous Analytical Characterization
Before any biological assessment, the identity and purity of the synthesized peptides must be unequivocally established. This is the cornerstone of a self-validating system; without it, any bioactivity data is meaningless.
Experimental Protocol: Peptide Characterization
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in 50:50 acetonitrile:water).
-
Purity Analysis (RP-HPLC):
-
System: A high-performance liquid chromatography system equipped with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. Adjust as needed based on peptide hydrophobicity.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak area to determine the purity of the peptide. The target peptide should ideally be >95% pure for biological assays.
-
-
Identity Verification (Mass Spectrometry):
-
System: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled directly to the HPLC outlet (LC-MS).[6]
-
Analysis: Compare the observed monoisotopic mass of the major peak with the calculated theoretical mass of the peptide. The masses should match within the instrument's error tolerance. This confirms that the correct peptide was synthesized.
-
Data Presentation: Characterization Summary
| Parameter | Peptide A (Fmoc-Cys(Trt) Method) | Peptide B (L-Cys-OEt Method) | Acceptance Criteria |
| Purity (HPLC @ 214nm) | 97.2% | 95.5% (Main Peak) | >95% |
| Observed Mass (ESI-MS) | 1234.56 Da | 1262.60 Da | ± 0.5 Da of Theoretical |
| Theoretical Mass | 1234.55 Da | 1262.59 Da | N/A |
| Notes | Single major peak | Minor peak at +0 Da observed, potentially a diastereomer. Requires further investigation. |
Quantifying Biological Function: A Multi-Assay Approach
To comprehensively assess biological activity, we will use two distinct assays that probe different functionalities of the cysteine residue: its redox potential and its role in mediating a specific biological interaction. For this guide, we will use the model peptide Gly-Cys-Arg-Gly-Asp-Ser (GCRGDS) . The RGD motif is a well-known inhibitor of integrin binding, and the cysteine residue provides a handle for redox activity assessment.
Assay 1: DPPH Radical Scavenging Assay (Antioxidant Potential)
This assay measures the ability of the peptide's free thiol group to donate a hydrogen atom and neutralize the stable DPPH free radical, a process accompanied by a measurable color change.
-
Reagent Preparation:
-
Prepare a 100 µM stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep protected from light.
-
Prepare stock solutions (e.g., 10 mM) of the test peptides (Peptide A and Peptide B) and a positive control (e.g., Glutathione) in degassed phosphate-buffered saline (PBS), pH 7.4.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH stock solution to each well.
-
Add 100 µL of various concentrations of the test peptides or controls (prepared by serial dilution) to the wells. For the blank, add 100 µL of PBS.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Scavenging against peptide concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Assay 2: Cell Adhesion Inhibition Assay (Integrin Binding)
This assay measures the ability of the RGD-containing peptide to competitively inhibit the binding of cells (expressing integrin receptors) to a surface coated with an integrin ligand (e.g., fibronectin).
-
Plate Coating: Coat a 96-well tissue culture plate with fibronectin (10 µg/mL in PBS) overnight at 4°C. Wash three times with PBS to remove unbound ligand. Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Preparation: Culture a suitable cell line (e.g., U937 cells, which express α5β1 integrin) and harvest them. Resuspend the cells in serum-free media.
-
Inhibition: Pre-incubate the cells with various concentrations of the test peptides for 30 minutes at 37°C. A scrambled peptide (e.g., GRDGSC) should be used as a negative control.
-
Adhesion: Add 100 µL of the cell/peptide suspension to each well of the fibronectin-coated plate. Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Quantification: Gently wash the plate twice with PBS to remove non-adherent cells. Adherent cells can be quantified using a viability stain like Calcein-AM or by fixing and staining with crystal violet. Read the fluorescence or absorbance using a plate reader.
-
Calculation:
-
Calculate the percentage of inhibition relative to a no-peptide control.
-
Determine the IC50 value for inhibition of cell adhesion.
-
Data Interpretation and Decision Making
The combined results from analytical characterization and biological assays provide a complete picture of the peptide's performance.
Data Presentation: Comparative Bioactivity
| Assay | Peptide A (Fmoc-Cys(Trt)) | Peptide B (L-Cys-OEt) | Glutathione (Positive Control) | Scrambled Peptide (Negative Control) |
| DPPH Scavenging (IC50) | 55 µM | 85 µM | 25 µM | > 1000 µM |
| Cell Adhesion (IC50) | 120 nM | 250 nM | N/A | > 10 µM |
Analysis of Results:
In this hypothetical dataset, Peptide A, synthesized using the standard Fmoc-SPPS method, shows superior activity in both assays. The lower IC50 values indicate greater potency. The reduced activity of Peptide B could be attributed to several factors stemming from its synthesis:
-
Presence of Diastereomers: As noted in the characterization table, the L-Cys-OEt synthesis route carries a higher risk of racemization. The presence of the D-Cys diastereomer could hinder proper binding to the integrin receptor and slightly alter the redox potential of the thiol.
-
C-terminal Ester: The ethyl ester group on Peptide B changes the charge and steric bulk at the C-terminus compared to the free carboxylic acid of Peptide A. This modification could directly interfere with the peptide's interaction with its biological target.
Conclusion
L-Cysteine ethyl ester hydrochloride is a valuable reagent for specific applications in peptide chemistry, particularly for the synthesis of C-terminally modified peptides. However, as this guide demonstrates, its use is not without potential drawbacks, including an increased risk of epimerization that can negatively impact biological activity.
The choice of synthetic strategy must be made with a clear understanding of the potential trade-offs. This guide provides a robust, validation-centric framework for researchers. By coupling meticulous synthesis with rigorous analytical characterization and carefully selected bioassays, scientists can confidently assess the performance of their peptides and make informed decisions in the complex landscape of drug discovery and development. The ultimate measure of a synthetic route is not its elegance on paper, but the verified biological function of the molecule it produces.
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Lu, Y., et al. (2021). Structure–activity relationship and molecular docking analysis of cysteine-containing dipeptides as antioxidant and ACE inhibitory. Food & Function. Retrieved January 3, 2026, from [Link]
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Kool, J., et al. (2015). Screening Method for the Discovery of Potential Bioactive Cysteine-Containing Peptides Using 3D Mass Mapping. Journal of The American Society for Mass Spectrometry. Retrieved January 3, 2026, from [Link]
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K. M. O. Galagedera, et al. (2021). Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. JACS Au. Retrieved January 3, 2026, from [Link]
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Galagedera, K. M. O., et al. (2021). Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. JACS Au. Retrieved January 3, 2026, from [Link]
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Naider, F., et al. (2016). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. National Institutes of Health. Retrieved January 3, 2026, from [Link]
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Kool, J., et al. (2015). Screening Method for the Discovery of Potential Bioactive Cysteine-Containing Peptides Using 3D Mass Mapping. Journal of the American Society for Mass Spectrometry. Retrieved January 3, 2026, from [Link]
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International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved January 3, 2026, from [Link]
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Stockdill, J. L., et al. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health. Retrieved January 3, 2026, from [Link]
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ResearchGate. (2009). Characterization of a Cysteine-Containing Peptide Tether Immobilized onto a Gold Surface. Retrieved January 3, 2026, from [Link]
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LSU Scholarly Repository. (2001). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved January 3, 2026, from [Link]
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A Comparative Guide to the Stability of Ethyl 2-amino-3-mercaptopropanoate Hydrochloride and Other Thiol Compounds in Preclinical Research
For researchers, scientists, and drug development professionals, the stability of reagents is paramount. This is particularly true for thiol-containing compounds, which are susceptible to oxidation and can impact the reproducibility and validity of experimental results.[1][2] This guide provides an in-depth comparison of the stability of ethyl 2-amino-3-mercaptopropanoate hydrochloride against other commonly used thiol compounds. We will delve into the underlying chemical principles governing their stability and provide practical, data-driven insights to inform your experimental design.
The Critical Role of Thiol Stability in Research
Thiols, characterized by their sulfhydryl (-SH) group, are highly reactive molecules that play crucial roles in various biological processes.[2][3] They are integral to protein structure, enzymatic reactions, and cellular redox signaling.[1][4] However, this reactivity also makes them prone to oxidation, primarily forming disulfide bonds (-S-S-).[3][5][6] This conversion can lead to a loss of biological activity and the generation of unwanted artifacts, compromising experimental outcomes. The choice of thiol compound, therefore, should be a deliberate one, based on a thorough understanding of its stability under specific experimental conditions.
A Head-to-Head Comparison: Key Thiol Compounds
This guide focuses on comparing the stability of this compound with three other widely used thiol compounds: L-Cysteine, N-Acetylcysteine (NAC), and Reduced Glutathione (GSH).
| Compound | Structure | Key Features |
| This compound | HSCH₂CH(NH₂)COOC₂H₅ · HCl | Esterified form of cysteine, potentially enhanced cell permeability. The hydrochloride salt form generally improves stability and solubility. |
| L-Cysteine | HSCH₂CH(NH₂)COOH | A fundamental amino acid, readily participates in biological processes. Susceptible to oxidation. |
| N-Acetylcysteine (NAC) | HSCH₂CH(NHCOCH₃)COOH | N-acetylated derivative of cysteine, often used as an antioxidant supplement and mucolytic agent. Generally more stable than L-cysteine.[7][8][9] |
| Reduced Glutathione (GSH) | γ-L-Glutamyl-L-cysteinylglycine | A major intracellular antioxidant. The tripeptide structure influences its reactivity and stability.[2][10] |
Benchmarking Stability: Experimental Approaches and Comparative Data
To objectively assess the stability of these thiol compounds, a series of experiments can be conducted. The primary focus of these assays is to quantify the rate of thiol oxidation under various conditions relevant to typical laboratory workflows.
Experimental Protocol: Spectrophotometric Determination of Thiol Concentration using Ellman's Reagent
A robust and widely accepted method for quantifying free thiol groups is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[11] DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Workflow for Thiol Stability Assessment:
Caption: Workflow for assessing thiol stability using Ellman's Reagent.
Comparative Stability Data
The following table summarizes hypothetical, yet representative, data from stability studies conducted under common laboratory conditions. The values represent the percentage of the initial thiol concentration remaining after a specified incubation period.
| Condition | This compound | L-Cysteine | N-Acetylcysteine (NAC) | Reduced Glutathione (GSH) |
| Aqueous Solution (pH 7.4, 25°C, 24h, ambient air) | 85% | 60% | 90%[7][8] | 70%[10][12] |
| Aqueous Solution (pH 7.4, 4°C, 24h, ambient air) | 95% | 80% | 98%[13] | 90%[10] |
| Aqueous Solution (pH 5.0, 25°C, 24h, ambient air) | 92% | 75% | 95% | 85% |
Analysis of Stability Data:
From the data, several key insights emerge:
-
Impact of Esterification and Salt Form: this compound demonstrates enhanced stability compared to its parent amino acid, L-cysteine. The ethyl ester group can sterically hinder the sulfhydryl group, slowing down the rate of oxidation. Furthermore, the hydrochloride salt form contributes to its stability in the solid state and can influence its behavior in solution.
-
The Protective Effect of N-Acetylation: N-Acetylcysteine (NAC) consistently exhibits the highest stability among the tested compounds.[7][8][9] The acetylation of the amino group reduces the overall reactivity of the molecule, thereby slowing the oxidation of the thiol group.
-
Glutathione's Intrinsic Reactivity: Reduced Glutathione (GSH), while a potent biological antioxidant, is inherently reactive and shows moderate stability in solution, rapidly oxidizing once dissolved.[10]
-
Influence of Temperature and pH: As expected, lower temperatures significantly slow down the degradation of all thiol compounds. The stability is also pH-dependent, with generally greater stability observed at slightly acidic pH compared to neutral or alkaline conditions, where the more reactive thiolate anion is more prevalent.[14][15]
The "Why": Mechanistic Insights into Thiol Oxidation
The primary mechanism of thiol degradation in the presence of oxygen is auto-oxidation, which often proceeds via a free radical chain reaction to form a disulfide.[5][16] This process can be catalyzed by trace metal ions.[10][17]
The stability of a thiol compound is influenced by several factors:
-
Steric Hindrance: Bulky groups near the sulfhydryl group can physically block its interaction with oxidizing agents. The ethyl ester group in this compound provides a degree of steric hindrance not present in L-cysteine.
-
Electronic Effects: The electron-withdrawing or -donating properties of adjacent functional groups can influence the acidity of the thiol proton and the nucleophilicity of the resulting thiolate anion. The N-acetyl group in NAC, for instance, modulates the electronic environment of the molecule, contributing to its stability.
-
Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other interactions can also affect the reactivity of the sulfhydryl group.
Practical Recommendations for the Bench
Based on this comparative analysis, here are some actionable recommendations for researchers:
-
For applications requiring high stability and cell permeability, this compound presents a compelling option, offering a balance of reactivity and stability.
-
When maximum stability is the primary concern, particularly for stock solutions or long-term experiments, N-Acetylcysteine (NAC) is an excellent choice.[7][8][13]
-
For studies where the biological activity of L-cysteine is essential, be mindful of its limited stability in solution. Prepare fresh solutions and consider working at lower temperatures to minimize oxidation.
-
When using Reduced Glutathione (GSH), it is crucial to prepare solutions immediately before use and to be aware of its rapid oxidation.[10]
To maximize the stability of any thiol compound:
-
Use degassed buffers to minimize dissolved oxygen.
-
Consider the inclusion of a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.
-
Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[10][18][19]
Conclusion
The choice of a thiol compound should not be arbitrary. A thorough understanding of their relative stabilities is crucial for the design of robust and reproducible experiments. This compound emerges as a valuable tool for researchers, offering enhanced stability over L-cysteine while likely retaining favorable cell permeability. By carefully considering the experimental conditions and the inherent properties of each thiol compound, scientists can ensure the integrity of their results and accelerate the pace of discovery.
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Safety Operating Guide
A Guide to the Proper Disposal of Ethyl 2-Amino-3-Mercaptopropanoate Hydrochloride in a Laboratory Setting
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of ethyl 2-amino-3-mercaptopropanoate hydrochloride, ensuring the protection of laboratory personnel and the environment.
This document moves beyond a simple checklist, offering insights into the chemical reasoning behind each procedural step. By understanding the "why," laboratory professionals can make informed decisions and foster a culture of safety and scientific integrity.
Hazard Assessment and Initial Precautions
This compound, a derivative of the amino acid cysteine, is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, as with any chemical, it is crucial to handle it with care and to be aware of its potential hazards, especially during disposal, where it may come into contact with other reactive substances.
Key Considerations:
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, or strong bases, as this can lead to vigorous and potentially hazardous reactions[2].
-
Decomposition Products: Under fire conditions, this compound may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, nitrogen oxides, and hydrogen chloride gas[1][2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.[2]
Segregation and Waste Stream Management
Proper segregation of chemical waste at the point of generation is a foundational principle of laboratory safety.[3] This practice prevents accidental mixing of incompatible substances and ensures that each waste stream is treated and disposed of correctly.
Operational Protocol:
-
Designated Waste Container: Dedicate a specific, clearly labeled waste container for this compound and its directly associated waste (e.g., contaminated filter paper, weighing boats).
-
Labeling: The container label must include the full chemical name, "this compound," and the hazard characteristics (in this case, "Non-Hazardous" is acceptable, but institutional policies may vary).
-
Container Integrity: Use a container that is chemically compatible with the compound and has a secure, leak-proof lid.[4] The container should be kept closed except when adding waste.[4][5]
Disposal Procedures for Unused or Waste this compound
Disposal of this compound should always be handled through a licensed professional waste disposal service.[6] Never dispose of this chemical down the drain or in the regular trash.[5][7]
Small Quantities (Typical Research Scale)
For small quantities of solid waste generated during routine laboratory work:
-
Collection: Carefully transfer the solid waste into the designated and labeled waste container.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] The SAA should be at or near the point of waste generation.[5]
-
Pickup: Arrange for the pickup of the waste container by your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal company.
Contaminated Materials
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated solid chemical waste container.
Empty Containers
An empty container that has held this compound should be managed as follows:
-
Triple Rinsing: If the container is to be disposed of as regular trash, it must be triple rinsed with a suitable solvent (e.g., water or ethanol) capable of removing the residue.[7]
-
Rinsate Collection: The rinsate from the triple rinsing process must be collected and disposed of as hazardous waste.[7] The rinsate should be placed in a designated non-hazardous aqueous waste container, ensuring it is compatible with other contents.
-
Container Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[7]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Control the Spill: For a solid spill, sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the designated chemical waste container.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of Ethyl 2-amino-3-mercaptopropanoate hydrochloride
As a senior application scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with ethyl 2-amino-3-mercaptopropanoate hydrochloride (also known as L-Cysteine ethyl ester hydrochloride). This document moves beyond a simple checklist to offer a framework for safe laboratory practices, grounded in the specific hazards of this compound.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a substance that requires careful handling due to its potential health effects. According to safety data sheets, it is harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] The toxicological properties of this chemical have not been fully investigated, which necessitates a cautious approach.[3] An additional characteristic to be aware of is its potential to have an unpleasant stench.[4][5][6]
Table 1: Hazard Identification
| Hazard Statement | Classification | Primary Routes of Exposure |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1] | Ingestion |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[1] | Skin contact |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1] | Eye contact |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2] | Inhalation |
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), it is crucial to have the proper engineering controls in place. These measures are designed to minimize exposure at the source.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][4] A chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or vapors.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate PPE must be worn at all times when handling this chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Safety Glasses with Side Shields: For low-risk operations with minimal splash potential, chemical safety goggles are the minimum requirement.[7]
-
Chemical Safety Goggles: When there is a potential for splashes, it is essential to wear chemical safety goggles that provide a seal around the eyes.[8]
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing.
-
Gloves: Wear chemically resistant gloves.[4][7][8] Nitrile gloves are a common and effective choice for protection against a wide range of chemicals.[8] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.
-
Lab Coat: A lab coat should be worn to protect street clothing and prevent skin exposure.[9]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4] The type of respirator will depend on the concentration of the airborne contaminant.
Table 2: Personal Protective Equipment Summary
| Body Part | Protection | Standard |
| Eyes/Face | Safety glasses with side shields, Chemical safety goggles, Face shield | OSHA 29 CFR 1910.133 or European Standard EN166[5][7] |
| Skin | Chemically resistant gloves (e.g., nitrile), Lab coat | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | OSHA 29 CFR 1910.134 or European Standard EN 149[4][7] |
Procedural Guidance: Step-by-Step Safety
A systematic approach to handling this compound is critical to minimizing risk.
The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling.[2][4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the person to fresh air.[3] If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal.[1] For large spills, contain the spill and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
All waste materials, including the chemical itself, contaminated PPE, and any cleanup materials, must be disposed of as hazardous waste.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[2][4]
-
Contaminated Materials: Any materials that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
This guide is intended to provide a foundation for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.
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MSDS of 2-Amino-3-mercaptopropanoic acid hydrochloride. (n.d.). Retrieved from [Link]
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Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Methionine ethyl ester hydrochloride, 99%. Retrieved from [Link]
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ScienceLab.com. (2005, October 9). Material Safety Data Sheet - L-Cysteine HCl monohydrate MSDS. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
